Ethane-1,2-diamine;methanesulfonic acid
Description
Properties
CAS No. |
62470-52-4 |
|---|---|
Molecular Formula |
C4H16N2O6S2 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
ethane-1,2-diamine;methanesulfonic acid |
InChI |
InChI=1S/C2H8N2.2CH4O3S/c3-1-2-4;2*1-5(2,3)4/h1-4H2;2*1H3,(H,2,3,4) |
InChI Key |
WAYORRBKWHLVTO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C(CN)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Ethylenediammonium Methanesulfonate
This guide details the synthesis and characterization of Ethylenediammonium Methanesulfonate (often abbreviated as EDDM or EDA(MSA)₂), the salt formed between ethane-1,2-diamine and methanesulfonic acid.
This compound is of significant interest in materials science, particularly as a spacer cation in 2D/3D perovskite solar cells , and in pharmaceutical development as a model for solubility enhancement via mesylate salt formation.
Executive Summary
Ethylenediammonium Methanesulfonate (
Key Technical Parameters:
-
Target Compound: Ethylenediammonium Dimethanesulfonate
-
Stoichiometry: 1:2 (Diamine : Acid)
-
Reaction Type: Exothermic Acid-Base Neutralization
-
Primary Hazard: High exothermicity; requires strict temperature control.
Synthesis Protocol
Materials & Reagents
| Reagent | Role | Purity Requirement | Notes |
| Ethane-1,2-diamine (EDA) | Precursor (Base) | Hygroscopic; store under inert gas. | |
| Methanesulfonic Acid (MSA) | Precursor (Acid) | Corrosive; handle in fume hood. | |
| Ethanol (Absolute) | Solvent | ACS Grade | Anhydrous preferred to drive precipitation. |
| Diethyl Ether | Anti-solvent | ACS Grade | Used for washing/precipitation. |
Experimental Workflow
The synthesis follows a thermodynamic control pathway to ensure full protonation of both amine sites.
Step 1: Solvation and Temperature Control
-
Charge a 250 mL round-bottom flask with 50 mL of absolute ethanol .
-
Add 60.1 mg (1.0 mmol) of Ethane-1,2-diamine. Note: Adjust scale as necessary, maintaining molar ratios.
-
Place the flask in an ice-water bath (0 °C) . Stir magnetically at 500 RPM for 10 minutes.
-
Scientific Rationale: EDA is volatile and reactive.[1] Cooling prevents evaporative loss and manages the exotherm of the subsequent acid addition.
-
Step 2: Acid Addition (The Critical Step)
-
Prepare a solution of 192.2 mg (2.0 mmol) Methanesulfonic acid in 10 mL ethanol.
-
Stoichiometry Note: A strict 1:2.05 ratio (slight acid excess) is recommended to ensure the formation of the dimesylate rather than the mono-mesylate.
-
-
Add the acid solution dropwise to the stirred amine solution over 20 minutes.
-
Observation: A white precipitate may form immediately. If the solution remains clear, the salt is soluble in hot ethanol; precipitation will occur upon cooling or anti-solvent addition.
-
Step 3: Crystallization and Isolation
-
Allow the reaction to warm to room temperature (25 °C) and stir for 2 hours to ensure equilibration.
-
Concentrate the solution using a rotary evaporator (40 °C, reduced pressure) until 20% of the volume remains.
-
Add Diethyl Ether (30 mL) slowly to induce rapid crystallization of the white salt.
-
Filter the solid using a sintered glass funnel (Porosity 3 or 4).
-
Wash the filter cake 3x with cold diethyl ether to remove unreacted acid.
-
Dry in a vacuum oven at 60 °C for 12 hours.
Process Visualization
The following diagram illustrates the logical flow and critical control points (CCPs) of the synthesis.
Figure 1: Step-by-step synthesis workflow for Ethylenediammonium Methanesulfonate emphasizing temperature control.
Characterization & Validation
To ensure the synthesized material is the correct salt and meets purity standards for research applications, a multi-modal characterization approach is required.
Nuclear Magnetic Resonance (NMR)
NMR confirms the structure and stoichiometry.
-
Solvent: DMSO-d6 or D₂O.
-
Expected ¹H-NMR Signals (DMSO-d6):
-
~2.3-2.4 ppm (s, 6H): Corresponds to the methyl groups (
) of the two methanesulfonate anions. -
~3.1-3.2 ppm (s, 4H): Corresponds to the methylene (
) protons of the ethylenediamine backbone. -
~7.8-8.0 ppm (br s, 6H): Ammonium protons (
). Note: This peak may be broad or absent in D₂O due to deuterium exchange.
-
~2.3-2.4 ppm (s, 6H): Corresponds to the methyl groups (
-
Validation Criteria: The integration ratio between the methylene peak (4H) and the methyl peak (6H) must be 1:1.5 (or 4:6). Deviation indicates impure stoichiometry (e.g., mono-salt mixture).
Powder X-Ray Diffraction (PXRD)
PXRD is critical for verifying crystallinity, especially for perovskite applications where lattice parameters matter.
-
Method: Cu K
radiation ( = 1.5406 Å). -
Analysis: The salt should exhibit sharp, distinct Bragg peaks, distinguishing it from the amorphous starting materials.
-
Reference Pattern: Compare against simulated patterns from single-crystal data if available (CSD). The formation of a new crystalline phase confirms the salt lattice energy has stabilized the structure.
Thermal Analysis (TGA/DSC)
Determines the melting point and thermal stability window.
-
DSC (Differential Scanning Calorimetry): Look for a sharp endothermic melting peak. Organic ammonium mesylates typically melt between 150 °C and 250 °C .
-
TGA (Thermogravimetric Analysis): Verify no weight loss < 100 °C (confirms solvent removal). Decomposition onset should be > 250 °C.
Characterization Logic Flow
Figure 2: Analytical decision matrix for validating salt identity and purity.
Discussion: Scientific Context
Stoichiometry Control
The reaction between a diamine and a strong acid can yield two products:
-
Mono-salt (
): Formed if pH is not sufficiently low or stoichiometry is 1:1. -
Di-salt (
): The target of this guide. Using a slight excess of acid (2.05 equivalents) ensures the equilibrium shifts entirely to the di-protonated species ( ), which is preferred for its higher symmetry and stability in solid-state lattices.
Application in Perovskites
In the context of perovskite photovoltaics (e.g.,
References
-
PubChem. Ethane-1,2-diamine. National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Preparation of Diamine Salts and Resolution. Org. Synth. Coll. Vol. 9. Available at: [Link][2]
Sources
Structural Elucidation and Physicochemical Characterization of the Ethylenediammonium Dimethanesulfonate System
This guide outlines the comprehensive structural analysis of the molecular salt formed between Ethane-1,2-diamine (ethylenediamine) and methanesulfonic acid. It is designed for researchers in solid-state chemistry and pre-formulation scientists.
Executive Summary & Chemical Logic
The interaction between Ethane-1,2-diamine (EDA) and Methanesulfonic Acid (MSA) represents a classic proton-transfer system yielding Ethylenediammonium Dimethanesulfonate . This system is of high interest in drug development as a model for analyzing salt bridges in mesylate pharmaceutical salts, which are favored for their high solubility and bioavailability.
The Rationale
Before initiating diffraction studies, the salt state is validated theoretically using the
-
Base: Ethane-1,2-diamine (
, ). -
Acid: Methanesulfonic acid (
). -
Calculation:
. -
Conclusion: Since
, proton transfer is complete, resulting in a discrete ionic lattice rather than a neutral co-crystal.
Experimental Workflow: Synthesis to Structure
The following protocol ensures the isolation of single crystals suitable for X-ray Diffraction (XRD).
Synthesis Protocol
Objective: Isolate the 1:2 salt (
-
Stoichiometry Control: Dissolve 10 mmol of EDA in anhydrous ethanol. Slowly add 20.5 mmol (slight excess) of MSA dropwise at 0°C to mitigate the exothermic neutralization.
-
Solvent Selection: Methanesulfonates are highly soluble in water and lower alcohols. Use a binary solvent system: Methanol/Ethyl Acetate or Ethanol/Acetonitrile .
-
Crystallization:
-
Method: Vapor Diffusion.
-
Setup: Place the saturated ethanolic salt solution in an inner vial. Place ethyl acetate (antisolvent) in the outer reservoir. Seal and store at 4°C.
-
Outcome: Colorless prismatic crystals typically form within 48-72 hours.
-
Data Collection Strategy (SC-XRD)
-
Instrument: Bruker D8 QUEST or equivalent with Mo-K
radiation ( ). -
Temperature: Collect at 100 K . Mesylate alkyl chains often exhibit high thermal motion; cooling is critical to resolve disorder in the sulfonate oxygen atoms.
-
Resolution: Target
or better to accurately map Hydrogen positions for H-bond analysis.
Structural Analysis & Visualization
Workflow Diagram
The following Graphviz diagram visualizes the critical path from synthesis to refined structure.
Caption: Figure 1. Iterative workflow for the structural determination of the ethylenediammonium mesylate salt.
Crystal Packing and Lattice Architecture
In the solid state, the ethylenediammonium cation (
-
Conformation: The cation typically adopts a centrosymmetric trans conformation (anti-periplanar) to minimize steric repulsion between the ammonium heads. This often places the Nitrogen atoms on a crystallographic inversion center.
-
Anion Geometry: The methanesulfonate anion (
) adopts a distorted tetrahedral geometry. The bond lengths are typically . -
Interaction Network:
-
Primary Motif: Charge-Assisted Hydrogen Bonds (CAHB). Each ammonium proton (
) donates to a sulfonate oxygen ( ). -
Graph Set Notation: The primary ring motif formed by two cations and two anions is often described by the graph set
or infinite chains .
-
H-Bonding Logic Diagram
The interaction hierarchy is visualized below, showing how the cation bridges multiple anions to form a 3D lattice.
Caption: Figure 2. Hydrogen bonding hierarchy stabilizing the supramolecular architecture.
Quantitative Data Summary
The following table summarizes the expected crystallographic parameters based on analogous ethylenediammonium salts (e.g., tosylate, sulfate) and standard mesylate geometries. Note: Exact values must be determined experimentally.
| Parameter | Expected Range/Value | Structural Significance |
| Crystal System | Monoclinic or Orthorhombic | Common for organic salts with inversion symmetry. |
| Space Group | Centrosymmetric packing is favored (Racemic/Achiral). | |
| Z (Formula Units) | 2 or 4 | Depends on if the cation sits on a special position. |
| Cation Conformation | Trans (torsion | Maximizes separation of charged |
| N...O Distance | Indicates strong charge-assisted H-bonding. | |
| S-O Bond Length | Delocalized negative charge across 3 oxygens. | |
| Density ( | Typical for organic sulfonate salts. |
Physicochemical Implications for Drug Development
Understanding this structure provides predictive power for formulation:
-
Hygroscopicity: Methanesulfonate salts are notoriously hygroscopic. The crystal structure analysis must check for channels or voids . If the packing efficiency (Kitaigorodskii Index) is low (<65%), the lattice may absorb water, converting to a hydrate.
-
Thermal Stability: The strong 3D H-bond network (Fig. 2) typically confers a high melting point (
). -
Solubility: The hydrophilic sulfonate heads face outward in the solvation shell, ensuring high aqueous solubility, making this a "gold standard" salt for bioavailability.
References
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on salt selection and rules).
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link
- Bhatt, P. M., et al. (2005). Supramolecular synthesis of salt–cocrystal polymorphs. Chemical Communications, (9), 1073-1075.
-
Görbitz, C. H., & Hersleth, H. P. (2000). Structure of organic salts: Ethylenediammonium salts.[1] Acta Crystallographica Section C. (Provides comparative data for ethylenediammonium lattice patterns).
Sources
Spectroscopic Validation of Ethane-1,2-diamine Dimethanesulfonate: A Technical Guide to NMR, IR, and Raman Characterization
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Executive Summary & Structural Logic
Ethane-1,2-diamine dimethanesulfonate (CAS: 62470-52-4)[1], commonly referred to as ethylenediamine dimesylate, is a highly crystalline organic salt. In pharmaceutical development, methanesulfonate (mesylate) is frequently selected as a counterion to enhance the aqueous solubility, stability, and bioavailability of weakly basic active pharmaceutical ingredients (APIs)[2].
Understanding the baseline spectroscopic signatures of the isolated ethylenediamine dimesylate salt is critical when it is utilized as a synthetic intermediate, a formulation excipient, or when identifying it as a potential degradant. This whitepaper outlines a self-validating analytical framework using Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FTIR and Raman) to confirm the structural integrity and stoichiometry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Solvent Selection and Shift Dynamics
Deuterium oxide (
The protonation of the primary amines in the ethylenediamine core induces a strong inductive electron-withdrawing effect across the carbon backbone. Consequently, the methylene (
Table 1: and NMR Assignments ( , 298 K)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| 3.36 | Singlet (s) | 4H | ||
| 2.81 | Singlet (s) | 6H | ||
| 38.5 | Singlet | - | ||
| 35.8 | Singlet | - |
Vibrational Spectroscopy: IR and Raman
Orthogonal Validation & Selection Rules
Vibrational spectroscopy provides a self-validating structural check through the principle of mutual exclusion. Highly polar bonds (e.g., the
Table 2: FTIR and Raman Peak Assignments
| Wavenumber (cm⁻¹) | FTIR Intensity | Raman Intensity | Vibrational Mode Assignment |
| 3300 – 2800 | Strong, Broad | Weak | N-H stretch ( |
| ~1600, 1500 | Medium | Weak | N-H bending ( |
| ~1180 | Strong | Weak | Asymmetric |
| ~1040 | Weak | Very Strong | Symmetric |
| ~780 | Weak | Strong | C-S stretch |
Experimental Protocols (Self-Validating Systems)
To ensure high-fidelity, reproducible data, the following methodologies must be strictly adhered to. Each step is designed to eliminate artifactual interference.
A. Quantitative NMR Protocol
-
Sample Preparation: Dissolve 15 mg of ethane-1,2-diamine dimethanesulfonate in 0.6 mL of
(99.9% D). -
Internal Standard Calibration: Add 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) to serve as a precise 0.00 ppm reference.
-
Causality: Relying on the residual solvent peak (HDO) in concentrated salt solutions is unreliable due to chemical shift drifting caused by bulk magnetic susceptibility differences and pH variations[5]. DSS provides an absolute anchor.
-
-
Acquisition Parameters: Acquire
NMR at 400 MHz using 16 scans. Crucially, set the relaxation delay ( ) to seconds.-
Causality: The methyl protons of the mesylate group and the methylene protons of the EDA core possess different longitudinal relaxation times (
). A long ensures complete relaxation, allowing the integration ratio to accurately reflect the 6:4 proton ratio, thereby mathematically validating the 2:1 stoichiometry of the salt.
-
B. FTIR (ATR) Protocol
-
Background Subtraction: Collect a background spectrum of the clean diamond ATR crystal (in air) to subtract atmospheric
and vapor. -
Sample Application: Place 2-3 mg of the solid crystalline powder directly onto the crystal. Apply uniform pressure using the ATR anvil.
-
Causality: Attenuated Total Reflectance (ATR) is explicitly chosen over traditional KBr pelleting. KBr pellets can induce solid-state ion-exchange reactions under high mechanical pressure, potentially converting the methanesulfonate salt into a bromide salt and fundamentally altering the spectral footprint.
-
-
Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.
C. Raman Protocol
-
Laser Selection: Utilize a 785 nm near-infrared excitation laser.
-
Causality: Lower wavelength lasers (e.g., 532 nm) frequently excite trace organic impurities within the salt, generating a broad fluorescence baseline that swallows the weaker Raman scattering peaks. The 785 nm laser provides the optimal balance between scattering efficiency and fluorescence mitigation.
-
-
Acquisition: Focus the laser directly on the bulk powder. Acquire data from 200 to 3200 cm⁻¹ using 5 accumulations of 10 seconds each to maximize the signal-to-noise ratio.
Workflow Visualization
The following diagram illustrates the orthogonal logic used to validate the chemical structure and purity of the salt.
Fig 1. Orthogonal spectroscopic validation workflow for ethane-1,2-diamine dimethanesulfonate.
References
-
Tashma Z. "Nmr study of theophylline-ethylenediamine interaction in aqueous solution". Journal of Pharmacy and Pharmacology, 1984. [Link]
-
Funasaki N, et al. "References for NMR Chemical Shift Measurements in Cyclodextrin Solutions". Bulletin of the Chemical Society of Japan, 2001.[Link]
-
Zhong L, Parker SF. "Structure and vibrational spectroscopy of methanesulfonic acid". Royal Society Open Science, 2018.[Link]
-
Gupta D, et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations". Molecules, 2018.[Link]
Sources
- 1. ethane-1,2-diamine,methanesulfonic acid | CAS#:62470-52-4 | Chemsrc [chemsrc.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nmr study of theophylline-ethylenediamine interaction in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethylenediamine(107-15-3) 1H NMR spectrum [chemicalbook.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Structure and vibrational spectroscopy of methanesulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
Thermal stability and decomposition of Ethane-1,2-diamine;methanesulfonic acid
An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethane-1,2-diamine;methanesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition of Ethane-1,2-diamine;methanesulfonic acid, a salt formed from the protonation of ethylenediamine by methanesulfonic acid. In the absence of extensive direct experimental data for this specific salt, this guide synthesizes information from the thermal analysis of its constituent components and related chemical structures to provide a robust theoretical framework. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to anticipate the thermal behavior of this compound, design appropriate analytical experiments, and ensure safe handling and processing. This guide details proposed decomposition pathways, provides step-by-step protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and offers insights into the interpretation of the resulting data.
Introduction: Understanding the Compound and its Significance
Ethane-1,2-diamine;methanesulfonic acid is an organic salt formed through the acid-base reaction between ethylenediamine, a bidentate organic ligand and base, and methanesulfonic acid, a strong organic acid. The formation of such salts is a common strategy in pharmaceutical development to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). Methanesulfonic acid is often used as a counterion for basic drugs to form crystalline salts with desirable physicochemical properties[1].
The thermal stability of a pharmaceutical salt is a critical parameter that influences its shelf-life, manufacturing processes (such as drying and milling), and compatibility with other excipients. Understanding the decomposition pathway is equally important for identifying potential degradation products and ensuring the safety and efficacy of the final drug product. While specific thermal data for Ethane-1,2-diamine;methanesulfonic acid is not extensively available in peer-reviewed literature, a detailed understanding of its constituent parts allows for a scientifically grounded prediction of its thermal behavior.
Physicochemical Properties of Constituent Components
A foundational understanding of the thermal properties of ethylenediamine and methanesulfonic acid is essential for predicting the behavior of the resulting salt.
| Property | Ethylenediamine | Methanesulfonic Acid |
| Formula | C₂H₈N₂ | CH₄O₃S |
| Molecular Weight | 60.10 g/mol [2][3] | 96.11 g/mol [4] |
| Boiling Point | 116-117 °C[2][3] | 167 °C at 10 mmHg[4] |
| Melting Point | 8.5 °C[2][3] | 17-19 °C[4] |
| Thermal Stability Notes | Known to undergo thermal degradation, with pathways involving cyclization and polymerization.[5][6] | Generally considered thermally stable, but can decompose at elevated temperatures. |
Proposed Thermal Decomposition Pathway
The thermal decomposition of Ethane-1,2-diamine;methanesulfonic acid is hypothesized to occur in a multi-step process. The initial event is likely the dissociation of the salt at elevated temperatures, followed by the decomposition of the individual components. Given the lower thermal stability of ethylenediamine compared to methanesulfonic acid, the decomposition of the diamine moiety is expected to be the primary driver of the overall thermal degradation of the salt.
The proposed pathway for the thermal degradation of the ethylenediamine component is based on studies of aqueous diamine solvents used in CO₂ capture.[5][6] This process is thought to proceed via the formation of a carbamate, followed by intermolecular cyclization to form 2-imidazolidinone or nucleophilic attack by another ethylenediamine molecule to form N,N'-bis(2-aminoethyl)-urea.[5][6]
Caption: Proposed decomposition pathway of Ethane-1,2-diamine;methanesulfonic acid.
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and decomposition of Ethane-1,2-diamine;methanesulfonic acid, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss associated with decomposition events.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.
-
Sample Preparation: Accurately weigh 5-10 mg of the Ethane-1,2-diamine;methanesulfonic acid salt into a clean, tared TGA pan (platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. An inert atmosphere is recommended for initial studies to avoid complex oxidative decomposition pathways.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can be used to improve the resolution of thermal events.
-
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset) from the corresponding derivative thermogravimetric (DTG) curve.
-
Quantify the mass loss for each decomposition step.
-
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.
Methodology:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the salt into a hermetically sealed aluminum or gold-plated pan. A hermetically sealed pan is crucial to prevent the loss of volatile decomposition products.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 0 °C).
-
Ramp from the starting temperature to a temperature beyond the final decomposition temperature observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks (e.g., melting, decomposition) and exothermic peaks (e.g., crystallization, some decomposition processes).
-
Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.
-
Caption: Experimental workflow for the thermal analysis of the target compound.
Interpretation of Expected Results
-
TGA: The TGA thermogram is expected to show an initial stable baseline, followed by one or more mass loss steps corresponding to the decomposition of the ethylenediamine moiety. The final residue should correspond to any non-volatile decomposition products.
-
DSC: The DSC thermogram may show an initial endothermic peak corresponding to the melting of the salt. This would be followed by one or more endothermic or exothermic peaks associated with the decomposition process. The enthalpy of these peaks provides information about the energy changes during decomposition.
Safety Considerations
The thermal decomposition of Ethane-1,2-diamine;methanesulfonic acid may release volatile and potentially hazardous byproducts.
-
Ethylenediamine: Is corrosive and can cause severe skin burns and eye damage. Its vapors can cause respiratory irritation.[2][3]
-
Methanesulfonic Acid: Is a strong acid and is corrosive.
-
Decomposition Products: The decomposition of ethylenediamine can produce ammonia and other nitrogen-containing compounds, which are toxic and irritant.
All thermal analyses should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The exhaust from the thermal analysis instruments should be vented to a fume hood.
Conclusion
This technical guide provides a comprehensive theoretical framework for understanding the thermal stability and decomposition of Ethane-1,2-diamine;methanesulfonic acid. By leveraging data from its constituent components and related compounds, we have proposed a likely decomposition pathway and provided detailed protocols for its experimental investigation using TGA and DSC. This information is critical for researchers and professionals in the pharmaceutical industry to ensure the safe handling, processing, and formulation of this and similar compounds.
References
- Al-Dajani, W. W., & Al-Janabi, A. S. (2011a). Synthesis and characterization of some new Schiff bases derived from N,N′-bis(salicylidene)ethylenediamine. Journal of Saudi Chemical Society, 15(1), 1-6.
- Alyar, S., Alyar, H., & Özdemir, N. (2011). Synthesis, characterization, and antimicrobial activities of new Schiff bases and their metal complexes. Medicinal Chemistry Research, 20(8), 1275-1282.
- Charles, R. G. (1966). Thermal decomposition of metal chelates of ethylenediaminetetraacetic acid. Analytical Chemistry, 38(12), 1706-1711.
-
Chen, J., Gao, J., & Wang, X. (2006). Thermal decomposition of ethylenediaminetetraacetic acid in the presence of 1,2-phenylenediamine and hydrochloric acid. Journal of the Brazilian Chemical Society, 17(5), 965-969. [Link]
-
National Institute of Standards and Technology. (n.d.). Ethylenediamine. In NIST Chemistry WebBook. Retrieved from [Link]
- Hatchell, J. A., et al. (2015). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 75, 2038-2043.
- Innocenti, A., et al. (2008). Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides derived from 1,2-diaminoethane. Bioorganic & Medicinal Chemistry Letters, 18(11), 3237-3241.
- Lee, J. H., Chang, S. M., & Kim, H. (1997). Thermodynamic properties of ethylenediamine.
-
NIST. (n.d.). Ethylenediamine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
- Sahu, S. K., et al. (2007). Synthesis and biological evaluation of some new sulfonamide derivatives. Indian Journal of Pharmaceutical Sciences, 69(1), 116.
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
- Zhou, S., et al. (2010). Thermal degradation of aqueous ethylenediamine (EDA) solution for CO2 capture. International Journal of Greenhouse Gas Control, 4(5), 759-765.
-
National Institute of Standards and Technology. (n.d.). Methanesulfonic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed thermal degradation pathway of ethylenediamine (EDA). Retrieved from [Link]
-
ResearchGate. (n.d.). TGA graph of sample A (black curve, using ethylenediamine as a...). Retrieved from [Link]
-
Semantic Scholar. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization. Retrieved from [Link]
-
University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethane dimethanesulfonate. Retrieved from [Link]
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Technical Guide: Solubility Profile and Characterization of Ethylenediammonium Methanesulfonate (EDDM)
Topic: Solubility of Ethane-1,2-diamine;methanesulfonic acid (Ethylenediammonium Methanesulfonate) in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Formulation Scientists, and Process Engineers.[1][2]
Executive Summary & Chemical Identity[1]
Ethane-1,2-diamine;methanesulfonic acid refers to the salt complex formed between the base ethylenediamine (EDA) and methanesulfonic acid (MSA).[1] In most industrial and research contexts—specifically in perovskite solar cell passivation and pharmaceutical salt selection —this exists as the dicationic salt: Ethylenediammonium Dimesylate (EDDM) .
Crucial Distinction: Researchers must distinguish this salt from Ethane dimethanesulfonate (EDS) (CAS 4672-49-5), which is a covalent ester used as a selective toxin for Leydig cells.[1] This guide focuses exclusively on the ionic salt form , widely used for its high solubility in polar media and ability to passivate defects in halide perovskite films.
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]
-
IUPAC Name: Ethane-1,2-diammonium dimethanesulfonate[1]
-
Component CAS: Ethylenediamine (107-15-3) + Methanesulfonic Acid (75-75-2)[1]
-
Molecular Formula:
[1] -
Physical State: White crystalline solid (hygroscopic).[1]
Thermodynamic Principles of Solvation
To optimize formulations, one must understand the competition between Lattice Enthalpy (
The Dissolution Mechanism
EDDM is a highly polar, ionic solid held together by strong electrostatic forces between the ethylenediammonium dications and the methanesulfonate anions.
-
Lattice Breaking: High energy is required to overcome the electrostatic attraction (
) within the crystal lattice. -
Solvation: Energy is released when solvent molecules arrange around the ions.[1]
Implication for Solvent Selection:
Solubility is only thermodynamically favorable (
Visualization: Solvation Pathway
The following diagram illustrates the mechanistic decision tree for solvent selection based on polarity and protonation capability.
Figure 1: Thermodynamic decision tree for EDDM solubility based on solvent polarity and hydrogen bonding capacity.
Solubility Profile & Solvent Compatibility Matrix
As specific quantitative data for EDDM is often proprietary or batch-dependent, the following matrix is derived from the physicochemical properties of analogous alkylammonium sulfonate salts.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale | Application Note |
| Protic Polar | Water, Methanol (MeOH) | Very High (>100 mg/mL) | Strong H-bonding stabilizes both cation and anion.[1] | Preferred for stock solutions; MeOH allows fast evaporation.[1] |
| Aprotic Polar | DMSO, DMF, DMAc, NMP | High (>50 mg/mL) | High dielectric constant dissociates ion pairs; sulfonate anion is well-solvated.[1] | Standard for Perovskite precursor inks and spin-coating.[1] |
| Lower Alcohols | Ethanol, Isopropanol (IPA) | Moderate | Reduced dielectric constant compared to MeOH; solubility drops as alkyl chain length increases.[1] | Used as anti-solvents or for washing steps.[1] |
| Polar Aprotic (Low BP) | Acetone, Acetonitrile | Low to Moderate | Weak solvation of the bulky dication; often requires heating. | Potential anti-solvent for crystallization.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Insoluble | Low dielectric constant; cannot overcome lattice energy.[1] | Used to wash away organic impurities (e.g., unreacted amine).[1] |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Insoluble | No dipole-ion interaction capability.[1] | Strictly used as Anti-Solvents to crash out the salt. |
Experimental Protocol: Determination of Saturation Solubility
To ensure reproducibility in drug development or material synthesis, do not rely on literature values alone. Use this self-validating Isothermal Shake-Flask Protocol .
Materials Required[3][4][10][11][12][13][14]
-
Ethylenediammonium Dimesylate (dried in vacuum oven at 60°C for 4h).
-
Target Solvent (anhydrous grade for DMSO/DMF).[1]
-
0.45 µm PTFE Syringe Filters.[1]
-
Thermomixer or Temperature-controlled shaker.[1]
-
HPLC or Gravimetric Analysis equipment.[1]
Workflow Diagram
Figure 2: Standardized workflow for determining the saturation solubility of EDDM.
Step-by-Step Procedure
-
Preparation: Add excess EDDM solid to 5 mL of the target solvent in a glass vial. Ensure visible solid remains at the bottom (supersaturation condition).
-
Equilibration: Agitate the vial at the target temperature (e.g., 25°C) for 24–48 hours using a thermomixer. Critical: Check periodically to ensure solid is still present; if not, add more.[1]
-
Filtration: Allow the suspension to settle, then filter the supernatant through a 0.45 µm PTFE filter (pre-wetted with solvent) to remove micro-crystals.
-
Quantification (Gravimetric Method):
-
Validation: Repeat in triplicate. The Relative Standard Deviation (RSD) must be <5%.
Applications & Formulation Insights
A. Perovskite Solar Cells (Passivation)
In the context of halide perovskites (e.g.,
-
Role: The ammonium groups occupy A-site vacancies, while the sulfonate groups interact with under-coordinated Lead (
) defects.[1] -
Solvent Choice: Typically dissolved in Isopropanol (IPA) or Trifluoroethanol (TFE) at low concentrations (1–5 mg/mL) for post-treatment spin coating.[1] While less soluble in IPA than MeOH, IPA is preferred to prevent damage to the underlying perovskite layer (which is highly soluble in MeOH).
B. Pharmaceutical Salt Formation
Methanesulfonates (Mesylates) are chosen to improve the bioavailability of amine drugs.
-
Advantage: Mesylate salts often exhibit higher aqueous solubility and better thermal stability than hydrochloride salts.
-
Processing: Crystallization is often achieved by dissolving the salt in hot Ethanol (or Methanol) and adding Ethyl Acetate or MTBE as an anti-solvent to induce precipitation.
References
-
Anderson, B. D., & Flora, K. P. (1996).[1] Preparation of Water-Soluble Compounds through Salt Formation. In The Practice of Medicinal Chemistry. Academic Press.[1]
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for Mesylate salt properties).
-
Gaylord Chemical. (2007).[1] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102B. (Authoritative source for DMSO solubility of organic salts).[3][4]
-
Zhang, F., et al. (2021).[1] Passivation of Perovskite Solar Cells using Alkylammonium Salts. Advanced Materials. (Context for EDDM use in photovoltaics).
Sources
CAS number and molecular weight of Ethane-1,2-diamine;methanesulfonic acid
[1][2][3]
Executive Summary
Ethane-1,2-diamine;methanesulfonic acid (CAS 62470-52-4 ) is the salt formed from the neutralization of ethylenediamine (EDA) with methanesulfonic acid (MSA). While often utilized as a specialized reagent in organic synthesis and a passivation agent in next-generation perovskite photovoltaics, its relevance in drug development lies in its role as a counterion source , pH buffer , and solid-state intermediate .
For pharmaceutical scientists, the critical parameter is the rigorous distinction between this salt and the potent mutagen Ethyl Methanesulfonate (EMS) . This guide details the physicochemical profiling, synthesis controls, and safety protocols required to utilize this compound without compromising data integrity or safety.
Chemical Identity & Physicochemical Profiling[4][5]
The compound exists primarily in two stoichiometric forms depending on the molar ratio of acid to base during synthesis: the Mono-mesylate (1:1) and the Di-mesylate (1:2). The CAS 62470-52-4 specifically designates the general salt or the mono-form, while the di-form is often chemically distinct in application.
Table 1: Physicochemical Specifications
| Property | Specification (Mono-Salt) | Specification (Di-Salt) |
| CAS Number | 62470-52-4 | Not assigned specific CAS in all DBs; often ref. as 1:2 salt |
| IUPAC Name | Ethane-1,2-diamine; methanesulfonic acid | Ethane-1,2-diamine; bis(methanesulfonic acid) |
| Common Name | Ethylenediamine Monomesylate | Ethylenediamine Dimesylate (EDADIMS) |
| Molecular Formula | ||
| Molecular Weight | 156.20 g/mol | 252.31 g/mol |
| Appearance | White to off-white crystalline solid | White crystalline powder |
| Solubility | High (Water, DMSO, Methanol) | High (Water); Moderate (Alcohols) |
| Melting Point | ~120–125 °C (Needle-like crystals) | >250 °C (Decomposes) |
| pKa Values | EDA: 9.9 (N1), 6.85 (N2); MSA: -1.9 | Strongly Acidic Salt Solution |
Critical Note for Stoichiometry: In drug development, the 1:1 salt is often preferred for buffering capacity (leaving one amine free for further reaction), whereas the 1:2 salt is utilized when a fully protonated, non-nucleophilic cation is required (e.g., for stabilizing anionic drug species or perovskite lattices).
Synthesis & Fabrication Protocols
To ensure self-validating purity, the synthesis must control the exotherm and prevent the formation of alkyl mesylate esters (potential genotoxins).
High-Purity Synthesis Workflow (Self-Validating)
Objective: Synthesize Ethylenediamine Dimesylate (1:2) with <10 ppm mesylate ester impurities.
-
Reagent Preparation:
-
Precursor A: Ethylenediamine (EDA), ≥99.5%, redistilled under
. -
Precursor B: Methanesulfonic Acid (MSA), ≥99.0% (anhydrous).
-
Solvent: Ethanol (Absolute) or Methanol (Anhydrous). Note: Use Isopropanol to strictly eliminate EMS formation risk if regulatory scrutiny is high.
-
-
Reaction Protocol:
-
Step 1: Dissolve 1.0 eq of EDA in cold solvent (0 °C) under inert atmosphere (
or Ar). -
Step 2: Add 2.05 eq of MSA dropwise. Causality: Slight excess MSA ensures full protonation of both amine sites.
-
Step 3: Maintain temperature <10 °C during addition to prevent side reactions.
-
Step 4: Allow to warm to Room Temperature (RT) and stir for 2 hours. White precipitate forms.
-
-
Purification (The Validation Step):
-
Filtration: Vacuum filter the precipitate.
-
Washing: Wash 3x with cold diethyl ether (removes unreacted organic impurities).
-
Recrystallization: Dissolve in minimal hot ethanol/water (9:1), cool slowly to 4 °C.
-
Validation: Check pH of 1% aqueous solution. pH < 4.0 confirms di-salt formation.
-
Visualization: Synthesis & Safety Logic
Applications in R&D
A. Pharmaceutical Salt Selection
Ethylenediamine is a Class 2 solvent/amine with established PDE (Permitted Daily Exposure) limits. However, as a counterion (Ethylenediamine), it is used to solubilize acidic drugs (e.g., Aminophylline is the ethylenediamine salt of Theophylline).
-
Role of MSA: Methanesulfonic acid is a top-tier counterion for basic drugs due to high solubility and stability.
-
Role of EDA-MSA Salt: This specific salt is rarely a drug itself but serves as a buffer component or intermediate in the synthesis of complex sulfonamide drugs.
B. Genotoxicity Risk Management (Critical)
The interaction of Methanesulfonic Acid (MSA) with alcohols (Ethanol, Methanol) can form Ethyl Methanesulfonate (EMS) or Methyl Methanesulfonate (MMS) , which are potent alkylating agents and known carcinogens.
-
Risk: Synthesis of EDA-MSA often uses ethanol.
-
Control Strategy:
-
Solvent Swap: Use Isopropanol or Acetonitrile (non-reactive with MSA) during synthesis.
-
Scavenging: Excess EDA acts as a nucleophile, preferentially reacting with any formed EMS, effectively "self-scavenging" the genotoxin.
-
C. Material Science (Perovskites)
In the field of drug delivery devices or bio-electronics, Ethylenediamine Dimesylate is a leading "bulky organic cation" used to passivate surface defects in perovskite films, improving stability against moisture—a critical feature for medical sensors.
Analytical Characterization
To validate the identity of CAS 62470-52-4 (Mono/Di mixture or pure form), use the following logic:
-
1H NMR (
):-
EDA Backbone: Singlet at
~3.4 ppm (4H). -
Mesylate Methyl: Singlet at
~2.8 ppm (3H for Mono, 6H for Di). -
Integration Ratio: 4:3 implies Mono-salt; 4:6 (or 2:3) implies Di-salt.
-
-
XRD (X-Ray Diffraction):
-
Used to confirm crystallinity and distinguish polymorphs, crucial for patent protection of solid forms.
-
Visualization: Salt Selection Decision Tree
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11597697, Lisdexamfetamine Dimesylate. (Context: Dimesylate salt usage in pharma). Retrieved from [Link]
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (Context: Safety limits for EMS/MMS in mesylate salts). Retrieved from [Link]
- Teo, S. et al. (2016).Ethyl Methanesulfonate Genotoxicity: Mechanisms and Risk Assessment. Mutation Research/Reviews in Mutation Research.
Disclaimer: This guide is for research and educational purposes. Always consult the specific Material Safety Data Sheet (MSDS) and internal safety protocols before handling methanesulfonate salts or their precursors.
Technical Guide: Preliminary Investigation into the Reactivity of Ethane-1,2-diamine Methanesulfonates
Executive Summary
This technical guide details the preliminary investigation into the physicochemical properties and reactivity of salts derived from Ethane-1,2-diamine (EDA) and Methanesulfonic acid (MSA) .[1]
Historically, ethylenediamine salts (such as perchlorates) have been utilized as templates in macrocyclic synthesis and as precursors in coordination chemistry. However, the explosion hazards associated with perchlorates necessitate safer alternatives. Methanesulfonic acid (MSA) offers a non-oxidizing, highly conductive, and thermally stable alternative anion.
This guide focuses on two primary species formed in this system:
-
Ethylenediammonium methanesulfonate (1:1) : $ [H_2N(CH_2)_2NH_3]^+ [CH_3SO_3]^- $[1]
-
Ethylenediammonium dimethanesulfonate (1:2) : $ [H_3N(CH_2)_2NH_3]^{2+} 2[CH_3SO_3]^- $[1]
Key Findings:
-
Safety: The MSA salts exhibit high thermal stability without the oxidative hazards of perchlorates or nitrates.
-
Reactivity: The salts act as "masked" amine sources, allowing for controlled release of EDA in condensation reactions (e.g., Curtis macrocycle synthesis).
-
Materials Science: The 1:2 salt exhibits properties consistent with Protic Ionic Liquids (PILs), suitable for electrosynthesis and catalytic applications.
Chemical Identity & Structural Analysis[1][2]
The reactivity of the EDA-MSA system is governed by the stoichiometry of protonation.[1] The basicity of ethylenediamine (
Stoichiometric Control
The reaction between EDA and MSA is highly exothermic.[1] The specific salt formed depends strictly on the molar equivalents of acid added.
| Property | Mono-Salt (1:[1]1) | Di-Salt (1:[1]2) |
| Formula | ||
| Cation | Monoprotonated ( | Diprotonated ( |
| pH (1M aq) | ~8.5 (Buffer region) | < 2.0 (Acidic) |
| Primary Utility | Buffer, Ligand Precursor | Ionic Liquid, Acid Catalyst |
| CAS | 62470-52-4 (Generic) | Specific salt indexing varies |
Structural Dynamics (H-Bonding Network)
In the solid state, the methanesulfonate anion acts as a potent hydrogen bond acceptor.
-
Anion-Cation Interaction: The sulfonate oxygens form strong H-bonds with the ammonium protons (
).[1] -
Lattice Energy: The di-mesylate forms a robust 3D hydrogen-bonded network, contributing to a high melting point compared to the free base, yet lower than inorganic salts, characteristic of Protic Ionic Liquids (PILs) .
Reactivity Profile & Mechanisms
The utility of EDA-MSA salts lies in their ability to modulate the reactivity of the ethylenediamine core.[1]
Mechanism 1: Controlled Amine Release (The "Masking" Effect)
Free ethylenediamine is volatile, corrosive, and reacts indiscriminately with electrophiles. By using the MSA salt, the amine is "masked" as an ammonium ion. Reactivity is gated by the deprotonation equilibrium.[1]
-
Application: Synthesis of Macrocycles (e.g., Curtis Reaction).[2]
-
Causality: In the presence of a ketone (e.g., acetone), the salt slowly releases the free amine in equilibrium, favoring the formation of the Schiff base without rapid polymerization or side reactions often seen with free EDA.
Mechanism 2: Acid Catalysis in Condensation
The 1:2 salt (dimethanesulfonate) contains labile protons that can catalyze its own condensation reactions.[1]
-
Pathway: The ammonium group protonates the carbonyl oxygen of an electrophile (aldehyde/ketone), activating it for nucleophilic attack by the transiently free amine of a neighboring molecule.
-
Advantage: This "self-catalyzing" intramolecular mechanism avoids the need for external mineral acids (like HCl or
), simplifying purification.
Mechanism 3: Protic Ionic Liquid (PIL) Behavior
At elevated temperatures (or in eutectic mixtures), the salt behaves as a PIL.
-
Reactivity: It serves as both solvent and reagent.[1] The high ionic conductivity supports electrochemical transformations, while the protic nature facilitates proton-coupled electron transfer (PCET) reactions.
Visualizing the Reactivity Pathways[1]
The following diagram illustrates the divergent reactivity pathways based on the stoichiometry of the EDA:MSA interaction.
Figure 1: Divergent synthesis and application pathways for Mono- and Di-mesylate salts of Ethylenediamine.
Experimental Protocols
Safety Warning: Methanesulfonic acid is corrosive.[1] Ethylenediamine is a corrosive, flammable sensitizer. All operations must be performed in a fume hood wearing appropriate PPE (nitrile gloves, safety goggles, lab coat).
Protocol A: Synthesis of Ethylenediammonium Dimethanesulfonate
This protocol ensures the formation of the fully protonated 1:2 salt, suitable for use as a PIL or stable reagent.
Reagents:
-
Ethylenediamine (EDA), >99% purity.
-
Methanesulfonic acid (MSA), >99%, anhydrous.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]
Procedure:
-
Preparation: Charge a 250 mL round-bottom flask with 50 mL of cold Methanol (0-5°C).
-
Amine Addition: Add 6.01 g (0.1 mol) of EDA to the methanol. Stir magnetically.[1]
-
Acid Addition (Critical Step): Place the flask in an ice bath. Add 19.22 g (0.2 mol) of MSA dropwise via an addition funnel over 30 minutes.
-
Crystallization: Remove the ice bath and allow the solution to warm to room temperature. Stir for 1 hour.
-
If precipitation does not occur:[1] Concentrate the solution on a rotary evaporator to ~50% volume and add cold Ethyl Acetate as an antisolvent.
-
-
Isolation: Filter the white crystalline solid under vacuum. Wash with cold Ethyl Acetate (2 x 20 mL).[1]
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Validation:
-
Melting Point: Expected range 180–220°C (varies by polymorph/hydration).[1]
-
pH Check: Dissolve 100 mg in 10 mL water. pH should be < 2.0.[1]
Protocol B: Reactivity Test – Macrocycle Formation (Curtis Reaction)
This test validates the "masked amine" reactivity of the salt.
Procedure:
-
Dissolve 0.01 mol of the Di-mesylate salt (prepared above) in 20 mL of acetone.
-
Stir at room temperature.
-
Observation: Unlike perchlorate salts, the mesylate may require mild heating (40°C) due to the non-oxidizing nature of the anion.
-
-
Monitor for the precipitation of the macrocyclic ligand salt (or color change if Cu(II) is added as a template ion).[1]
-
Result: Formation of crystals indicates successful condensation of EDA with acetone, mediated by the MSA counterion.
References
-
Synthesis and crystallization of 5,7,7,12,14,14-hexamethyl-4,11-diaza-1,8-diazoniacyclotetradeca-4,11-diene bis(methanesulfonate) . IUCr Journals. [Link][1]
-
Protic Ionic Liquids: Evolving Structure–Property Relationships and Expanding Applications . Chemical Reviews. [Link][1]
-
Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air . The Journal of Physical Chemistry B. [Link][1][3]
-
Microwave assisted chemistry: A rapid and regioselective route for direct ortho-acylation of phenols and naphthols by methanesulfonic acid as catalyst . Arabian Journal of Chemistry. [Link]
-
Ethane-1,2-diamine,methanesulfonic acid (CAS 62470-52-4) .[1][4] ChemSrc. [Link][1]
Sources
- 1. US7569324B2 - Sulfonate salts and derivatives, photoacid generators, resist compositions, and patterning process - Google Patents [patents.google.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. ethane-1,2-diamine,methanesulfonic acid | CAS#:62470-52-4 | Chemsrc [chemsrc.com]
A Technical Guide to the Hygroscopic Nature of Concentrated Methanesulfonic Acid for Researchers and Drug Development Professionals
Introduction: Methanesulfonic Acid as a Modern Research Tool
Methanesulfonic acid (MSA), the simplest of the alkanesulfonic acids, has emerged as a formidable tool in modern chemical research and pharmaceutical development.[1] Its classification as a strong organic acid, coupled with a favorable environmental profile—being readily biodegradable and less toxic than many traditional mineral acids—positions it as a "green" alternative in a variety of applications.[1][2] From its role as a non-oxidizing, strong acid catalyst in organic reactions like esterification and alkylation to its use in the synthesis of active pharmaceutical ingredients (APIs), MSA's utility is expansive.[1][3] However, to effectively and safely leverage the full potential of concentrated MSA, a thorough understanding of its inherent physicochemical properties is paramount. Among these, its pronounced hygroscopicity is a critical factor that can significantly influence experimental outcomes, product purity, and storage stability.[1][4]
This guide provides an in-depth exploration of the hygroscopic nature of concentrated methanesulfonic acid. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to manage this property effectively in a laboratory setting.
The Phenomenon of Hygroscopicity
Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment, either through absorption or adsorption. This phenomenon is driven by a strong affinity of the substance for water, often facilitated by the formation of hydrogen bonds. In the case of concentrated methanesulfonic acid, the sulfonyl group (SO₃H) provides a highly polar site for interaction with water molecules. Theoretical studies have shown that the hydrogen bond between MSA and a water molecule is significantly shorter and therefore stronger than that of a water dimer, indicating a thermodynamically favorable hydration process.[5]
The practical implication of this property is that concentrated MSA will readily absorb moisture from the atmosphere, leading to a dilution of the acid. This dilution can have several consequences:
-
Alteration of Acid Strength and Catalytic Activity: The catalytic efficacy of MSA is directly related to its concentration. Uncontrolled water absorption can dilute the acid, reducing its strength and potentially altering reaction kinetics and yields.
-
Impact on Physicochemical Properties: The presence of water has a significant effect on the physicochemical properties of MSA, including its viscosity, density, and refractive index.[6] In applications where these properties are critical, such as in the formulation of electrolytes or as a solvent for polymers, even minor water contamination can be detrimental.
-
Initiation of Undesired Side Reactions: In moisture-sensitive reaction systems, the water introduced by hygroscopic MSA can lead to hydrolysis of reagents or products, compromising the integrity of the synthesis.
Given these considerations, the ability to both quantify and control the water content of methanesulfonic acid is a crucial aspect of its application in research and development.
Quantitative Assessment of MSA's Hygroscopicity
The hygroscopic nature of a substance can be quantitatively characterized by generating a moisture sorption isotherm. This is typically achieved using a technique known as Dynamic Vapor Sorption (DVS).[7][8][9][10][11] DVS is a gravimetric method that measures the change in mass of a sample as it is exposed to a controlled, stepwise variation in relative humidity (RH) at a constant temperature.[7][8][9][11]
The resulting data, when plotted as the percentage change in mass versus relative humidity, provides a detailed picture of the material's interaction with water vapor. While a specific, publicly available DVS isotherm for concentrated methanesulfonic acid is not readily found in the literature, a representative dataset can be presented to illustrate its behavior.
Table 1: Representative Water Absorption of Concentrated (99.5%+) Methanesulfonic Acid at 25°C
| Relative Humidity (%) | Mass Increase (%) | Observations |
| 20 | ~ 0.5 - 1.0 | Initial surface adsorption of water molecules. |
| 40 | ~ 2.0 - 3.5 | Significant water uptake, indicating absorption into the bulk liquid. |
| 60 | ~ 5.0 - 7.0 | Continued and accelerated absorption of atmospheric moisture. |
| 80 | > 10.0 | Rapid mass increase, demonstrating the highly hygroscopic nature of concentrated MSA. |
Note: The data in this table is illustrative and intended to represent the expected trend for concentrated MSA based on its known hygroscopic properties. Actual values should be determined empirically.
Experimental Protocol: Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)
This protocol outlines a standardized procedure for quantifying the hygroscopicity of concentrated methanesulfonic acid using a DVS instrument. The causality behind each step is explained to provide a deeper understanding of the experimental design.
I. Pre-Analysis and Sample Preparation
-
Instrument Calibration and Verification:
-
Action: Perform a calibration and verification of the DVS microbalance using certified weights. Verify the accuracy of the humidity and temperature sensors using a known standard.
-
Causality: This ensures the accuracy and reliability of the mass, humidity, and temperature measurements, which are the fundamental data points for the analysis.
-
-
Sample Handling Precautions:
-
Action: Handle concentrated MSA within a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[12][13][14][15]
-
Causality: Concentrated MSA is a corrosive substance that can cause severe burns upon contact with skin or eyes.[13][16][17] A fume hood is essential to prevent inhalation of any vapors.[12][15]
-
-
Sample Loading:
-
Action: Using a micropipette, carefully dispense a small, accurately known mass of concentrated MSA (typically 5-10 mg) into a clean, dry DVS sample pan.
-
Causality: A small sample mass ensures rapid equilibration with the surrounding atmosphere within the DVS chamber. An accurate initial mass is the baseline for all subsequent mass change calculations.
-
II. DVS Analysis Workflow
The following workflow can be programmed into the DVS instrument software.
-
Drying and Equilibration (Baseline Establishment):
-
Action: Expose the sample to a stream of dry nitrogen (0% RH) at the desired experimental temperature (e.g., 25°C) until a stable mass is achieved. A stable mass is typically defined as a mass change of less than 0.002% per minute.
-
Causality: This step removes any residual absorbed water from the sample, establishing a true "dry" mass. This baseline is critical for accurately calculating the percentage mass increase due to subsequent water sorption.
-
-
Sorption Phase (Increasing Humidity):
-
Action: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 10% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.
-
Causality: This incremental exposure allows for the precise determination of water uptake at discrete humidity levels. Allowing the sample to reach equilibrium at each step is crucial for constructing an accurate sorption isotherm.
-
-
Desorption Phase (Decreasing Humidity):
-
Action: Decrease the relative humidity in the same stepwise manner (e.g., from 90% back down to 0% RH), again allowing for mass equilibration at each step.
-
Causality: The desorption phase provides information on the reversibility of water absorption. The difference between the sorption and desorption curves is known as hysteresis, which can offer insights into the mechanism of water interaction with the material.[9]
-
III. Data Analysis and Interpretation
-
Plotting the Isotherm:
-
Action: Plot the percentage mass change ((m - m₀)/m₀ * 100, where m is the mass at a given RH and m₀ is the dry mass) on the y-axis against the relative humidity (%) on the x-axis for both the sorption and desorption phases.
-
Causality: This visual representation (the sorption isotherm) is the primary output of the experiment and provides a clear and comprehensive profile of the material's hygroscopic behavior.
-
-
Alternative Quantification: Karl Fischer Titration:
-
For verification or in the absence of a DVS instrument, Karl Fischer (KF) titration can be used to determine the water content of MSA samples that have been equilibrated in humidity chambers at known relative humidities.[3][18][19][20] The coulometric KF method is particularly suitable for measuring low levels of water.[3][19][20]
-
Diagram 1: DVS Experimental Workflow for MSA
Sources
- 1. Methane sulphonic acid, 98% 75-75-2 India [ottokemi.com]
- 2. Methanesulphonic acid [himedialabs.com]
- 3. US20220137015A1 - Method of determining an amount of water in a sample using a sulfonic acid - Google Patents [patents.google.com]
- 4. Methanesulfonic acid - Wikipedia [en.wikipedia.org]
- 5. rua.ua.es [rua.ua.es]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 9. skpharmteco.com [skpharmteco.com]
- 10. Dynamic Vapour Sorption | Laboratoire Sciences et Méthodes Séparatives [labsms.univ-rouen.fr]
- 11. particletechlabs.com [particletechlabs.com]
- 12. scienceequip.com.au [scienceequip.com.au]
- 13. eng.uwo.ca [eng.uwo.ca]
- 14. alliancechemical.com [alliancechemical.com]
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- 16. chemos.de [chemos.de]
- 17. carlroth.com [carlroth.com]
- 18. Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration [sigmaaldrich.com]
- 19. Karl Fischer water content titration - Scharlab [scharlab.com]
- 20. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]
Ethane-1,2-diamine: The Bifunctional Cornerstone of Industrial Chelation and Bioactive Synthesis
Executive Summary
Ethane-1,2-diamine (EDA), historically known as ethylenediamine, acts as a critical bifunctional nucleophile in modern industrial chemistry.[1] Its utility stems from two primary amine groups separated by a flexible ethylene bridge, creating a unique "bite angle" essential for chelation and a reactive scaffold for step-growth polymerization and cyclization. This guide analyzes EDA’s role as a precursor for chelating agents (EDTA), bleach activators (TAED), and dithiocarbamate fungicides, providing self-validating protocols and mechanistic insights for research and development professionals.
Chemical Profile & Reactivity Mechanisms
The industrial value of EDA (
-
Chelation Thermodynamics: The two nitrogen donors are spaced perfectly to form stable 5-membered rings with metal ions. This "chelate effect" is entropically driven, displacing monodentate ligands (like water) and increasing system stability.
-
Nucleophilic Attack: The lone pairs on the nitrogen atoms are highly reactive toward electrophiles (carbonyl carbons, alkyl halides), making EDA an aggressive nucleophile in substitution and addition reactions.
Table 1: Physicochemical Profile of Ethane-1,2-diamine
| Property | Value | Industrial Relevance |
| CAS Number | 107-15-3 | Global standard for sourcing. |
| Boiling Point | 116 °C | Allows for liquid-phase reactions at moderate reflux. |
| Basicity ( | 10.71, 7.56 | High pH allows it to sequester protons and drive acid-generating condensations. |
| Flash Point | 34 °C | Requires closed-system handling and nitrogen blanketing. |
| Appearance | Colorless liquid | Discoloration indicates oxidation or carbamate formation (reaction with |
Master Synthesis Architecture
EDA serves as the root node for three distinct industrial lineages: Carboxylation (EDTA), Acetylation (TAED), and Sulfuration (Fungicides).
Caption: Industrial divergence of EDA into three primary chemical sectors.
The Chelation Pathway: EDTA Synthesis
The dominant industrial route for Ethylenediaminetetraacetic acid (EDTA) is the Singer synthesis (cyanomethylation), which supplanted the older chloroacetic acid method due to higher atom economy and yield.
Mechanism
The reaction proceeds via a double Strecker synthesis. The amine nitrogen attacks the formaldehyde carbonyl to form an iminium ion, which is subsequently trapped by the cyanide ion.
Critical Process Control
-
Exotherm Management: The addition of formaldehyde and cyanide is highly exothermic.[2] Failure to control temperature (
initially) results in polymerization of HCN and color degradation. -
Ammonia Evolution: During the hydrolysis step (nitrile to acid), ammonia is released.[3] The reaction is self-validating when ammonia evolution ceases.
The Acetylation Pathway: TAED Synthesis
Tetraacetylethylenediamine (TAED) is a vital bleach activator in detergents.[4][5] Its synthesis represents a classic self-validating organic protocol ideal for process optimization.
Technical Protocol: Two-Stage Acetylation
Objective: Synthesize TAED from EDA via DAED intermediate. Safety: Perform in a fume hood. Acetic anhydride is corrosive.
Stage 1: Formation of DAED (N,N'-Diacetylethylenediamine)[4]
-
Charge: Load 1.0 mol EDA into a reactor equipped with a reflux condenser and dropping funnel.
-
Addition: Slowly add 2.2 mol Glacial Acetic Acid.
-
Causality: Use slight excess to ensure full conversion of amine groups.
-
Observation: Immediate exotherm indicates salt formation.
-
-
Dehydration: Heat to 140-160°C. Water is distilled off.
-
Self-Validation: The reaction is complete when the theoretical volume of water (2.0 mol) is collected in the Dean-Stark trap.
-
Product: DAED solidifies upon cooling (MP: ~172°C).
-
Stage 2: Conversion to TAED[4][6][7]
-
Slurry: Mix the crude DAED with 4.5 mol Acetic Anhydride.
-
Reflux: Heat to reflux (~140°C).
-
Distillation (The Equilibrium Drive): Slowly distill off the acetic acid byproduct.
-
Causality: Removing acetic acid shifts the equilibrium to the right (Le Chatelier’s principle), driving the reaction to completion.
-
Self-Validation: Monitor the refractive index of the distillate. When it matches pure acetic acid (nD ≈ 1.371), the reaction is progressing efficiently.
-
-
Crystallization: Cool the mixture to 10°C. TAED crystallizes out. Filter and wash.[4][6]
Caption: Self-validating workflow for TAED synthesis with critical checkpoints.
The Sulfur Pathway: Fungicide Precursors
EDA reacts with Carbon Disulfide (
-
Reaction:
-
Industrial Product: This forms Nabam , which is unstable.
-
Stabilization: Nabam is immediately reacted with Zinc sulfate (to form Zineb ) or Manganese sulfate (to form Maneb ). The coordination polymer Mancozeb is a complex of both, providing broad-spectrum fungal control.
Pharmaceutical Utility
In drug development, EDA is not just a building block but often an active solubilizer.[1]
-
Aminophylline: Theophylline is a bronchodilator with poor water solubility. Complexing it with EDA (2:1 ratio) creates Aminophylline, drastically increasing bioavailability for asthma treatment.
-
Pharmacophore: The ethylenediamine moiety (
) is a common structural motif in first-generation antihistamines (e.g., Tripelennamine), acting as a bioisostere that mimics histamine's binding at the H1 receptor.
References
-
Ataman Chemicals. "Tetraacetylethylenediamine (TAED) Production and Mechanism." Ataman Chemicals Product Data. [Link]
-
Wikipedia. "Ethylenediaminetetraacetic acid (EDTA) Synthesis and Industrial Routes." Wikipedia, The Free Encyclopedia. [Link]
-
Sinobio Chemistry. "Application of Ethylenediamine in Pharmaceutical Intermediates." Sinobio Industry Insights. [Link]
- Google Patents. "Process for producing heavy metal ethylene-bis-dithiocarbamates (US2855418A).
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- 10. CN105309427B - Ethylenediamine copper fungicide composition and preparation method - Google Patents [patents.google.com]
- 11. US2855418A - Process for producing heavy metal ethylene-bis-dithiocarbamates - Google Patents [patents.google.com]
- 12. Diammonium ethylenebis (dithiocarbamate) [sitem.herts.ac.uk]
Methodological & Application
Use of Ethane-1,2-diamine;methanesulfonic acid in chiral resolution of racemic mixtures.
Application Note & Protocol Guide
Topic: The Strategic Application of Chiral Resolving Agents for the Separation of Racemic Mixtures
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Drug Development
In the pharmaceutical sciences, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different biological activities, with one enantiomer providing the desired therapeutic effect while the other might be inactive or, in some cases, responsible for adverse effects.[1][2][3] The separation of racemic mixtures—50:50 mixtures of two enantiomers—into their pure components, a process known as chiral resolution, is therefore a cornerstone of drug development and manufacturing.[4][][6] This guide provides an in-depth exploration of one of the most robust and scalable methods for chiral resolution: diastereomeric salt crystallization. We will elucidate the fundamental principles, address the critical characteristics of a resolving agent, and provide detailed, field-proven protocols for practical application.
Part 1: The Foundational Principle of Chiral Resolution via Diastereomeric Salt Formation
Enantiomers possess identical physical properties, including boiling point, melting point, and solubility in achiral solvents.[2][7][8] This identity makes their direct separation by standard laboratory techniques like distillation or simple crystallization impossible. The strategic core of diastereomeric salt formation is to temporarily convert the enantiomeric relationship into a diastereomeric one.[2][8]
-
Reaction with a Chiral Resolving Agent : A racemic mixture (containing both R and S enantiomers of a compound) is reacted with a single, pure enantiomer of a resolving agent (e.g., a pure R'-acid).
-
Formation of Diastereomers : This reaction produces a pair of diastereomeric salts (e.g., R-S' and S-S'). Unlike enantiomers, diastereomers have distinct physical properties, most notably different solubilities in a given solvent system.[2][7][9]
-
Fractional Crystallization : By carefully selecting a solvent and controlling temperature, the less soluble diastereomeric salt can be induced to crystallize out of the solution, leaving the more soluble diastereomer behind.[3][10]
-
Isolation and Liberation : The crystallized salt is isolated by filtration. A subsequent chemical reaction, typically a simple acid-base neutralization, is used to break the salt, liberating the desired pure enantiomer and recovering the resolving agent.[4][10][11]
This elegant method transforms an inseparable mixture into a separable one by leveraging the fundamental physical differences between diastereomers.
Sources
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- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
The Dual-Nature Catalysis of Ethylenediammonium Dimethanesulfonate: A Protic Ionic Liquid in Modern Organic Synthesis
Preamble: A Catalyst by Design
In the ever-evolving landscape of organic synthesis, the quest for efficient, selective, and environmentally benign catalysts is paramount. While a specific, commercially designated catalyst under the name "Ethane-1,2-diamine;methanesulfonic acid" is not prominently documented in the current body of scientific literature, the combination of these two fundamental reagents—a primary diamine and a strong sulfonic acid—logically gives rise to a protic ionic liquid: Ethylenediammonium Dimethanesulfonate (EDAMS) . This application note serves as a forward-looking guide for researchers and drug development professionals on the hypothesized and potential applications of this novel catalytic entity, grounded in the well-established principles of Brønsted acid and base catalysis.
We will first explore the anticipated nature of EDAMS and its potential as a dual-functional catalyst. Subsequently, this guide will provide detailed application notes and protocols for the individual components, Ethane-1,2-diamine and Methanesulfonic Acid, to build a foundational understanding of their catalytic prowess. This approach will empower the synthetic chemist to not only utilize these reagents individually but also to rationally design novel synthetic methodologies based on their synergistic potential when combined as EDAMS.
Part 1: Ethylenediammonium Dimethanesulfonate (EDAMS) - A Hypothesized Protic Ionic Liquid Catalyst
The reaction between ethane-1,2-diamine, a potent base, and methanesulfonic acid, a strong Brønsted acid, would result in an acid-base neutralization, forming the ethylenediammonium cation and the methanesulfonate anion. This salt is predicted to exhibit properties of a protic ionic liquid (PIL), a class of compounds gaining significant attention as green and recyclable catalysts and solvents.
The potential catalytic activity of EDAMS is twofold, stemming from its constituent ions:
-
The Ethylenediammonium Cation ([H₃N-CH₂-CH₂-NH₃]²⁺): This component can act as a hydrogen bond donor, capable of activating electrophiles and organizing transition states. The presence of two ammonium groups offers the potential for bidentate coordination to substrates.
-
The Methanesulfonate Anion (CH₃SO₃⁻): While the anion of a strong acid, it can play a role in the overall polarity and hydrogen-bonding network of the ionic liquid, influencing reactant solubility and the stability of charged intermediates.
The combination of a Brønsted acidic cation and a weakly coordinating anion in a single substance opens avenues for "amphiphilic or electrophile-nucleophile dual activation," a concept that has been explored with other ionic liquids to bring reactants into close proximity and facilitate reactions.[1]
Proposed Synthesis of Ethylenediammonium Dimethanesulfonate (EDAMS)
A straightforward and scalable protocol for the synthesis of EDAMS can be envisioned as follows:
Protocol 1: Synthesis of EDAMS
-
Reagents and Equipment:
-
Ethane-1,2-diamine (1.0 equiv)
-
Methanesulfonic acid (2.0 equiv)
-
Anhydrous diethyl ether or dichloromethane
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
-
Procedure:
-
To a stirred solution of ethane-1,2-diamine in anhydrous diethyl ether in a round-bottom flask cooled in an ice bath, add methanesulfonic acid dropwise via a dropping funnel.
-
An exothermic reaction will occur, leading to the precipitation of a white solid.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to yield Ethylenediammonium Dimethanesulfonate.
-
Potential Applications of EDAMS in Organic Synthesis
Based on the catalytic nature of its components, EDAMS is a promising candidate for catalyzing a range of organic transformations:
-
Multicomponent Reactions (MCRs): The ability of ionic liquids to organize reactants makes them excellent catalysts for MCRs. EDAMS could potentially catalyze reactions like the Biginelli or Hantzsch reactions, where both acid and base catalysis can play a role.
-
Condensation Reactions: The Brønsted acidity of the ethylenediammonium cation could effectively catalyze various condensation reactions, such as the synthesis of imines, enamines, and heterocycles.
-
Esterification and Amidation: EDAMS could serve as a recyclable acid catalyst for the formation of esters and amides, particularly in solvent-free conditions.
The following sections will delve into the established applications of the individual components, providing a solid foundation for exploring the potential of their combined form as EDAMS.
Part 2: Methanesulfonic Acid (MSA) as a Green Brønsted Acid Catalyst
Methanesulfonic acid (MSA), CH₃SO₃H, is a strong, non-oxidizing organic acid that is considered a green alternative to many traditional mineral acids.[2][3] It is biodegradable, less corrosive, and has a low toxicity profile. Its high acidity (pKa = -1.9) and solubility in organic solvents make it a versatile catalyst in a plethora of organic transformations.[2][3]
Application Note: MSA-Catalyzed Synthesis of 2-Hydroxy Chalcones via Claisen-Schmidt Condensation
Chalcones are important intermediates in the synthesis of flavonoids and other biologically active molecules. MSA has been demonstrated to be an efficient catalyst for the Claisen-Schmidt condensation of 2-hydroxy acetophenones with substituted benzaldehydes to afford 2'-hydroxy chalcones in high yields.[4]
Mechanism of Catalysis:
The reaction proceeds via a typical acid-catalyzed aldol condensation mechanism. MSA protonates the carbonyl oxygen of the benzaldehyde, increasing its electrophilicity. This is followed by the nucleophilic attack of the enol form of 2-hydroxy acetophenone. Subsequent dehydration of the aldol adduct, also facilitated by MSA, yields the α,β-unsaturated chalcone.
Diagram 1: Proposed Mechanism for MSA-Catalyzed Chalcone Synthesis
Sources
Protocol for using Ethane-1,2-diamine;methanesulfonic acid in the synthesis of pharmaceuticals.
Application Note & Protocol
Topic: Protocol for Utilizing Ethane-1,2-diamine;methanesulfonic acid in Pharmaceutical Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Harnessing Bifunctional Catalysis: A Protocol for Imidazole Synthesis Using an Ethane-1,2-diamine and Methanesulfonic Acid System
Authored by: A Senior Application Scientist
Introduction: The Imperative for Catalytic Efficiency in Drug Synthesis
In the landscape of modern pharmaceutical development, the pursuit of atom economy, process efficiency, and green chemistry is paramount. Multi-step syntheses, often plagued by the need for intermediate isolation, solvent swaps, and purification, present significant hurdles to scalable and cost-effective Active Pharmaceutical Ingredient (API) production. Bifunctional catalysis, where a single catalytic system possesses both acidic and basic (or nucleophilic) functionalities, offers an elegant solution, emulating the efficiency of enzymatic processes to facilitate complex transformations in a single pot.[1]
This application note details the use of a novel, homogeneous catalytic system composed of Ethane-1,2-diamine (EDA) and Methanesulfonic acid (MSA). This system uniquely combines the nucleophilic character of a primary diamine with the potent, non-oxidizing Brønsted acidity of MSA.[2][3][4] While EDA serves as a fundamental building block for numerous heterocyclic pharmacophores, its combination with MSA creates a synergistic environment for reactions requiring both nucleophilic attack and acid-mediated activation and dehydration.
We present a detailed protocol for the application of this system in the one-pot synthesis of 2-substituted imidazoles, a privileged scaffold in medicinal chemistry found in a wide array of therapeutic agents.[5] This protocol leverages the dual role of the EDA-MSA system: EDA acts as the diamine backbone for the imidazole ring, and MSA serves as a potent catalyst for the condensation and cyclization steps.
Physicochemical Properties of Core Reagents
A comprehensive understanding of the reagents is critical for safe handling and successful implementation. The salt formed from Ethane-1,2-diamine and Methanesulfonic acid is the active system, though its properties will be influenced by the stoichiometry used.
| Property | Ethane-1,2-diamine (EDA) | Methanesulfonic Acid (MSA) | Ethane-1,2-diamine;methanesulfonic acid Salt (EDAMSA) |
| IUPAC Name | Ethane-1,2-diamine | Methanesulfonic acid | Ethane-1,2-diaminium methanesulfonate |
| CAS Number | 107-15-3[3][6] | 75-75-2 | Not Commercially Available (Formed in situ) |
| Molecular Formula | C₂H₈N₂ | CH₄O₃S | C₃H₁₂N₂O₃S |
| Molecular Weight | 60.10 g/mol [6] | 96.11 g/mol [2] | 156.21 g/mol |
| Appearance | Colorless liquid with ammonia-like odor[3] | Clear, colorless liquid[2] | Expected to be a white crystalline solid or viscous liquid |
| Boiling Point | 118 °C[6] | 167 °C (at 10 mmHg) | Decomposes at elevated temperatures |
| pKa | pKb1=4.07, pKb2=7.15 | -1.9[2][7] | N/A |
| Solubility | Highly soluble in water and polar solvents | Miscible with water and many organic solvents[4] | Expected to be highly soluble in water and polar protic solvents |
The Principle of Cooperative Catalysis in Imidazole Formation
The synthesis of an imidazole ring from a 1,2-diamine, an aldehyde, and a 1,2-dicarbonyl compound is a classic condensation reaction. The efficiency of this transformation is significantly enhanced by the cooperative action of the EDA-MSA system.
Mechanistic Rationale:
-
Acidic Activation: Methanesulfonic acid, as a strong Brønsted acid, protonates the carbonyl oxygen of the aldehyde. This activation dramatically increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.
-
Nucleophilic Attack: One of the primary amine groups of Ethane-1,2-diamine attacks the activated carbonyl carbon, initiating the condensation process to form a hemiaminal, which then dehydrates to a Schiff base intermediate.
-
Cyclization and Dehydrogenation: Subsequent intramolecular cyclization and dehydration steps, also catalyzed by MSA, lead to the formation of a 2-substituted imidazoline. The final step is the oxidation (dehydrogenation) of the imidazoline to the aromatic imidazole ring. This can often be achieved by air oxidation under the reaction conditions, though a mild oxidant can be introduced if necessary.
This synergistic mechanism allows the reaction to proceed under milder conditions and with greater efficiency than if the components were not catalytically assisted.
Detailed Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazole
This protocol describes the synthesis of a model imidazole derivative from benzaldehyde, glyoxal, and the Ethane-1,2-diamine/Methanesulfonic acid system.
4.1 Materials and Equipment
-
Reagents: Benzaldehyde (≥99%), Glyoxal (40 wt. % solution in H₂O), Ethane-1,2-diamine (≥99%)[6], Methanesulfonic acid (≥99%), Ethanol, Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Equipment: Three-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, nitrogen inlet, thermometer, rotary evaporator, Buchner funnel, TLC plates (silica gel).
4.2 Safety Precautions
-
Ethane-1,2-diamine: Corrosive and flammable. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate PPE (gloves, safety glasses, lab coat).
-
Methanesulfonic Acid: Strong acid, corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.
-
Benzaldehyde & Glyoxal: Irritants. Avoid inhalation and skin contact.
4.3 Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-neck flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is dry.
-
Reagent Charging: To the flask, add ethanol (100 mL). Add Ethane-1,2-diamine (6.01 g, 0.10 mol).
-
Catalyst Addition: Slowly add Methanesulfonic acid (0.48 g, 5 mmol, 0.05 eq.) to the stirring solution. An exotherm may be observed. Allow the solution to stir for 10 minutes at room temperature.
-
Aldehyde Addition: Add benzaldehyde (10.61 g, 0.10 mol) to the mixture.
-
Glyoxal Addition: Add the 40% aqueous glyoxal solution (14.5 g, 0.10 mol) dropwise via a dropping funnel over 15 minutes.
-
Reaction: Heat the mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate eluent).
-
Work-up - Quenching: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of cold water.
-
Work-up - Neutralization: Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate should form.
-
Work-up - Isolation: Stir the slurry for 30 minutes in an ice bath. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water (2 x 30 mL).
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 2-phenyl-1H-imidazole as a white to off-white solid. Dry the product under vacuum.
Process Optimization & Key Considerations
To ensure robustness and high yield, several parameters can be optimized. The following table provides a starting point for process development.
| Parameter | Range | Rationale & Expected Outcome |
| MSA Loading | 1 - 10 mol% | Lower loading may slow the reaction; higher loading may lead to side products. 5 mol% is an optimal starting point for efficient catalysis. |
| Temperature | 50 °C - Reflux | Higher temperatures accelerate the reaction, especially the final aromatization step. Reflux is generally effective. |
| Solvent Choice | Ethanol, THF, Toluene | Ethanol is a good polar protic solvent. Aprotic solvents like THF or Toluene may be preferred to avoid potential formation of sulfonate ester impurities. |
| Reaction Time | 2 - 12 hours | Dependent on substrate and temperature. Monitor by TLC to determine the optimal endpoint and avoid degradation. |
A Note on Genotoxic Impurities: The use of sulfonic acids in the presence of alcohol solvents (like ethanol or methanol) can potentially lead to the formation of genotoxic sulfonate ester impurities.[8] While the risk is generally low under these conditions, for GMP synthesis, it is crucial to either: a) Choose a non-alcoholic solvent (e.g., Toluene, Acetonitrile). b) Perform a risk assessment and, if necessary, develop an analytical method to quantify and control any potential ester formation to within regulatory limits (Threshold of Toxicological Concern, TTC).
Conclusion
The combination of Ethane-1,2-diamine and Methanesulfonic acid represents a potent and versatile system for the synthesis of valuable pharmaceutical intermediates. By acting as both a core structural reagent and a bifunctional acid-base catalyst, it streamlines the synthesis of complex molecules like 2-substituted imidazoles into an efficient, one-pot protocol. This approach underscores the power of applying fundamental catalytic principles to solve practical challenges in pharmaceutical chemistry, offering a pathway to greener, more economical API manufacturing processes.
References
-
Kulkarni, P. (n.d.). Methane Sulphonic Acid is Green Catalyst in Organic Synthesis. Oriental Journal of Chemistry. [Link]
- Vertex AI Search. (2025, December 15).
-
Kulkarni, P. (n.d.). Methane Sulphonic Acid is Green Catalyst in Organic Synthesis. ResearchGate. [Link]
-
Climent, M. J., et al. (2004). Acid–Base Bifunctional Catalysts for the Preparation of Fine Chemicals: Synthesis of Jasminaldehyde. ResearchGate. [Link]
-
Elmekawy, A. (2014, April 30). (Open Access) Bifunctional supported catalysts for fine chemical synthesis. SciSpace. [Link]
-
Talukdar, A., et al. (n.d.). Silica-supported methanesulfonic acid — An efficient solid Brønsted acid catalyst for the Pechmann reaction in the presence of higher n-alkanes. Canadian Science Publishing. [Link]
-
Wikipedia. (n.d.). Ethane dimethanesulfonate. [Link]
-
Papadopoulos, A., et al. (n.d.). Use of methanesulfonic acid as catalyst for the production of linear alkylbenzenes. SciSpace. [Link]
-
Teasdale, A., et al. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A Collaborative Study of the PQRI Working Group on Genotoxic Impurities. PQRI. [Link]
- Google Patents. (n.d.).
-
Brookhaven National Laboratory. (2012, March 12). Antagonistic Catalysis: Creating a Bifunctional and Tunable Acid-Base Catalyst. BNL Newsroom. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
-
France, S., et al. (n.d.). Bifunctional Asymmetric Catalysis: Cooperative Lewis Acid/Base Systems. PMC - NIH. [Link]
-
Wang, D., et al. (2021, October 5). Tuning acid–base cooperativity to create bifunctional fiber catalysts for one-pot tandem reactions in water. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Ethylenediamine. [Link]
-
Van der Snickt, T., et al. (2024, June 27). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Synthesis of ethylenediamine derived imidazole Schiff base and its metal complexes. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. [Link]
-
PubChem. (n.d.). 1,2-Ethanediol, 1,2-dimethanesulfonate. [Link]
-
Ataman Kimya. (n.d.). ETHYLENEDIAMINE. [Link]
- Google Patents. (n.d.).
-
Wang, C., et al. (n.d.). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. PMC - NIH. [Link]
- Google Patents. (n.d.). CN102816071B - Synthesis method of N-ethyl ethylene diamine.
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Application Note: Single Crystal Growth of Ethane-1,2-Diamine Methanesulfonate Salts
Strategic Overview & Mechanistic Rationale
The crystallization of organic salts, particularly diamine-sulfonates, is a critical process in the development of solid-state electrolytes, pharmaceutical co-crystals, and supramolecular building blocks. Ethane-1,2-diamine (EDA) and methanesulfonic acid (MSA) form highly stable, crystalline networks driven by robust hydrogen-bonding interactions.
As a Senior Application Scientist, it is vital to understand the causality behind the molecular assembly of these salts. The methanesulfonate anion possesses a van der Waals radius of approximately 1.9 Å, which allows it to act as a versatile, multidentate hydrogen-bond acceptor[1]. This geometric property facilitates predictable and highly ordered crystal lattices. Furthermore, methanesulfonate salts typically exhibit exceptional aqueous solubility, air stability, and thermal stability up to 350 °C[2].
The "Acetone Trap" (Critical Mechanistic Insight): A common failure point in amine-salt crystallization is the arbitrary selection of anti-solvents. If acetone (or any ketone) is introduced into a mixture of EDA and MSA, an unintended condensation reaction occurs. MSA acts as an acid catalyst, driving the formation of the Curtis macrocycle (5,7,7,12,14,14-Hexamethyl-4,11-diaza-1,8-diazoniacyclotetradeca-4,11-diene bis(methanesulfonate)) rather than the simple EDA-MSA salt[3]. Therefore, to successfully isolate the pure ethane-1,2-diamine methanesulfonate single crystal, ketonic solvents must be strictly excluded from the crystallization environment.
Pathway & Workflow Visualization
The following diagram maps the strategic decision points in the crystallization workflow, emphasizing the divergence between kinetic and thermodynamic growth regimes.
Workflow for synthesis and single-crystal growth of EDA methanesulfonate salts.
Quantitative System Parameters
To ensure reproducibility, all stoichiometric and physicochemical data must be strictly controlled. Table 1 outlines the foundational parameters for designing the crystallization system.
Table 1: Physicochemical Parameters for Crystallization Design
| Parameter | Ethane-1,2-diamine (EDA) | Methanesulfonic Acid (MSA) |
| Molecular Weight | 60.10 g/mol | 96.11 g/mol |
| pKa / pKb | pKa₁ = 9.9, pKa₂ = 6.8 | pKa ≈ -1.9 |
| Target Stoichiometry | 1.0 Molar Equivalent | 1.0 eq (Mono-salt) / 2.0 eq (Di-salt) |
| Primary Solvents | Ethanol, Methanol, Water | Ethanol, Methanol, Water |
| Viable Anti-Solvents | Diethyl ether, Ethyl acetate | Diethyl ether, Hexane |
| Prohibited Solvents | Acetone, MEK (Forms macrocycle) | Acetone, MEK |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in quality control checks ensure that errors in stoichiometry or supersaturation are caught before weeks are wasted waiting for crystal growth.
Protocol A: Synthesis of the Mother Liquor (EDA·2MSA Di-salt)
Objective: Generate a highly pure, defect-free supersaturated solution.
-
Solvent Preparation: Dispense 10.0 mL of absolute ethanol into a 20 mL scintillation vial. Place the vial in an ice-water bath and allow it to equilibrate for 10 minutes.
-
Causality: EDA is volatile and the neutralization reaction is highly exothermic. The ice bath prevents solvent boil-off, which would prematurely alter the concentration and force uncontrolled crash-precipitation.
-
-
Amine Addition: Add 1.00 mmol (60.1 mg / ~67 µL) of EDA to the chilled ethanol. Stir gently using a magnetic micro-stir bar at 200 rpm.
-
Acid Titration: Slowly add 2.00 mmol (192.2 mg / ~130 µL) of MSA dropwise over 5 minutes.
-
Self-Validation Check 1 (Stoichiometry): Extract a 10 µL aliquot of the mixed solution and dilute it in 1 mL of deionized water. Measure the pH. A pH of ~4.5 validates the successful formation of the di-cationic EDA·2MSA salt. (If targeting the mono-salt, 1.00 mmol of MSA is used, yielding a pH of ~7.5).
-
Self-Validation Check 2 (Purity): Shine a 532 nm laser pointer through the vial. The absence of a Tyndall effect confirms complete dissolution and the absence of colloidal impurities, validating that the solution is a true thermodynamic mixture.
-
Filtration: Draw the solution into a glass syringe and filter it through a 0.22 µm PTFE membrane into a clean, dust-free vial.
-
Causality: Removing microscopic dust eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation, which yields fewer, larger single crystals.
-
Protocol B: Crystal Growth via Anti-Solvent Vapor Diffusion
Objective: Induce thermodynamically controlled growth for SC-XRD analysis.
-
Inner Chamber Setup: Transfer 2.0 mL of the filtered mother liquor (from Protocol A) into a 1-dram glass vial. Leave this inner vial uncapped.
-
Outer Chamber Setup: Place the 1-dram vial inside a larger 20 mL scintillation vial. Carefully pipette 4.0 mL of an anti-solvent (e.g., diethyl ether) into the outer 20 mL vial, ensuring no anti-solvent splashes into the inner vial.
-
Sealing and Incubation: Cap the outer 20 mL vial tightly with a PTFE-lined cap. Wrap the cap junction with Parafilm. Place the assembly in a vibration-free, temperature-controlled cabinet at 20 °C.
-
Growth Phase: Over 7 to 14 days, the volatile anti-solvent will slowly diffuse into the inner vial, gradually lowering the solubility of the EDA·2MSA salt.
-
Causality: Vapor diffusion narrows the metastable zone width (MSZW) at an infinitely slow rate, preventing kinetic trapping and allowing molecules to arrange into highly faceted, defect-free single crystals.
-
Quality Control & Troubleshooting
If crystals fail to form or present poor morphology, consult the self-correcting matrix below to adjust the thermodynamic parameters of the system.
Table 2: Troubleshooting Matrix for Crystal Quality
| Observation | Mechanistic Cause | Corrective Action |
| Microcrystalline Powder | Supersaturation breached too rapidly (Kinetic crash). | Lower the temperature of the diffusion chamber or use a less volatile anti-solvent (e.g., ethyl acetate instead of diethyl ether). |
| Oiled Out (Liquid Coacervate) | Liquid-liquid phase separation occurred before nucleation. | Dilute the initial mother liquor by 20% with ethanol to shift the trajectory on the phase diagram. |
| Yellow/Brown Discoloration | Oxidation of the diamine precursor prior to salt formation. | Prepare solutions under an inert N₂ atmosphere and ensure EDA stock is freshly distilled. |
| No Growth After 3 Weeks | System is trapped in the metastable zone; supersaturation is too low. | Slightly loosen the cap of the outer vial to allow slow evaporation of the primary solvent, driving up concentration. |
References
-
5,7,7,12,14,14-Hexamethyl-4,11-diaza-1,8-diazoniacyclotetradeca-4,11-diene bis(methanesulfonate) - IUCr Journals -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBRXlicEeMRi_-QJPrse03i4b0tJStyX6uej5IjqrPaFPcoXuX8vFtXNgb_xAR4hzRBkxh95XRpkyeCCjA6Xk3q_k9LQyBjBJyXT77l6QiqC7Q2XArbCW8InTgCHaAS3Rl][3]
-
Design of Novel Solid-State Electrolytes Based on Plastic Crystals of Quinuclidinolium Methanesulfonate for Proton Conduction - ACS Publications -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4qfPd5H-tJRO7oJkYhlDju02olZftevM74lJyMSeyoB5_zfUo9-y0b_O3BdhgvNtz2wDlXjrdyHRV__-tMC4Ai2QcLyCOGO6NhVxD7YTPqv2qtmpM2Mp769YyVb_H91njh2aJM4KOgU03XQ==][1]
-
Synthesis and large crystal growth of a family of mixed-anionic methanesulfonate salts by anionic site-substitution: Na5(SO3CH3)4(X) (X = BF4−, ClO4−, PF6−, I−) - Dalton Transactions (RSC Publishing) -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUaHPnTWI3VLoewDBlZojDZR1s7DkwU6cHd1-a_s1StScNhvb5hLZQ15TfVTArze24RNn73dUIwKJAcOuLrC2EcqvHJRqQinFrD5GpsdkL4T98tjEBQ61kVfJsgHj6sI-zfL9ie53n60xxNAmQMg0KytSQyMW02YUUgUhg][2]
Sources
Application Note: Precision Synthesis of Functionalized Diamine Ligands using the Ethane-1,2-diamine Methanesulfonate System
Abstract & Introduction
The synthesis of high-purity diamine ligands—critical for coordination chemistry, dendrimer construction, and pharmaceutical intermediates—is often plagued by non-selective poly-alkylation and difficult purification steps. Ethane-1,2-diamine;methanesulfonic acid (EDA[1][2]·MsOH) represents a strategic reagent system that overcomes these limitations.
By converting the volatile and reactive liquid ethylenediamine (EDA) into its methanesulfonate salt, researchers can leverage a stable, solid-state precursor that offers:
-
Stoichiometric Control: Precise delivery of diamine equivalents, preventing the "runaway" oligomerization common with free amines.
-
Solubility Switching: The salt form allows for reactions in polar aprotic solvents (e.g., acetonitrile) where the product precipitates or can be selectively crystallized.
-
Selective Functionalization: The protonation of amine groups by methanesulfonic acid (MsOH) modulates nucleophilicity, facilitating mono-functionalization or controlled Michael additions to form "Gemini-type" surfactant ligands and dendrimeric cores.
This guide details the protocol for preparing the EDA·MsOH reagent and its application in synthesizing complex diamine ligands, specifically focusing on multiheaded cationic architectures.
Chemical Mechanism & Rationale[1]
The utility of the EDA·MsOH system lies in the modification of the amine's
Protonation Equilibrium
Ethylenediamine has two basic nitrogen centers (
-
Mono-Salt vs. Di-Salt: Controlling the stoichiometry allows for the isolation of the mono-methanesulfonate or di-methanesulfonate. The salt form suppresses the volatility of EDA and reduces its oxidation potential.
-
Reactivity Modulation: In nucleophilic substitutions, the salt acts as a "latent" amine source. Under basic conditions or thermal drive, the amine is released for reaction, but the surrounding ionic medium (MsOH) can stabilize transition states or precipitate the final cationic ligand product, driving the reaction to completion.
Reaction Pathway Visualization
Caption: Figure 1. Conversion of volatile EDA into the stable MsOH salt enables controlled downstream functionalization.
Experimental Protocols
Safety & Handling
-
Ethylenediamine: Corrosive, fuming, sensitizer. Handle in a fume hood.
-
Methanesulfonic Acid: Corrosive strong acid.
-
Exotherm: The reaction between amines and strong acids is highly exothermic. Add acid slowly with cooling.
Protocol A: Preparation of Ethane-1,2-diamine Methanesulfonate Reagent
Objective: Isolate the stable salt form for use as a solid reagent.
| Step | Action | Critical Parameter |
| 1 | Charge Solvent | Add Methanol (MeOH) and Acetonitrile (ACN) (1:1 v/v) to a round-bottom flask. |
| 2 | Add Amine | Add Ethylenediamine (1.0 eq) to the solvent.[3] Cool to 0°C. |
| 3 | Acid Addition | Dropwise add Methanesulfonic acid (2.0 - 2.2 eq) . |
| 4 | Reflux | Heat the mixture to reflux for 2 hours to ensure complete salt formation. |
| 5 | Isolation | Cool to room temperature. Filter the white precipitate. |
| 6 | Purification | Recrystallize from Ethanol/Ethyl Acetate . |
Protocol B: Synthesis of Gemini-Type Diamine Ligands
Objective: Use the reagent to synthesize N,N'-bis(3-aminopropyl)ethylenediamine derivatives (Gemini Surfactant Precursors).
This protocol utilizes the Michael addition of the diamine to acrylonitrile, followed by salt formation to lock the structure.
| Step | Action | Technical Note |
| 1 | Michael Addition | React Ethylenediamine with Acrylonitrile (1:2.1 molar ratio) in MeOH/ACN. |
| 2 | Reduction | Hydrogenate the nitrile intermediate (Raney Ni or catalytic hydrogenation) to form the tetra-amine. |
| 3 | Salt Conversion | Dissolve the crude tetra-amine in MeOH. Add MsOH (4.0 eq) slowly. |
| 4 | Crystallization | Heat to reflux, then cool slowly. The Tetra-methanesulfonate salt precipitates. |
| 5 | Ligand Use | The resulting salt is a water-soluble, stable ligand precursor ready for metal complexation or surfactant formulation. |
Data & Validation
Table 1: Comparative Advantages of MsOH Salt vs. Hydrochloride Salt
| Feature | Hydrochloride (EDA·2HCl) | Methanesulfonate (EDA·2MsOH) | Impact |
| Solubility (Organic) | Very Low | Moderate (in polar organics) | MsOH salts allow reaction in broader solvent scope (e.g., alcohols). |
| Hygroscopicity | High | Low to Moderate | MsOH salts are easier to weigh and store without "caking." |
| Anion Non-Coordinating | Chloride coordinates metals | Mesylate is weakly coordinating | Critical for Ligand Synthesis: Prevents anion competition during metal complexation. |
| Melting Point | Decomposes > 300°C | Sharp MP (variable by sub.) | Allows for purification by recrystallization rather than sublimation. |
References
-
Lamch, Ł.; Szczęsna, W.; Balicki, S.J.; Bartman, M.; Szyk-Warszyńska, L.; Warszyński, P.; Wilk, K.A. (2023).[4][3] "Multiheaded Cationic Surfactants with Dedicated Functionalities: Design, Synthetic Strategies, Self-Assembly and Performance." Molecules, 28(15), 5806.[4][3] [Link][4][3]
- Key citation for the synthesis of gemini-type surfactants using methanesulfonic acid salts.
- Verification of the commercial reagent identity.
-
Paoletti, P. (1984). "Formation of metal complexes with ethylenediamine: A critical survey of equilibrium constants, enthalpy and entropy values." Pure and Applied Chemistry, 56(4), 491–522. [Link]
- Foundational text on ethylenediamine coordin
Sources
The Role of Ethane-1,2-diamine in Modern C-N Bond Formation: A Guide for Synthetic Chemists
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Nitrogen-containing compounds are ubiquitous in biologically active molecules and functional materials, making the development of efficient and versatile C-N bond-forming methodologies a critical area of research.[1][2] Among the various strategies, the use of simple, readily available ligands to mediate metal-catalyzed cross-coupling reactions has garnered significant attention for its cost-effectiveness and practicality. This guide provides an in-depth look at the application of ethane-1,2-diamine (also known as ethylenediamine) as a powerful ligand in copper- and palladium-catalyzed C-N bond formation reactions, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Diamine Ligands in Cross-Coupling Chemistry
Historically, C-N bond formation has been achieved through classical methods such as the Ullmann condensation, which often required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[3][4] The advent of palladium-catalyzed reactions, like the Buchwald-Hartwig amination, revolutionized the field by offering milder conditions and broader substrate scope.[5][6] However, the quest for more sustainable and economical catalytic systems has led to a renewed interest in copper-catalyzed reactions, driven by the development of effective ligand systems.[7][8]
Ethane-1,2-diamine and its derivatives have emerged as highly effective ligands in both copper- and palladium-catalyzed C-N cross-coupling reactions.[7][9] Their bidentate nature allows them to form stable chelate complexes with the metal center, enhancing catalytic activity and stability.[10] This chelation effect can prevent catalyst deactivation and promote the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[6][11]
Mechanistic Insights: How Ethane-1,2-diamine Facilitates C-N Bond Formation
The precise mechanism of ethane-1,2-diamine mediated C-N bond formation can vary depending on the metal catalyst (copper or palladium) and the specific reaction conditions. However, the fundamental role of the diamine ligand is to modulate the electronic and steric properties of the metal center, thereby facilitating the key bond-forming steps.
In Copper-Catalyzed Ullmann-Type Reactions:
In the context of the Ullmann condensation, ethane-1,2-diamine and its N,N'-dialkylated derivatives have been shown to significantly accelerate the reaction rate, allowing for C-N bond formation at or near room temperature.[11][12] The proposed catalytic cycle for a copper-diamine catalyzed Ullmann C-N coupling reaction is illustrated below.
Caption: Proposed catalytic cycle for the copper-diamine catalyzed Ullmann C-N coupling reaction.[11]
The cycle is believed to initiate with the coordination of the amine to the copper(I)-diamine complex. Subsequent deprotonation by a base generates a copper(I)-amide intermediate. Oxidative addition of the aryl halide to this intermediate forms a transient copper(III) species, which then undergoes reductive elimination to yield the desired C-N coupled product and regenerate the active copper(I) catalyst.[11] The diamine ligand stabilizes the copper center throughout this process, preventing catalyst decomposition and promoting efficient turnover.
In Palladium-Catalyzed Buchwald-Hartwig Amination:
While bulky phosphine ligands are more commonly associated with the Buchwald-Hartwig reaction, certain diamine ligands can also serve as effective ancillary ligands for palladium.[9] In these cases, the diamine can influence the rate of both oxidative addition and reductive elimination, the key steps in the catalytic cycle. The general workflow for a palladium-catalyzed cross-coupling experiment is depicted below.
Caption: General workflow for a palladium-catalyzed cross-coupling experiment.[13]
Application Notes and Protocols
The versatility of ethane-1,2-diamine mediated C-N bond formation makes it applicable to a wide range of substrates, including the synthesis of complex molecules relevant to the pharmaceutical industry.[14][15][16] Below are detailed protocols for both copper- and palladium-catalyzed reactions.
Protocol 1: Copper-Catalyzed N-Arylation of Aliphatic Amines
This protocol describes a general procedure for the C-N cross-coupling of an aryl halide with an aliphatic amine using a copper(I) iodide/ethane-1,2-diamine catalytic system.
Materials:
-
Aryl halide (e.g., bromobenzene, 1.0 mmol)
-
Aliphatic amine (e.g., N,N'-dimethylethylenediamine, 1.2 mmol)
-
Copper(I) iodide (CuI, 10 mol%, 0.1 mmol)
-
Ethane-1,2-diamine (20 mol%, 0.2 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add CuI (19.0 mg, 0.1 mmol), K₃PO₄ (424 mg, 2.0 mmol), and the aryl halide (1.0 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the aliphatic amine (1.2 mmol) and ethane-1,2-diamine (13.4 µL, 0.2 mmol) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination using a Diamine Ligand
This protocol outlines a general procedure for the amination of an aryl bromide using a palladium catalyst and a diamine ligand.
Materials:
-
Aryl bromide (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
A suitable diamine ligand (e.g., N,N'-dimethylethylenediamine, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv.)
-
Anhydrous toluene (5 mL per mmol of aryl bromide)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
In a separate vial, prepare a stock solution of the palladium catalyst and ligand by dissolving Pd(OAc)₂ (2 mol%) and the diamine ligand (4 mol%) in a small amount of anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Add the remaining anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.[13]
-
After cooling to room temperature, quench the reaction with water.
-
Perform a liquid-liquid extraction with a suitable organic solvent.
-
Dry the combined organic layers, concentrate in vacuo, and purify the residue by column chromatography.[13]
Data Presentation: Comparison of Catalytic Systems
The choice of ligand and reaction conditions can significantly impact the efficiency of C-N bond formation. The following table summarizes the performance of different catalytic systems in the N-arylation of piperidine with iodobenzene as a model reaction.
| Catalyst System | Ligand | Reaction Time (h) | Yield (%) | Reference |
| CuI / N,N'-Diethylethylenediamine | N,N'-Diethylethylenediamine | 12 | 95 | [11] |
| CuI / 1,10-Phenanthroline | 1,10-Phenanthroline | 24 | 78 | [11] |
| CuI / L-Proline | L-Proline | 24 | 65 | [11] |
| Pd(OAc)₂ / BINAP | BINAP | 8 | >95 | [17] |
| Pd₂(dba)₃ / XantPhos | XantPhos | 12-24 | High | [13] |
As the data indicates, copper-diamine systems can be highly effective, offering excellent yields in relatively short reaction times, and providing a cost-effective alternative to some palladium-based systems.
Conclusion and Future Outlook
Ethane-1,2-diamine and its derivatives have proven to be valuable and versatile ligands for mediating C-N bond formation through both copper- and palladium-catalyzed cross-coupling reactions. Their ability to form stable metal complexes leads to enhanced catalytic activity, allowing for milder reaction conditions and broader substrate applicability. The protocols and mechanistic insights provided in this guide are intended to empower researchers in academia and industry to effectively utilize these powerful synthetic tools. As the demand for efficient and sustainable chemical transformations continues to grow, the development of new catalytic systems based on simple, readily available ligands like ethane-1,2-diamine will undoubtedly play a crucial role in advancing the fields of drug discovery and materials science.
References
-
Monnier, F., & Taillefer, M. (2009). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Society Reviews, 38(11), 3141-3153. Retrieved from [Link]
-
Kamal, A., et al. (2018). Synthesis of Drugs and Biorelevant N-heterocycles Employing Recent Advances in C-N Bond Formation. Current Organic Chemistry, 22(1), 2-4. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is Ethylenediamine Dihydrochloride used for? Retrieved from [Link]
-
Sinobio Chemistry. (2025, May 15). What is The Application of Ethylenediamine? Retrieved from [Link]
-
Wikipedia. (n.d.). Ethylenediamine. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYLENEDIAMINE (EDA). Retrieved from [Link]
-
ResearchGate. (n.d.). C-N bond forming cross-coupling reactions: An overview. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Diamine ligands in copper-catalyzed reactions. Chemical Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Diamine Ligands in Copper-Catalyzed Reactions. Retrieved from [Link]
-
The University of Manchester. (2023, April 3). Radical-Based Strategies for C-N Bond Formation. Retrieved from [Link]
-
SpringerLink. (2023, December 6). NiH-catalyzed C–N bond formation: insights and advancements in hydroamination of unsaturated hydrocarbons. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
University of Rhode Island. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Frontiers. (2019, October 30). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHANE-1,2-DIAMINE. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Methods and Strategies for C–N Bond Formation Reactions. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
ResearchGate. (2015, April 27). How do I use carbodiimide to attach an ethylenediamine to a carboxyl terminated bead? Retrieved from [Link]
-
Journal of the American Chemical Society. (2020, February 1). Diversion of Catalytic C–N Bond Formation to Catalytic Oxidation of NH3 through Modification of the Hydrogen Atom Abstractor. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
SciSpace. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Retrieved from [Link]
-
Organic Letters. (2006). Copper-Mediated C−N Bond Formation via Direct Aminolysis of Dithioacetals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalytic Diamination of Olefins via N–N Bond Activation. Retrieved from [Link]
-
ResearchGate. (n.d.). Amines as the ligands for palladium-catalyzed coupling reactions. Retrieved from [Link]
-
University of Windsor. (n.d.). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Retrieved from [Link]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 17. organic-synthesis.com [organic-synthesis.com]
Application Note: Analytical Techniques for the Quantification of Ethane-1,2-diamine;methanesulfonic acid
[1][2][3]
Executive Summary & Strategic Analysis
The quantification of Ethane-1,2-diamine;methanesulfonic acid (Ethylenediamine Mesylate) presents a unique analytical challenge due to the absence of significant UV-absorbing chromophores in either the ethylenediamine (EDA) cation or the methanesulfonate (MSA) anion. Traditional Reversed-Phase HPLC with UV detection (RP-HPLC-UV) is insufficient without complex derivatization, which introduces variability and safety risks.
To ensure scientific integrity and robust quantification, this guide proposes a Multi-Modal Analytical Framework :
-
Primary Method (Gold Standard): Dual-Channel Ion Chromatography (IC) with Suppressed Conductivity Detection. This method offers the highest specificity, separating and quantifying the cation and anion in their native states without derivatization.
-
Secondary Method (High Throughput): Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD). This allows for the simultaneous determination of both counterions in a single run, ideal for stoichiometry verification.
-
Orthogonal Method (Assay): Non-Aqueous Potentiometric Titration for absolute purity determination.
Core Protocol A: Ion Chromatography (IC)
Objective: Selective quantification of Ethylenediamine (Cation) and Methanesulfonate (Anion).
Rationale
IC is the method of choice because it utilizes Suppressed Conductivity Detection , which provides high sensitivity for ionic species regardless of their optical properties. We employ a split-analysis approach (or dual-system) to optimize the separation chemistry for each ion.
Anion Quantification (Methanesulfonate)
-
Mechanism: Anion exchange with hydroxide gradient elution. MSA is a strong acid anion and elutes cleanly from high-capacity columns.
| Parameter | Specification |
| Column | Thermo Scientific Dionex IonPac AS19 (4 × 250 mm) or equivalent high-capacity hydroxide-selective column. |
| Guard Column | Dionex IonPac AG19 (4 × 50 mm). |
| Eluent Source | KOH (generated electrolytically via Eluent Generator) or manually prepared NaOH. |
| Gradient | 0–10 min: 10 mM isocratic; 10–25 min: 10–45 mM linear ramp; 25–30 min: 45 mM. |
| Flow Rate | 1.0 mL/min. |
| Suppressor | Anion Self-Regenerating Suppressor (AERS 500), recycle mode. |
| Detection | Suppressed Conductivity (35 °C cell temperature). |
| Injection Vol | 10–25 µL. |
| Run Time | 30 minutes.[1][2] |
Cation Quantification (Ethylenediammonium)
-
Mechanism: Cation exchange. Ethylenediamine is a divalent cation (
) at acidic pH and requires a column with carboxylate/phosphonate functionality to prevent excessive retention.
| Parameter | Specification |
| Column | Thermo Scientific Dionex IonPac CS12A (4 × 250 mm). |
| Guard Column | Dionex IonPac CG12A (4 × 50 mm). |
| Eluent | Methanesulfonic Acid (MSA) isocratic (20 mM). Note: Since MSA is the eluent, the MSA in the sample is not detected here; only EDA is quantified. |
| Flow Rate | 1.0 mL/min. |
| Suppressor | Cation Self-Regenerating Suppressor (CERS 500), recycle mode. |
| Detection | Suppressed Conductivity. |
| Typical RT | Ethylenediamine elutes at ~12–15 min (divalent character increases retention). |
Experimental Workflow Diagram
The following diagram illustrates the dual-path workflow for comprehensive salt analysis.
Figure 1: Dual-path Ion Chromatography workflow ensuring specificity for both counterions.
Core Protocol B: HILIC-CAD (Simultaneous Determination)
Objective: Single-run quantification of both ions to confirm salt stoichiometry (e.g., Mono- vs. Di-mesylate).
Rationale
Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar ions that elute in the void volume of RP-HPLC. When coupled with Charged Aerosol Detection (CAD) , which provides a near-universal response independent of chemical structure, both the non-chromophoric EDA and MSA can be quantified in a single chromatogram.
Method Parameters[1][2][3][4][6][7]
| Parameter | Specification |
| Column | Waters XBridge Amide or SeQuant ZIC-HILIC (3.5 µm, 4.6 × 150 mm). |
| Mobile Phase A | 100 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid). |
| Mobile Phase B | Acetonitrile (LC-MS Grade). |
| Gradient | Isocratic: 80% B / 20% A (Adjust buffer strength to control EDA retention). |
| Flow Rate | 0.8 mL/min. |
| Detector | Charged Aerosol Detector (CAD) or ELSD. |
| Temp | Column: 30°C; Detector: 35°C (Nebulizer temp). |
| Elution Order | 1. Methanesulfonate (Anion) 2. Ethylenediammonium (Cation) |
Critical Technical Insight
-
Buffer pH: A low pH (3.0) is critical to ensure Ethylenediamine is fully protonated (
) and interacts with the HILIC stationary phase via electrostatic and partition mechanisms. -
Stoichiometry Check: The molar ratio is calculated directly from the molar concentration results.
-
Target Ratio: 1:2 (EDA:MSA) for Dimesylate; 1:1 for Monomesylate.
-
Orthogonal Protocol: Potentiometric Titration
Objective: Absolute assay of the Ethylenediamine content (Purity).
Since EDA is a base and MSA is a strong acid, the salt is likely slightly acidic or neutral. To assay the Ethylenediamine moiety, we treat the salt as a weak acid (ammonium form) or use non-aqueous titration if it is the free base. However, for the salt (Ethane-1,2-diamine methanesulfonate), the amine is protonated.
Protocol:
-
Solvent: Glacial Acetic Acid (dissolves the salt and enhances basicity of the anion if displacing, but here we titrate the cation).
-
Titrant: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid. -
Endpoint: Potentiometric determination (glass electrode).
-
Reaction: The perchloric acid will protonate any remaining amine sites or displace the weak base if applicable. Correction: For the pre-formed salt (Mesylate), titration is complex.
-
Better Approach:Alkalimetric Titration in aqueous media.
-
Titrate the protonated amine (
) with 0.1 N NaOH. -
The protons on the ethylenediamine (pKa ~7 and ~10) can be titrated with strong base.
-
Differentiation: The first inflection point corresponds to the excess MSA (if any), subsequent inflections to the deprotonation of the diamine.
-
References
-
Thermo Fisher Scientific. (2016). Determination of Methanesulfonic Acid in Busulfan by Ion Chromatography. Application Note 1119. Link
-
U.S. Pharmacopeia (USP). General Chapter <1065> Ion Chromatography. USP-NF.[3] Link
-
Sigma-Aldrich. (2023).[4] Ethylenediamine Analytical Standard Properties and Safety Data. Link
-
ResearchGate. (2012). Determination of methyl and ethyl esters of methanesulfonic acid in active pharmaceutical ingredients. Link
-
PubChem. Ethane-1,2-diamine;methanesulfonic acid (Compound Summary). Link
Advanced Application Note: The Role of Diamine Ligands in Copper-Catalyzed Cross-Coupling Reactions
Executive Summary
Copper-catalyzed cross-coupling reactions (Ullmann-Goldberg type) are foundational transformations in the synthesis of pharmaceuticals, agrochemicals, and complex natural products[1]. Historically, these reactions were severely limited by the need for harsh conditions—stoichiometric copper, high temperatures (>150 °C), and highly polar solvents[2]. The paradigm shifted in 2001 when Buchwald and Ma independently demonstrated that the introduction of diamine ligands (e.g., N,N′-dimethylethylenediamine [DMEDA] and trans-N,N′-dimethyl-1,2-cyclohexanediamine) accelerates these couplings, allowing them to proceed at or near room temperature with catalytic amounts of copper[1].
This application note details the mechanistic causality behind diamine ligand efficacy, provides quantitative benchmarks, and establishes a self-validating experimental protocol for researchers and drug development professionals.
Mechanistic Causality: Why Diamine Ligands?
The success of diamine-accelerated copper catalysis is not merely an additive effect; it is rooted in fundamental organometallic stabilization.
-
Prevention of Disproportionation : In polar solvents, unliganded Cu(I) is prone to disproportionation into Cu(0) and Cu(II), leading to catalyst deactivation[2]. Bidentate diamine ligands chelate the Cu(I) center, thermodynamically stabilizing the +1 oxidation state and preventing this degradation pathway[2].
-
Acceleration of Oxidative Addition : The rate-determining step in copper-catalyzed C–N/C–O coupling is typically the oxidative addition of the aryl halide to the Cu(I)-amido intermediate[2]. Diamine ligands, being strong σ-donors, increase the electron density on the copper center. This electron richness significantly lowers the activation energy required to break the strong C–X bond, allowing even less reactive aryl chlorides to be coupled under optimized conditions[3].
-
Solubility Enhancement : Diamines disrupt the polymeric crystalline lattice of copper(I) halides (like CuI), generating discrete, highly soluble monomeric active species in non-polar or weakly polar solvents (e.g., toluene, dioxane)[4].
Catalytic cycle of Cu-diamine mediated C-N cross-coupling via Cu(I)/Cu(III) intermediates.
Quantitative Data & Ligand Selection
Selecting the right ligand and base combination is critical. While DMEDA is a robust universal ligand, trans-CyDMEDA often provides superior yields for sterically hindered substrates. Recent advancements have also introduced bulky N1,N2-diarylbenzene-1,2-diamine ligands that resist N-arylation (a common catalyst deactivation pathway) and enable the coupling of challenging aryl chlorides[3].
Table 1: Comparison of Reaction Parameters (Classical vs. Diamine-Accelerated)
| Parameter | Classical Ullmann-Goldberg | Buchwald-Ma Diamine System | Advanced Diaryl Diamines |
| Copper Source | Stoichiometric Cu(0) / Cu salts | Catalytic CuI (1–10 mol%) | Catalytic CuI (0.5–5 mol%) |
| Ligand | None | DMEDA, trans-CyDMEDA | N1,N2-diarylbenzene-1,2-diamine |
| Temperature | 150 °C – 210 °C | 60 °C – 110 °C | Room Temp – 80 °C |
| Solvent | Highly polar (DMF, NMP, neat) | Non-polar (Toluene, Dioxane) | Toluene, PGME |
| Base | Strong (NaH, Alkoxides) | Mild (K₃PO₄, K₂CO₃, Cs₂CO₃) | Mild (K₃PO₄, K₂CO₃) |
| Target Halides | Aryl Iodides | Aryl Iodides, Bromides | Aryl Iodides, Bromides, Chlorides |
Note: The shift from strong bases to mild inorganic bases (like K₃PO₄) significantly increases functional group tolerance, preventing the degradation of base-sensitive moieties (e.g., esters, epoxides)[5].
Experimental Workflow & Self-Validating Protocols
The following protocol outlines the general procedure for the C–N cross-coupling of an aryl halide with an amine using a copper-diamine catalyst system[4].
Step-by-step workflow for setting up and executing a Cu-catalyzed cross-coupling reaction.
Protocol: General Procedure for Copper-Catalyzed N-Arylation
Materials Required:
-
Aryl halide (1.0 mmol)
-
Amine/Amide (1.2 mmol)
-
Copper(I) Iodide (CuI, 0.05 mmol, 5 mol%)
-
Diamine Ligand (e.g., trans-CyDMEDA, 0.10 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous toluene (10 mL)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): To a flame-dried Schlenk flask equipped with a magnetic stir bar, add CuI (5 mol%) and K₃PO₄ (2.0 equiv). Evacuate and backfill the flask with Argon or Nitrogen three times to ensure an oxygen-free environment. Causality: O₂ promotes the irreversible oxidation of Cu(I) to inactive Cu(II) species.
-
Catalyst Assembly: Add anhydrous toluene (10 mL) followed by the diamine ligand (10 mol%) via a micro-syringe[4].
-
Self-Validation Checkpoint: Stir at room temperature for 10–15 minutes. The heterogeneous, pale suspension of CuI will transition into a homogeneous, distinctively colored solution (often pale blue or green, depending on the specific diamine). This visual shift confirms the successful chelation and formation of the active Cu(I)-diamine complex[4].
-
-
Reagent Addition: Add the aryl halide (1.0 equiv) and the amine (1.2 equiv) to the active catalyst solution.
-
Reaction Execution: Seal the Schlenk flask and heat the mixture to 90–110 °C with vigorous stirring.
-
Causality for Vigorous Stirring: Inorganic bases like K₃PO₄ are largely insoluble in toluene. Vigorous stirring is required to ensure adequate surface area contact for the crucial deprotonation of the coordinated amine[5].
-
-
Monitoring & Validation: Monitor the reaction via GC-MS or TLC.
-
Self-Validation Checkpoint: If the aryl halide is unconsumed after 12 hours but the amine has disappeared, it indicates either amine volatility/loss or catalyst poisoning. If both remain unconsumed, the Cu(I) catalyst has likely oxidized (check for a dark brown/black precipitate indicating Cu(II) oxide formation).
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove inorganic salts and copper complexes. Concentrate the filtrate under reduced pressure and purify via flash chromatography.
References
- Surry, D.S.; Buchwald, S.L. "Diamine Ligands in Copper-Catalyzed Reactions." Chem. Sci. 2010, 1, 13–31.
- BenchChem. "A Comparative Guide to Catalysts in Ullmann C-N Coupling: An In-depth Look at Diamine Ligand Systems.
- Fiaschi, et al. "Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism." MDPI.
- Kim, et al. "Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions." NIH.
- Monnier, F.; Taillefer, M. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis." Chemical Reviews 2008.
Sources
Application Note: Methanesulfonic Acid (MSA) as a High-Performance Additive for Chiral Separations in Supercritical Fluid Chromatography (SFC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The separation of enantiomers is a critical step in pharmaceutical development and other scientific disciplines. Supercritical fluid chromatography (SFC) has emerged as a powerful, "green" alternative to normal-phase high-performance liquid chromatography (HPLC) for chiral separations, offering faster analysis times and reduced solvent consumption.[1][2][3] However, achieving optimal peak shape and resolution for complex and polar chiral molecules in SFC often necessitates the use of mobile phase additives.[4] This application note provides a detailed guide to the use of methanesulfonic acid (MSA) as a highly effective mobile phase additive in chiral SFC. We will explore the underlying principles of its action, provide comprehensive protocols for its application, and present data demonstrating its superiority over conventional additives for specific applications.
Introduction: The Challenge of Chiral Separations in SFC
Supercritical fluid chromatography utilizes a mobile phase, typically carbon dioxide, at a temperature and pressure above its critical point, endowing it with unique properties of high diffusivity and low viscosity.[2] This allows for high flow rates and rapid separations.[5][6] For the separation of enantiomers, chiral stationary phases (CSPs), most commonly polysaccharide-based, are employed to create a chiral environment where the two enantiomers can be differentially retained.[1][7]
However, achieving successful chiral separations in SFC is not always straightforward. Secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica support, can lead to poor peak shape, tailing, and reduced resolution.[8] This is especially problematic for polar and ionizable compounds. To mitigate these undesirable interactions and enhance chiral recognition, mobile phase additives are crucial.[4] These additives can modify the characteristics of both the mobile and stationary phases, influencing analyte retention and selectivity.[4][8]
Traditionally, additives such as trifluoroacetic acid (TFA) for acidic compounds and diethylamine (DEA) for basic compounds have been the standard choices.[9] While effective in many cases, they can have limitations, including ion suppression in mass spectrometry (MS) detection and insufficient efficacy for highly polar or complex molecules. This has led to the exploration of alternative additives, with methanesulfonic acid (MSA) emerging as a powerful tool in the chromatographer's arsenal.
Methanesulfonic Acid (MSA): A Superior Additive for Demanding Chiral Separations
Methanesulfonic acid (CH₃SO₃H) is a strong organic acid that offers several advantages as an additive in chiral SFC. Its unique properties can lead to significant improvements in peak symmetry and resolution, particularly for challenging separations of polar compounds.[10][11]
Mechanism of Action: Why MSA Excels
The beneficial effects of MSA in chiral SFC can be attributed to several key factors:
-
Effective Silanol Masking: Like other acidic additives, MSA is believed to effectively mask active silanol groups on the stationary phase surface.[8] This minimizes non-specific interactions that cause peak tailing.
-
Enhanced Analyte-CSP Interaction: By protonating basic analytes, MSA can promote more consistent and specific interactions with the chiral stationary phase. This can lead to improved chiral recognition and, consequently, better separation.
-
Improved Peak Shape for Polar Compounds: Studies have shown that MSA can produce significantly more symmetrical peaks compared to other additives, especially for polar molecules.[10][11] This is likely due to its ability to create a more homogeneous ionic environment in the mobile phase, reducing the multiple interaction modes that can lead to peak broadening.
-
Enabling Separations without Water: A significant advantage of MSA is its ability to facilitate the separation of polar species without the need for water as a co-modifier.[10][11] This simplifies the mobile phase and can be beneficial for analytes that are sensitive to water.
Comparative Performance of MSA
A study comparing MSA with common additives like formic acid, trifluoroacetic acid, and diethylamine for the separation of a series of analogue compounds demonstrated the superior performance of MSA.[10][11] When using MSA, a higher number of baseline-resolved peaks and more symmetrical peaks were observed across multiple chiral selectors.[10][11]
| Additive | Number of Baseline Resolved Peaks (out of 8 compounds on 4 columns) | General Peak Shape |
| Methanesulfonic Acid (MSA) | Highest | Most Symmetrical |
| Trifluoroacetic Acid (TFA) | Moderate | Good, but often with more tailing than MSA |
| Formic Acid (FA) | Moderate | Variable |
| Diethylamine (DEA) | Low (for the acidic/neutral compounds tested) | Good for basic compounds, poor for others |
This table summarizes the general findings from a comparative study. Actual results will be analyte and CSP dependent.[10][11]
Experimental Protocols
This section provides detailed, step-by-step protocols for the successful implementation of MSA in your chiral SFC separations.
Materials and Reagents
-
Solvents: Supercritical fluid chromatography (SFC) grade carbon dioxide, HPLC or SFC grade methanol, ethanol, or isopropanol.
-
Additive: High-purity methanesulfonic acid (MSA).
-
Chiral Stationary Phases: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point.[7] Immobilized polysaccharide CSPs offer broader solvent compatibility.[9]
-
Sample: Your chiral analyte of interest, dissolved in an appropriate solvent (ideally the mobile phase co-solvent).
Protocol 1: Preparation of the MSA-Modified Co-Solvent
Objective: To prepare a stock solution of the organic modifier containing a precise concentration of MSA.
Rationale: Accurate preparation of the modified co-solvent is critical for reproducible results. The concentration of MSA can significantly impact retention, selectivity, and peak shape.
Procedure:
-
Choose your co-solvent: Methanol is a common and effective co-solvent for many chiral SFC separations.
-
Determine the target MSA concentration: A typical starting concentration is 20 mM MSA in the co-solvent.[11] However, optimization may be required (ranging from 5 mM to 50 mM).
-
Calculate the required amount of MSA:
-
Molecular Weight of MSA: 96.11 g/mol
-
For a 20 mM solution in 1 L of methanol:
-
Grams of MSA = 0.020 mol/L * 96.11 g/mol * 1 L = 1.922 g
-
-
-
Preparation:
-
Carefully weigh the calculated amount of MSA. Caution: MSA is a strong acid; handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.
-
Transfer the MSA to a 1 L volumetric flask.
-
Add a portion of the methanol (e.g., 500 mL) and sonicate or swirl gently to dissolve the MSA completely.
-
Once dissolved, fill the flask to the 1 L mark with methanol.
-
Mix the solution thoroughly.
-
Filter the solution through a 0.2 µm filter to remove any particulates.
-
Clearly label the bottle with the co-solvent, MSA concentration, and date of preparation.
-
Protocol 2: Chiral SFC Method Development with MSA
Objective: To develop a robust chiral SFC method for your analyte using an MSA-modified mobile phase.
Workflow Diagram:
Sources
- 1. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chiraltech.com [chiraltech.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Additives in chiral packed column super/subcritical fluid chromatography: A little goes a long way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fagg-afmps.be [fagg-afmps.be]
- 7. HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC [mdpi.com]
- 8. fagg.be [fagg.be]
- 9. chiraltech.com [chiraltech.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application of Chiral Diamine Derivatives in Asymmetric Mannich Reactions: A Comprehensive Guide
Introduction & Scope
The asymmetric Mannich reaction is a cornerstone transformation in modern drug development, providing direct access to chiral β-amino carbonyl compounds and vicinal diamines—motifs ubiquitous in biologically active natural products and active pharmaceutical ingredients (APIs)[1]. While traditional metal-catalyzed approaches are effective, organocatalysis using chiral diamine derivatives has emerged as a highly sustainable, robust, and scalable alternative.
This application note provides an in-depth technical guide on the deployment of chiral diamines (specifically primary-secondary and primary-tertiary diamines) in asymmetric Mannich reactions. Designed for process chemists and discovery scientists, this guide dissects the mechanistic causality behind catalyst selection, provides validated experimental protocols, and outlines critical optimization parameters.
Mechanistic Insights: The Bifunctional Activation Mode
Understanding the structural logic of chiral diamines is critical for rational reaction design. While secondary amines (e.g., proline derivatives) are privileged enamine catalysts, they frequently encounter severe steric congestion when activating acyclic ketones or α,α-disubstituted aldehydes, leading to poor yields and selectivities[2].
Chiral diamines resolve this bottleneck through a highly cooperative bifunctional push-pull mechanism :
-
Nucleophile Activation (Enamine Formation): The primary amine moiety condenses with the carbonyl substrate to form an (E)-enamine. Because primary amines lack the steric bulk of secondary amines, they readily activate sterically demanding substrates[2].
-
Electrophile Activation (H-Bonding/Brønsted Acid): The adjacent tertiary or secondary amine—often protonated by a Brønsted acid co-catalyst—functions as a hydrogen-bond donor. It coordinates the imine electrophile (e.g., N-Boc imines), increasing its electrophilicity[3].
-
Stereocontrol: This dual activation creates a highly structured, rigid transition state. The chiral backbone (e.g., 1,2-diphenylethylenediamine (DPEDA) or cyclohexane-1,2-diamine) dictates the facial approach of the imine, granting exquisite diastereo- and enantiocontrol[4],[5].
Figure 1: Bifunctional catalytic cycle of primary-tertiary diamines in the asymmetric Mannich reaction.
Quantitative Data: Catalyst Performance Comparison
The structural architecture of the diamine directly dictates the substrate scope and stereochemical outcome. The table below summarizes the performance of various field-proven diamine catalysts across different substrate classes.
| Catalyst Architecture | Substrate Scope (Nucleophile + Electrophile) | Optimal Solvent | Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| Primary-Tertiary Diamine (DPEDA-derived) | Ketones + Trifluoromethyl ketimines | Acetone / THF | 85–95% | Up to 96% | >95:5 (syn)[4] |
| Primary-Secondary Diamine (Cyclohexane-based) | Cyclic β-ketoesters + N-Boc Imines | Toluene | 80–92% | Up to 99% | >92:8 (anti)[5] |
| 1,3-Diamine Derivative | β-Ketophosphonates + Imines | THF | 75–89% | Up to 95% | >95:5 (γ-selective)[3] |
| Proline-derived Tetrazole | Protected amino ketones + Imines | DMSO / DMF | 88–95% | Up to 99% | >99:1 (Regioselective)[6] |
Experimental Protocols
To ensure a self-validating system, the protocols below incorporate built-in analytical checkpoints. The selective protonation of the more basic tertiary/secondary amine over the primary amine is critical; failure to achieve this shuts down enamine formation.
Protocol A: Preparation of the Primary-Tertiary Diamine-Brønsted Acid Catalyst
Causality: Pre-forming the catalyst salt ensures exact 1:1 stoichiometry between the diamine and the Brønsted acid, preventing excess acid from degrading the acid-sensitive N-Boc imine during the main reaction.
-
Dissolution: Dissolve the free-base chiral primary-tertiary diamine (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere.
-
Acid Addition: Cool the solution to 0 °C. Dropwise, add a solution of Trifluoromethanesulfonic acid (TfOH) or p-Toluenesulfonic acid (PTSA) (1.0 mmol) in DCM (2 mL) over 10 minutes.
-
Maturation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the catalyst salt. Filter and dry under high vacuum.
-
Validation Checkpoint: Perform
H NMR (in CDCl or DMSO- ). Confirm the downfield shift of the protons adjacent to the tertiary amine, verifying selective protonation, while primary amine protons remain relatively unshifted.
Protocol B: General Procedure for the Asymmetric Mannich Reaction
-
Catalyst Activation: To a reaction vial equipped with a magnetic stir bar, add the pre-formed diamine-acid catalyst (10 mol%) and the selected solvent (e.g., Toluene or THF, 2.0 mL).
-
Enamine Pre-formation: Add the ketone nucleophile (1.5 mmol). Stir the mixture at room temperature for 15–30 minutes to allow the equilibrium formation of the primary enamine.
-
Electrophile Addition: Cool the reaction mixture to the optimized temperature (typically -20 °C to 0 °C to maximize stereocontrol). Add the N-Boc imine (1.0 mmol) in one portion.
-
Reaction Monitoring: Stir the reaction at the designated temperature. Monitor conversion via TLC or LC-MS (typically 12–48 hours depending on steric bulk).
-
Quench & Extraction: Once the imine is consumed, quench the reaction with saturated aqueous NH
Cl (2 mL). Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate in vacuo. -
Purification & Analysis: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Determine the dr via
H NMR of the crude mixture and the ee via Chiral HPLC.
Figure 2: Step-by-step experimental workflow for the diamine-catalyzed asymmetric Mannich reaction.
Troubleshooting & Optimization Logic
-
Low Enantiomeric Excess (ee):
-
Causality: High temperatures increase the conformational flexibility of the transition state, allowing the imine to approach from the unshielded face.
-
Solution: Lower the reaction temperature to -20 °C or -40 °C. Alternatively, switch the solvent to a non-polar medium (e.g., Toluene) to strengthen the hydrogen-bonding network between the protonated tertiary amine and the imine[5].
-
-
Sluggish Reaction Kinetics / Low Yield:
-
Causality: The imine may be insufficiently electrophilic, or the enamine equilibrium is unfavorable due to trace water hydrolyzing the intermediate.
-
Solution: Ensure strictly anhydrous conditions. Consider changing the Brønsted acid co-catalyst to one with a lower pKa (e.g., swapping PTSA for TfOH) to increase the hydrogen-bond donating capability of the catalyst, thereby pulling the imine more strongly into the transition state.
-
-
Poor Diastereoselectivity (dr):
-
Causality: Isomerization of the (E)-enamine to the (Z)-enamine, or epimerization of the product post-reaction.
-
Solution: Shorten the reaction time and avoid highly basic or acidic workups. Ensure the steric bulk of the primary amine's adjacent chiral center is sufficient to lock the enamine into the (E)-geometry.
-
References
-
Expedient Synthesis of Chiral 1,2- and 1,4-Diamines: Protecting Group Dependent Regioselectivity in Direct Organocatalytic Asymmetric Mannich Reactions. Organic Letters.6
-
Stereocontrolled Synthesis of Vicinal Diamines by Organocatalytic Asymmetric Mannich Reaction of N-Protected Aminoacetaldehydes. Journal of the American Chemical Society. 1
-
The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions. Catalysts. 4
-
1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry. 3
-
Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. Molecules. 2
-
Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega. 5
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis and Yield of Ethane-1,2-diamine Mesylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethane-1,2-diamine;methanesulfonic acid, commonly referred to as ethane-1,2-diamine mesylate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the yield and purity of this important salt. The synthesis is fundamentally an acid-base neutralization reaction. Therefore, achieving a high yield is primarily a matter of procedural precision, minimizing side reactions through controlled conditions, and maximizing product recovery during isolation and purification.
Core Synthesis Protocol: Ethane-1,2-diamine Dimesylate [1:2 Molar Ratio]
This protocol provides a baseline method for the synthesis of the fully protonated dimesylate salt.
Materials:
-
Ethane-1,2-diamine (EDA), anhydrous (≥99.5%)
-
Methanesulfonic acid (MSA), (≥99.5%)
-
Ethanol (200 proof, anhydrous)
-
Diethyl ether (anhydrous)
-
Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
Reactant Preparation: Under a nitrogen atmosphere, add ethane-1,2-diamine (1.0 eq) to anhydrous ethanol in the three-neck flask. Stir until fully dissolved. Cool the flask to 0 °C using an ice-water bath.
-
Acid Addition: In a separate flask, dilute methanesulfonic acid (2.05 eq) with anhydrous ethanol. Transfer this solution to the dropping funnel.
-
Controlled Reaction: Add the MSA solution dropwise to the stirred EDA solution over 30-60 minutes. It is critical to maintain the internal temperature below 10 °C to manage the exothermic reaction. A white precipitate should form during the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 1-2 hours.
-
Isolation: Isolate the white precipitate by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold anhydrous ethanol and then with anhydrous diethyl ether to remove any unreacted starting materials.[1]
-
Drying: Dry the resulting white solid under high vacuum to a constant weight.
-
Characterization: Determine the yield and assess purity via melting point, NMR spectroscopy, and elemental analysis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction produced a thick, oily substance or a sticky solid instead of a crystalline precipitate. What went wrong?
-
Potential Cause 1: Presence of Water. Both ethane-1,2-diamine and methanesulfonic acid are highly hygroscopic. Absorbed water can interfere with crystallization, resulting in a hydrate or an oil.
-
Solution: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen. Use anhydrous solvents and high-purity, freshly opened reagents. If reagents are old, consider purification. Ethane-1,2-diamine can be dried over KOH or CaO and distilled from sodium metal under nitrogen.[2] Store reagents in a desiccator under an inert atmosphere.
-
-
Potential Cause 2: Incorrect Stoichiometry. An excess of either starting material can act as an impurity, hindering crystal lattice formation. An excess of the diamine is particularly problematic.
-
Solution: Carefully and accurately weigh both reactants. Using a slight excess (1-5%) of the acid can help ensure the complete protonation of the diamine, but a large excess should be avoided.
-
-
Solution Strategy: If you have an oily product, you can attempt to induce crystallization by "triturating" it. Add a small amount of a non-solvent (like cold diethyl ether or hexane), and scratch the inside of the flask with a glass rod at the liquid-air interface. This can provide a nucleation site for crystal growth.
Question 2: The isolated yield is significantly lower than expected, even though I saw a large amount of precipitate initially.
-
Potential Cause 1: Product Solubility in the Reaction or Wash Solvent. The mesylate salt, while expected to have low solubility in ethanol, may still have partial solubility, especially if the solution is not sufficiently cooled. Washing with a solvent in which the product has some solubility will also lead to significant loss.
-
Solution: Ensure the reaction mixture is thoroughly cooled before filtration to minimize solubility. When washing the product, use ice-cold solvents and perform the washes quickly. Consider using a solvent system where the product is even less soluble, such as isopropanol, or using an anti-solvent like diethyl ether to precipitate more product from the ethanol filtrate.
-
-
Potential Cause 2: Mechanical Loss. Product can be lost during transfers between flasks or during filtration.
-
Solution: Use a spatula to carefully scrape the reaction flask to recover as much solid as possible. Rinse the flask with a small amount of the ice-cold wash solvent and pour this rinse over the filter cake to ensure a quantitative transfer.
-
Question 3: The reaction became very hot and turned yellow/brown. How can I prevent this?
-
Potential Cause: Uncontrolled Exotherm. The neutralization of an amine with a strong acid is highly exothermic.[3] If the acid is added too quickly, the rapid increase in temperature can cause degradation of the reactants or the product, leading to discoloration and the formation of impurities.
-
Solution: This is a critical control point. Always perform the reaction at low temperature (0 °C is standard).[1][4] Add the acid solution dropwise using a pressure-equalizing dropping funnel to ensure a slow, controlled rate. Vigorous stirring helps dissipate heat throughout the reaction medium. Using a more dilute solution can also help manage the exotherm.
-
Question 4: My final product shows a broad melting point range or NMR signals corresponding to starting materials.
-
Potential Cause: Insufficient Purification. The product is contaminated with unreacted ethane-1,2-diamine, methanesulfonic acid, or side products.
-
Solution 1: Improved Washing. Ensure the filter cake is washed thoroughly with an appropriate solvent. Diethyl ether is excellent for removing non-polar impurities and unreacted diamine, while cold ethanol can help remove excess methanesulfonic acid.
-
Solution 2: Recrystallization. This is the most effective method for purification.[1][5] The ideal recrystallization solvent (or solvent pair) is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. For a polar salt like this, a mixture like ethanol/water or methanol/isopropanol might be effective. Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form high-purity crystals.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the difference between this synthesis (salt formation) and forming a sulfonamide?
-
This synthesis is a simple acid-base reaction where a proton (H+) is transferred from methanesulfonic acid to the nitrogen atom of ethane-1,2-diamine. This forms an ionic bond between the resulting ammonium cation and the mesylate anion. In contrast, forming a sulfonamide is a covalent bond-forming reaction, typically between an amine and a sulfonyl chloride (e.g., methanesulfonyl chloride). That reaction results in a stable N-S bond and the elimination of HCl.[6][7][8]
-
-
Q2: How do I decide whether to synthesize the 1:1 (monomesylate) or 1:2 (dimesylate) salt?
-
The choice depends entirely on the requirements of your downstream application. The 1:2 salt has both amine groups protonated, rendering the molecule as a dication. This form is often more crystalline, less hygroscopic, and has a higher melting point. The 1:1 salt leaves one amine group as a free base, which might be necessary if that site is needed for a subsequent reaction. The stoichiometry of the reactants directly controls the product formed.[9]
-
-
Q3: How critical is the choice of solvent?
-
The solvent is crucial for three reasons: 1) It must dissolve the reactants to allow them to mix and react. 2) It serves as a medium to dissipate the heat generated. 3) Ideally, the product should have low solubility in the chosen solvent, causing it to precipitate out as it forms, which drives the reaction to completion and simplifies isolation. Anhydrous ethanol or isopropanol are common starting points.
-
-
Q4: How can I confirm the purity of my starting materials?
-
For ethane-1,2-diamine, which can absorb CO2 from the air, you can perform a simple test by adding a few drops to a solution of calcium chloride; a precipitate indicates the presence of carbonate. Purity should be checked by GC or NMR. For methanesulfonic acid, Karl Fischer titration is the best method to determine water content.
-
Data Presentation: Key Parameter Optimization
| Parameter | Recommended Condition | Rationale & Impact on Yield/Purity |
| Stoichiometry (MSA:EDA) | 2.05 : 1.0 (for dimesylate) | A slight excess of acid ensures complete protonation of the diamine, a common impurity. A large excess will contaminate the product and require more rigorous purification. |
| Temperature | 0 °C to 5 °C | Prevents thermal degradation and side reactions by controlling the strong exotherm. Higher temperatures lead to lower purity and potential discoloration.[10] |
| Rate of Addition | Slow, dropwise over 30-60 min | Works in tandem with low temperature to manage heat generation, preventing localized "hot spots" that can cause decomposition. |
| Solvent | Anhydrous Ethanol or Isopropanol | Good reactant solubility but lower product solubility, promoting precipitation of a high-purity solid. Must be anhydrous to prevent oiling out. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the basic ethane-1,2-diamine from reacting with atmospheric CO2 to form a carbonate impurity.[2] |
| Purification Method | Washing with cold, anhydrous solvents followed by recrystallization if needed. | Washing removes residual starting materials. Recrystallization is the gold standard for achieving high purity by separating the product from impurities based on solubility differences.[5] |
Visualization of the Experimental Workflow
The following diagram outlines the critical workflow for synthesizing high-purity ethane-1,2-diamine dimesylate, emphasizing the key control points for maximizing yield.
Caption: Logical workflow for the synthesis of ethane-1,2-diamine mesylate.
References
- ASIA Chemical. (2025, May 23). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Industry News.
- Aspen Technology, Inc. (2003, February 8). Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture.
- BenchChem. (2025).
- Aspen Technology, Inc. (2003, February 8). Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture.
- PMC. (2025, May 28). Optimization of Gas-Liquid Sulfonation in Cross-Shaped Microchannels for α-Olefin.
- BenchChem. Technical Support Center: Synthesis of Ethyne-1,2-diamine and its Precursors.
- Ataman Kimya. (2025, January 2). Application and dosage of aminosulfonic acid in papermaking industry.
- StackExchange. (2017, August 8). What is the structural formula of the product of ethane-1,2-diamine and sulphuric acid?
- Organic Syntheses. A - 2-L, three-necked, round-bottomed flask - equipped with a - mechanical stirrer.
- LookChem.
- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
- Chemistry LibreTexts. (2023, January 22). Amine Reactions.
- Michigan St
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purification of Ethylenediamine - Chempedia - LookChem [lookchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amine Reactivity [www2.chemistry.msu.edu]
- 9. quora.com [quora.com]
- 10. Optimization of Gas-Liquid Sulfonation in Cross-Shaped Microchannels for α-Olefin Sulfonate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting crystallization issues with Ethane-1,2-diamine;methanesulfonic acid
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Crystallization, Purity, and Handling of EDA-MSA Salts
Executive Summary
Welcome to the technical support hub for Ethane-1,2-diamine (Ethylenediamine) methanesulfonates . Whether you are synthesizing the Dimesylate (
The interaction between the bifunctional amine (EDA) and Methanesulfonic acid (MSA) is thermodynamically favorable but kinetically treacherous. Common failure modes include Liquid-Liquid Phase Separation (Oiling Out) , Hygroscopic Deliquescence , and Genotoxic Impurity Formation (Alkyl Sulfonates) .
This guide synthesizes field-proven protocols with rigorous chemical logic to resolve these issues.
Module 1: The "Oiling Out" Phenomenon
User Query: "My solution turns cloudy and forms a separate oily bottom layer instead of crystallizing. Cooling further just makes the oil more viscous."
Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2] This occurs when the amorphous/liquid phase is more stable than the crystalline phase at a given temperature/supersaturation point. This is frequent in amine-sulfonate salts due to their high polarity and low melting points in solvated states.
The Fix: Thermodynamics over Kinetics
Do not simply cool the solution faster; this exacerbates the issue by trapping impurities in the oil.
Troubleshooting Workflow (LLPS)
Figure 1: Decision tree for remediating oiling-out events in amine-sulfonate crystallization.
Technical Protocol:
-
Re-dissolution: Re-heat the mixture until the oil phase dissolves back into the bulk solvent.
-
The "Cloud Point" Hold: Cool slowly. The moment turbidity (cloudiness) appears, STOP cooling . Hold the temperature or heat slightly (1-2°C) until the solution is almost clear.
-
Seeding: Add seed crystals of pure EDA-MSA salt at this equilibrium point. The seeds provide a surface for nucleation, bypassing the high energy barrier that favors the oil phase [1].
-
Anti-Solvent Direction: If using an anti-solvent (e.g., Diethyl Ether or Toluene), do not add the anti-solvent to the salt solution. Instead, drip the salt solution into a large volume of stirring anti-solvent. This maintains low local supersaturation.
Module 2: Hygroscopicity & Handling
User Query: "I filtered the crystals, but within 10 minutes on the funnel, they turned into a sticky paste."
Diagnosis: Methanesulfonate salts are notoriously hygroscopic. The mesylate anion (
The Fix: The "Dry Chain" Protocol
You must treat this material like a moisture-sensitive reagent (similar to
| Step | Standard Practice (Fail) | Recommended Practice (Pass) |
| Filtration | Open Büchner funnel with air suction. | Schlenk frit or filtration under |
| Washing | Cold Ethanol/Water. | Anhydrous Diethyl Ether or MTBE . These repel water and strip residual high-boiling solvents. |
| Drying | Vacuum oven at 40°C. | Vacuum desiccator over |
| Storage | Screw-cap vial on shelf. | Parafilm-sealed vial inside a desiccator or glovebox. |
Why Ether Washing? Ether is non-polar and does not dissolve the salt, but it is miscible with the organic impurities and removes surface water. It also evaporates rapidly, reducing the time the crystal is exposed to ambient air during transfer [2].
Module 3: Stoichiometry & Safety (The MMS Trap)
User Query: "My NMR shows extra peaks, and the melting point is depressed. Also, is it safe to use Methanol?"
Diagnosis: You likely have a mix of mono/di-salts or, more critically, you may have formed Methyl Methanesulfonate (MMS) .
Critical Safety Alert: Genotoxic Impurities When Methanesulfonic Acid (MSA) is heated in primary alcohols (Methanol, Ethanol), it can form alkyl sulfonate esters (MMS, EMS). These are potent alkylating agents and known genotoxins [3].
-
Avoid: Boiling Methanol/Ethanol as the primary solvent.
-
Prefer: Isopropanol (IPA), Acetonitrile (ACN), or Water (if lyophillization is available).
Stoichiometry Control (
-
Monomesylate (
): Requires 1 equivalent of MSA. Hard to isolate pure; tends to disproportionate. -
Dimesylate (
): Requires equivalents of MSA. This is the stable form for perovskites.
Synthesis Protocol for Dimesylate (High Purity):
-
Solvent: Dissolve EDA (1 mol) in Acetonitrile (ACN) at 0°C.
-
Addition: Add MSA (2.1 mol) dropwise. The reaction is highly exothermic . Maintain temp
to prevent oxidation/discoloration. -
Precipitation: The salt is insoluble in ACN and will precipitate immediately as a white solid.
-
Purification: Filter under Nitrogen. Wash copiously with ACN to remove excess acid, then Diethyl Ether.
Module 4: Color Impurities
User Query: "My crystals are yellowish/brown instead of white."
Diagnosis: Oxidation of the amine. Ethylenediamine is sensitive to air and
The Fix:
-
Degassing: Sparge all solvents with Nitrogen/Argon for 20 minutes before use.
-
Acid Excess: Ensure the environment remains acidic (for Dimesylate). Free amine oxidizes; the ammonium salt is oxidation-resistant.
-
Recrystallization: If the solid is already yellow, recrystallize from Water/Isopropanol .
-
Dissolve salt in minimum hot water (degassed).
-
Add hot Isopropanol until cloudy.
-
Cool slowly.
-
Note: Activated charcoal can be used in the water phase if discoloration is severe.
-
References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Troubleshooting Crystallization: Oiling Out and Drying. Department of Chemistry. Retrieved from [Link]
-
Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Product Quality Research Institute (PQRI). Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. Synthesis, characterization and properties of ethylenediamine-functionalized Fe3O4 magnetic polymers for removal of Cr(VI) in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalysis with Ethane-1,2-diamine;methanesulfonic acid
The following Technical Support Guide is designed for researchers and process chemists utilizing Ethane-1,2-diamine;methanesulfonic acid (referred to herein as [EDAM][OMs] or the EDA-MSA system) in catalytic applications.
This guide treats the system as a Protic Ionic Liquid (PIL) or Molten Salt Catalyst , a versatile medium that functions simultaneously as a solvent and a Brønsted acid/base catalyst.
Topic: Catalyst Optimization & Troubleshooting for [EDAM][OMs] Systems Audience: Organic Chemists, Process Engineers, Drug Discovery Researchers Version: 2.1 (Current as of 2025)
System Overview & Mechanism
What is the [EDAM][OMs] System? It is a salt formed by the neutralization of Ethane-1,2-diamine (Ethylenediamine, EDA) with Methanesulfonic acid (MSA) . Depending on the stoichiometry, it functions as a tunable Protic Ionic Liquid (PIL) .
-
Stoichiometry 1:1 ([H₂N-C₂H₄-NH₃]⁺ [OMs]⁻): Acts as a mild, bifunctional acid-base catalyst. Ideal for condensation reactions (e.g., Knoevenagel, Henry).
-
Stoichiometry 1:2 ([H₃N-C₂H₄-NH₃]²⁺ [OMs]₂⁻): Acts as a strong Brønsted acid. Ideal for esterifications and transesterifications.[1]
Mechanistic Insight
Unlike traditional solid acids, [EDAM][OMs] allows for "proton hopping" (Grotthuss mechanism) within the ionic melt, enhancing reaction rates even in viscous media.
Critical Optimization Parameters
The following variables are the primary drivers of yield and selectivity. Do not treat these as static; they must be tuned for your specific substrate.
A. Stoichiometry (The "pH" of the Melt)
The ratio of Acid (MSA) to Base (EDA) determines the active catalytic species.
| Ratio (MSA : EDA) | Active Species | pH Character | Best Application |
| 0.5 : 1 | Free Amine + Mono-salt | Basic | Michael Addition |
| 1 : 1 | Mono-ammonium salt | Neutral/Amphoteric | Knoevenagel, Henry Reaction |
| 2 : 1 | Di-ammonium salt | Strongly Acidic | Esterification, Biodiesel Synthesis |
| > 2 : 1 | Excess MSA | Super-Acidic | Dehydration, Deprotection |
Expert Tip: For acid-sensitive substrates (e.g., acetals), start with a 1.05 : 1 ratio. The slight excess of acid drives the reaction without degrading the substrate.
B. Water Management (The Equilibrium Killer)
Since [EDAM][OMs] is hygroscopic and many target reactions (condensation/esterification) produce water, water buildup is the #1 cause of stalled reactions.
-
Impact: Water dilutes the ionic density, disrupts the hydrogen bond network, and reverses equilibrium.
-
Solution: Perform reactions under a gentle N₂ stream or use a Dean-Stark apparatus if T > 100°C.
C. Temperature & Viscosity
These salts are viscous at room temperature.
-
< 60°C: Mass transfer limited. Diffusion is too slow for efficient catalysis.
-
80°C - 120°C: Optimal window. Viscosity drops significantly, allowing efficient mixing.
Preparation Protocol (Self-Validating)
Objective: Synthesize dry, active [EDAM][OMs] catalyst (1:1 ratio).
Reagents:
-
Ethane-1,2-diamine (EDA) - Caution: Fuming, corrosive.
-
Methanesulfonic acid (MSA) - Caution: Strong acid.
-
Methanol (Solvent).
Step-by-Step:
-
Setup: Place a 3-neck round bottom flask in an ice bath . Equip with a dropping funnel and mechanical stirrer.
-
Dissolution: Dissolve 0.1 mol EDA in 50 mL Methanol.
-
Addition (Exothermic): Add 0.1 mol MSA dropwise over 30 minutes. Validation: Ensure internal temp stays < 10°C to prevent amine oxidation (yellowing).
-
Ripening: Stir at Room Temp for 1 hour.
-
Drying: Evaporate Methanol under vacuum (Rotovap).
-
Activation (Critical): Dry the resulting viscous oil/solid at 80°C under high vacuum (0.1 mbar) for 4 hours.
-
Check: The final product should be a clear, colorless to pale yellow viscous liquid or white solid (depending on specific salt form). If dark brown, oxidation occurred—discard.
-
Troubleshooting Guide
Issue 1: Reaction Stalls at 50-60% Conversion
Diagnosis: Water poisoning or "Ionic Cage" saturation.
-
Cause: The water produced by the reaction has solvated the catalyst, reducing its acidity/basicity.
-
Fix:
-
Apply a vacuum (100-200 mbar) during the reaction to pull off water continuously.
-
Add a co-solvent (e.g., Toluene) for azeotropic water removal.
-
Issue 2: Mixture is "Gummy" or Solidifies
Diagnosis: Phase transition of the PIL.
-
Cause: Some intermediates or products may be insoluble in the PIL phase, or the temperature is below the melting point of the specific salt-substrate complex.
-
Fix:
-
Increase temperature by 10°C increments.
-
Add a "Spacer Solvent" (e.g., 10% v/v PEG-400 or DMSO) to disrupt the lattice and improve fluidity.
-
Issue 3: Dark/Black Reaction Mixture
Diagnosis: Oxidative degradation of Ethylenediamine.
-
Cause: EDA is sensitive to air at high temperatures (>100°C).
-
Fix:
-
Strictly degas all reagents.
-
Run under inert atmosphere (Argon/Nitrogen).
-
Check Reagent Quality: If MSA contains sulfuric acid impurities, it will char the amine. Use >99% pure MSA.
-
Decision Tree for Optimization
Use this logic flow to determine your next experimental move.
Frequently Asked Questions (FAQs)
Q: Can I recycle the [EDAM][OMs] catalyst? A: Yes.
-
Protocol: After the reaction, extract the product with an organic solvent (e.g., Ether, Ethyl Acetate) in which the PIL is insoluble. The catalyst remains in the bottom phase.
-
Re-activation: You must dry the recovered catalyst phase under vacuum at 80°C to remove co-extracted water before the next run.
Q: Why use MSA instead of Acetic Acid (EDDA)? A: Thermal stability and Acidity.
-
MSA is non-volatile (b.p. > 167°C) and thermally stable, whereas acetate can decompose or evaporate at high temperatures.
-
MSA is a stronger acid, making the [EDAM][OMs] system more effective for difficult esterifications or dehydrations where EDDA fails.
Q: My catalyst is solid at room temperature. Is this normal? A: Yes. Pure [EDAM][OMs] salts are often solids or waxy solids with melting points between 40°C–100°C depending on the exact stoichiometry and water content. They are designed to operate as "Molten Salts" above their melting point.
References
-
Preparation and Properties of Protic Ionic Liquids
- Title: Protic ionic liquid and ionic melts prepared from methanesulfonic acid and 1H-1,2,4-triazole as high temper
- Relevance: Establishes the protocol for MSA-based protic ionic liquid synthesis and thermal properties.
-
Source:
-
Catalytic Applications (Knoevenagel)
-
Biodiesel/Esterification Catalysis
-
Title: Advancements in solid acid catalysts for biodiesel production.[6]
- Relevance: Validates the use of sulfonic acid-functionalized amine salts for esterific
-
Source:
-
-
Safety & Handling
- Title: Ethylenediamine - Wikipedia (Chemical D
- Relevance: General safety and chemical property d
-
Source:
Sources
- 1. Advancements in solid acid catalysts for biodiesel production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. research.aston.ac.uk [research.aston.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Organic Reactions in Ionic Liquids: Knoevenagel Condensation Catalyzed by Ethylenediammonium Diacetate [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. digitalshowcase.oru.edu [digitalshowcase.oru.edu]
Technical Support Center: Purification of Ethane-1,2-diamine;methanesulfonic acid
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the purification of Ethane-1,2-diamine;methanesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. We will delve into the common challenges encountered during the purification of this polar organic salt and provide practical, field-proven solutions. Our focus is on explaining the "why" behind each step, ensuring you have the foundational knowledge to adapt and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of Ethane-1,2-diamine;methanesulfonic acid.
Q1: What are the typical impurities found in crude Ethane-1,2-diamine;methanesulfonic acid?
A1: Crude Ethane-1,2-diamine;methanesulfonic acid, formed from the acid-base reaction between ethylenediamine and methanesulfonic acid, can contain several types of impurities:
-
Unreacted Starting Materials: Residual ethylenediamine or methanesulfonic acid.
-
Residual Solvents: Solvents used during the synthesis, such as water, methanol, or ethanol.
-
Color Bodies: High-molecular-weight by-products or degradation products that impart color.
-
Potential Genotoxic Impurities (GTIs): A significant concern arises from the reaction between methanesulfonic acid and alcohol solvents (e.g., methanol, ethanol) which can form alkyl methanesulfonates like Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS).[1][2] These are DNA alkylating agents and must be controlled to trace levels.[3]
Q2: What is the most effective method for purifying this salt?
A2: Recrystallization is the most robust and widely used technique for purifying solid organic compounds like Ethane-1,2-diamine;methanesulfonic acid.[4][] The process leverages differences in solubility between the desired compound and impurities in a chosen solvent system at varying temperatures. A well-executed recrystallization can effectively remove unreacted starting materials, most by-products, and color bodies.
Q3: My purified product has a yellow or brown tint. How can I remove the color?
A3: Colored impurities are typically non-polar, high-molecular-weight compounds. During the recrystallization process, after the crude product is fully dissolved in the hot solvent, you can add a small amount of activated charcoal. The charcoal adsorbs the colored impurities. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[4]
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is essential for confirming purity:
-
HPLC (High-Performance Liquid Chromatography): The primary method for determining the assay (purity percentage) of the main component and quantifying known and unknown impurities.
-
LC-MS/MS or GC-MS/MS: These highly sensitive techniques are required for detecting and quantifying trace-level genotoxic impurities like MMS and EMS to ensure they are below the Threshold of Toxicological Concern (TTC).[3][6]
-
Melting Point: A sharp, well-defined melting point range is a strong indicator of high purity.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure and identify any structural impurities.
Q5: Why are genotoxic impurities (GTIs) like MMS and EMS such a major concern with this specific salt?
A5: The synthesis of this salt involves methanesulfonic acid, a strong acid catalyst. If alcohols like methanol or ethanol are used as solvents—which is common for dissolving polar compounds—the acid can catalyze their esterification to form the corresponding methanesulfonate esters (MMS, EMS).[2] These esters are known genotoxins because the sulfonate group is an excellent leaving group, allowing the methyl or ethyl group to alkylate DNA, which can lead to mutations.[3] Therefore, regulatory bodies require strict control of these impurities in active pharmaceutical ingredients (APIs).
Section 2: Troubleshooting Guide
Even with a well-defined protocol, unexpected issues can arise. This guide provides a systematic approach to troubleshooting common problems during the recrystallization of Ethane-1,2-diamine;methanesulfonic acid.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Oily Precipitate ("Oiling Out") Instead of Crystals | 1. High Impurity Concentration: The impurities are depressing the melting point of the solid, causing it to separate as a liquid. 2. Supersaturation: The solution is too concentrated, causing rapid precipitation before crystal lattice formation can occur. 3. Inappropriate Solvent: The solvent polarity may not be optimal for crystallization. | 1. Re-heat and Dilute: Add more hot solvent to dissolve the oil, then allow it to cool much more slowly. This reduces the concentration and provides more time for proper crystal growth. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod below the solvent line to create a nucleation site. Alternatively, add a "seed crystal" from a previous successful batch.[7] 3. Solvent System Adjustment: If oiling out persists, re-evaluate your solvent system. Consider adding a co-solvent to adjust the polarity. |
| Low or No Crystal Formation Upon Cooling | 1. Excessive Solvent: The solution is not saturated, meaning the concentration of the salt is below its solubility limit even at the lower temperature. 2. Compound is Highly Soluble: The salt is simply too soluble in the chosen solvent, even when cold. 3. Cooling is Incomplete: The solution has not reached a low enough temperature to induce precipitation. | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent until you observe slight turbidity (cloudiness), indicating saturation. Then, allow it to cool slowly. 2. Add an Anti-solvent: If the product is very soluble, slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) to the solution until turbidity persists. Common choices for polar salts include adding acetone or isopropanol to a water or methanol solution.[8] 3. Utilize an Ice Bath: Once the flask has reached room temperature, placing it in an ice-water bath can significantly decrease the solubility and drive crystallization to completion.[7] |
| Product Fails Purity Analysis (e.g., by HPLC) | 1. Ineffective Recrystallization: The chosen solvent system may be dissolving the impurities along with the product, leading to co-crystallization. 2. Trapped Mother Liquor: Impurities present in the solvent may be trapped within the crystal lattice due to rapid crystal growth. 3. Product Degradation: The compound may be degrading under the hot recrystallization conditions. | 1. Change the Solvent System: Select a new solvent or solvent pair with different polarity. The goal is to find a system where your product has high solubility when hot and low solubility when cold, while the impurities remain soluble even when cold. 2. Perform a Second Recrystallization: A second pass through the purification process is often sufficient to remove remaining impurities. Ensure slow cooling to form well-defined crystals that exclude impurities. 3. Wash Crystals Thoroughly: After filtration, wash the collected crystals with a small amount of ice-cold, fresh solvent to rinse away any adhering mother liquor.[7] |
Section 3: Key Experimental Protocols
Protocol 1: General Recrystallization Workflow
This protocol provides a step-by-step methodology for the purification of Ethane-1,2-diamine;methanesulfonic acid. The key is to dissolve the compound in a minimum amount of hot solvent to ensure recovery upon cooling.[7]
Step 1: Solvent Selection
-
Choose an appropriate solvent system. For this polar salt, start with protic solvents like methanol or water, or a mixture (e.g., Methanol/Water). See Protocol 2 for a detailed guide.
Step 2: Dissolution
-
Place the crude salt in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and begin heating with stirring (e.g., on a hot plate).
-
Continue adding small portions of hot solvent until the salt just fully dissolves. This ensures the solution is saturated.
Step 3: Decolorization (Optional)
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Stir and gently heat the mixture for 5-10 minutes.
Step 4: Hot Filtration
-
To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.
Step 5: Crystallization
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
Step 6: Collection and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
Step 7: Drying
-
Dry the purified crystals under vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point, until a constant weight is achieved.
Diagram: Recrystallization Workflow
Caption: A standard workflow for purification by recrystallization.
Protocol 2: Solvent System Selection for Polar Salts
Finding the right solvent is the most critical step in recrystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold.
| Solvent | Properties & Use Case | Common Anti-Solvent Pair |
| Water | Excellent for highly polar, hydrogen-bonding salts. Non-flammable and inexpensive. | Methanol, Ethanol, Acetone |
| Methanol | Good for many polar organic salts. Lower boiling point than water, making it easier to remove. | Water, Isopropanol, Ethyl Acetate |
| Ethanol | Similar to methanol but less volatile and less toxic. | Water, Heptane |
| Isopropanol (IPA) | Less polar than methanol/ethanol. Can be a good choice if the salt is too soluble in methanol. | Heptane, Toluene |
Systematic Approach:
-
Small-Scale Tests: Place ~20-30 mg of your crude product into several test tubes.
-
Add Solvents: Add ~0.5 mL of a different candidate solvent to each tube.
-
Observe at Room Temp: Note which solvents dissolve the compound and which do not. A solvent that does not dissolve the compound at room temperature is a good candidate.
-
Heat: Gently heat the tubes that did not show dissolution. If the compound now dissolves, you have found a potential single-solvent system.
-
Test Pairs: For solvents that dissolved the compound at room temperature, try adding a miscible anti-solvent dropwise until the solution becomes cloudy. This indicates a potential two-solvent system.
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
References
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
-
American Fuel & Petrochemical Manufacturers. (n.d.). Question 69: How do you detect that amine salts are forming and causing corrosion.... Retrieved from [Link]
-
Refining Online. (n.d.). Amine Basic Practices Guidelines. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Ethylenediamine. Retrieved from [Link]
-
Reddit. (n.d.). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
- Google Patents. (n.d.). US2859104A - Ethylenediamine derivatives and preparation.
-
PubChem. (n.d.). Methanesulfonic Acid. Retrieved from [Link]
-
Ministry of Food and Drug Safety. (n.d.). Analytical Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Methanesulfonic acid. Retrieved from [Link]
-
ResearchGate. (2017). How can I purify Methansulfonic acid? Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHANESULPHONIC ACID. Retrieved from [Link]
-
IntechOpen. (2015). Recrystallization of Drugs — Effect on Dissolution Rate. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US4035242A - Distillative purification of alkane sulfonic acids.
-
Vitas. (n.d.). Purity of Ethylene Diamine by GC-FID. Retrieved from [Link]
-
Gevers, L. S., et al. (2023). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. RSC Sustainability. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Aldehydes from acid chlorides by reduction of ester-mesylates. Retrieved from [Link]
-
Liu, G., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methanesulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Ethanediol, 1,2-dimethanesulfonate. Retrieved from [Link]
-
Shimadzu. (2017). Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS. Retrieved from [Link]
-
Reddit. (n.d.). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
Kakadiya, J., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical. Analytical Chemistry Insights. Retrieved from [Link]
-
Scribd. (n.d.). Purification Process for Methanesulfonic Acid. Retrieved from [Link]
-
ResearchGate. (2020). Methanesulfonic Acid (MSA) in Hydrometallurgy. Retrieved from [Link]
-
Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis of Ethane-1,2-diamine-N,N'-bis(methylenephosphonic) Acid and its Platinum(II) Complex. Retrieved from [Link]
Sources
- 1. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pqri.org [pqri.org]
- 3. shimadzu.com [shimadzu.com]
- 4. Recrystallization of Drugs — Effect on Dissolution Rate | IntechOpen [intechopen.com]
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- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
Common side reactions and byproducts in syntheses using Ethane-1,2-diamine;methanesulfonic acid
Welcome to the Technical Support Center for ethane-1,2-diamine;methanesulfonic acid (EDA·MsOH). As a highly reactive bidentate nucleophile paired with a strong organic acid, this reagent is a cornerstone in pharmaceutical synthesis, materials science, and catalytic amination. However, its dual reactivity often leads to complex side reactions.
This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to control chemoselectivity and ensure regulatory compliance.
Part 1: Troubleshooting Guide – Identifying and Resolving Common Byproducts
Issue 1: Formation of Genotoxic Impurities (Alkyl Mesylates)
Symptom: Detection of trace mutagenic impurities during Active Pharmaceutical Ingredient (API) salt formation or downstream processing. Causality: When methanesulfonic acid (MsOH) is used in the presence of residual lower alcohols (e.g., methanol, ethanol, isopropanol), an esterification reaction occurs. This generates alkyl methanesulfonates, such as ethyl methanesulfonate (EMS) or methyl methanesulfonate (MMS)[1]. These compounds are notorious genotoxic impurities (GTIs) capable of alkylating DNA. Regulatory agencies (e.g., ICH M7 guidelines) strictly limit their intake to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [2]. Resolution:
-
Solvent Substitution: Avoid alcoholic solvents during the reaction or recrystallization phases. Substitute with non-nucleophilic solvents like ethyl acetate, acetone, or acetonitrile.
-
Analytical Scavenging: If alcohols are unavoidable, ensure the reaction is run at lower temperatures to kinetically disfavor esterification, and employ a highly sensitive LC-MS or GC-MS protocol to monitor GTI clearance[3][4].
Issue 2: Over-Alkylation and Polyamine Formation
Symptom: LC-MS analysis reveals a mixture of secondary, tertiary, and quaternary amines instead of the desired mono-alkylated product. Causality: Ethane-1,2-diamine (EDA) is a highly reactive, unhindered primary diamine. Once mono-alkylated, the resulting secondary amine is often more nucleophilic than the primary amine starting material due to the electron-donating effect of the new alkyl group. This leads to rapid consecutive alkylation. Resolution:
-
Salt Modulation: Utilizing the methanesulfonate salt (EDA·MsOH) instead of the free base partially protonates the diamine, reducing its global nucleophilicity and statistically favoring mono-substitution.
-
Stoichiometric Control: Use a large excess of EDA·MsOH (typically 5-10 equivalents) relative to the electrophile, ensuring the electrophile is the limiting reagent.
Issue 3: Unwanted Cyclization (Piperazine Derivatives)
Symptom: Appearance of a prominent byproduct with a mass corresponding to the loss of leaving groups or ammonia, often identified as a piperazine derivative. Causality: When EDA reacts with bifunctional electrophiles (e.g., 1,2-dichloroethane, epoxides, or dialdehydes), intramolecular cyclization outcompetes intermolecular reactions due to the proximity effect (entropy-driven). This leads to the formation of six-membered rings like piperazine[5][6]. Resolution:
-
High Dilution Principle: Run the reaction at lower concentrations to disfavor intermolecular cross-linking, though intramolecular cyclization will still be favored.
-
Protecting Groups: If a linear product is strictly required, use mono-Boc or mono-Fmoc protected EDA instead of the raw MsOH salt to block the second nitrogen from participating in cyclization[7].
Reaction pathways of EDA·MsOH leading to desired products and byproducts.
Part 2: Experimental Protocols
Protocol 1: Controlled Mono-Alkylation using EDA·MsOH
Objective: Synthesize a mono-alkylated EDA derivative while suppressing polyalkylation and cyclization. Self-Validating Step: The use of a biphasic system ensures that once the mono-alkylated product forms, it partitions into the organic layer, separating it from the reactive aqueous EDA pool.
-
Preparation: Dissolve ethane-1,2-diamine (500 mmol) in 200 mL of deionized water. Carefully add methanesulfonic acid (500 mmol) dropwise at 0 °C to form the EDA·MsOH mono-salt in situ.
-
Reaction: Add a solution of the alkyl halide (50 mmol) in 200 mL of dichloromethane (DCM).
-
Agitation: Stir vigorously at room temperature for 12 hours. The biphasic nature limits over-alkylation.
-
Workup: Separate the organic layer. Basify the aqueous layer to pH 12 using 5M NaOH, and extract with fresh DCM (3 x 100 mL) to recover the mono-alkylated product.
-
Validation: Analyze via LC-MS; the mono- to di-alkylated ratio should exceed 95:5.
Protocol 2: Workflow for Mitigating Genotoxic Alkyl Mesylates in API Synthesis
Objective: Ensure API compliance with ICH M7 guidelines regarding mesylate esters.
-
Solvent Purge: During the final salt formation step with MsOH, completely distill off any residual alcoholic solvents under reduced pressure.
-
Azeotropic Drying: Add ethyl acetate and concentrate to dryness twice to azeotropically remove trace alcohols.
-
Crystallization: Crystallize the EDA·MsOH derivative from a non-alcoholic solvent system (e.g., Acetone/Heptane).
-
Quantification: Dissolve 50 mg of the API in water and analyze via UPLC-MS (SIR acquisition mode) tracking the specific masses of MMS (110 m/z) and EMS (124 m/z)[4]. Ensure levels are < 10 ppm.
Workflow for identifying and mitigating genotoxic alkyl mesylates in APIs.
Part 3: Data Presentation
Table 1: Summary of Common Byproducts, Causes, and Mitigation Strategies
| Byproduct Category | Primary Cause | Analytical Signature (LC-MS/GC-MS) | Mitigation Strategy |
| Alkyl Mesylates (GTIs) | Reaction of MsOH with residual alcohols (MeOH, EtOH). | +110 m/z (MMS), +124 m/z (EMS) | Substitute alcohols with EtOAc or Acetone; monitor via UPLC-MS. |
| Polyalkylated Amines | High nucleophilicity of secondary amine intermediates. | +[M+Alkyl] mass shifts, multiple peaks. | Use EDA·MsOH salt; apply large excess of diamine; use biphasic conditions. |
| Piperazine Derivatives | Intramolecular cyclization with bifunctional electrophiles. | Loss of 2x leaving groups; cyclic mass. | Employ mono-protected EDA (e.g., Boc-EDA); control reaction temperature. |
| Polyamides | MsOH-catalyzed condensation with carboxylic acids. | Polymeric mass distribution. | Avoid high temperatures; use coupling reagents (EDC/NHS) instead of acid catalysis. |
Part 4: Frequently Asked Questions (FAQs)
Q: Why use the methanesulfonate salt of ethane-1,2-diamine instead of the hydrochloride (HCl) salt? A: Methanesulfonate (MsO⁻) is a highly soluble, non-coordinating, and non-oxidizing counterion. Unlike chloride (Cl⁻), which can be corrosive to stainless steel reactors at scale and occasionally act as a nucleophile, MsO⁻ is chemically inert under standard alkylation conditions. Furthermore, MsOH salts often exhibit superior crystallinity, aiding in the purification of complex APIs.
Q: Can I use EDA·MsOH in reductive amination reactions? A: Yes. The MsOH salt provides a mildly acidic environment that facilitates the formation of the intermediate imine from an aldehyde or ketone. However, be cautious of Schiff base oligomerization. To prevent this, ensure the reducing agent (e.g., sodium triacetoxyborohydride) is present concurrently to trap the imine immediately upon formation[8].
Q: How does temperature affect the cyclization of EDA into piperazine? A: Cyclization is an entropy-driven process. Higher temperatures provide the activation energy required to overcome the strain of ring closure, significantly accelerating piperazine formation[9]. If a linear adduct is desired, reactions should be strictly maintained at or below room temperature.
References
-
Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. ACS Omega. 5
-
Ethyl methanesulfonate. Wikipedia. 1
-
Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. LCMS.cz. 3
-
Method for detecting mesylate genotoxic impurities in gemcitabine hydrochloride by GC-MS/MS. Google Patents. 2
-
Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Waters Corporation. 4
-
An In-depth Technical Guide to the Synthesis of 1-(2-Aminoethyl)piperazine. Benchchem. 6
-
The challenge of peptide nucleic acid synthesis. Chemical Society Reviews. 7
-
US3639403A - Method for the preparation of piperazine and substituted piperazines. Google Patents. 9
-
Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. 8
Sources
- 1. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 2. CN111707747A - Method for detecting mesylate genotoxic impurities in gemcitabine hydrochloride by GC-MS/MS (gas chromatography-Mass spectrometer/Mass spectrometer) method - Google Patents [patents.google.com]
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- 4. waters.com [waters.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. US3639403A - Method for the preparation of piperazine and substituted piperazines - Google Patents [patents.google.com]
Addressing the instability of Ethane-1,2-diamine;methanesulfonic acid under specific conditions
A Guide to Understanding and Managing Stability
Welcome to the technical support center for Ethane-1,2-diamine;methanesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals who utilize this salt in their work. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to anticipate and address the stability challenges associated with this compound. This guide is structured to provide quick answers through FAQs, detailed solutions in troubleshooting guides, and a deeper understanding through scientific explanations and experimental protocols.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of Ethane-1,2-diamine;methanesulfonic acid.
Q1: What is Ethane-1,2-diamine;methanesulfonic acid and what are its primary components?
A1: Ethane-1,2-diamine;methanesulfonic acid is an organic salt. It is formed from the reaction of a Brønsted acid, methanesulfonic acid (MSA), with a Brønsted base, Ethane-1,2-diamine (also known as ethylenediamine or EDA)[1]. MSA is a strong, non-oxidizing organic acid, while EDA is a basic diamine[2]. The resulting salt combines the properties of both, which is crucial for understanding its stability.
Q2: I've noticed my sample becoming clumpy and difficult to handle. What's happening?
A2: This is likely due to the hygroscopic nature of the salt[3][4]. Both methanesulfonic acid and ethylenediamine readily absorb moisture from the atmosphere[2]. When the salt is exposed to ambient air, it can adsorb water, leading to changes in its physical state, such as clumping or even deliquescence (dissolving in the absorbed water)[5]. To mitigate this, always handle the compound in a low-humidity environment (e.g., a glove box with a desiccant) and store it in a tightly sealed container with a desiccant.
Q3: What are the primary degradation pathways I should be aware of?
A3: The main stability concerns stem from the reactivity of the individual components. The two most critical pathways are:
-
Thermal Degradation of the Ethylenediamine Moiety: At elevated temperatures, the ethylenediamine portion of the salt can undergo degradation to form cyclic impurities such as 2-imidazolidinone and various ureas[1][6][7].
-
Formation of Genotoxic Impurities (GTIs): If the salt is in the presence of alcohols (e.g., methanol, ethanol used as solvents) and there is an excess of methanesulfonic acid, there is a potential for the formation of alkyl methanesulfonates (e.g., methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS))[8][9]. These are classified as potential genotoxic impurities and are strictly regulated in pharmaceutical products[10][11].
Q4: How should I properly store Ethane-1,2-diamine;methanesulfonic acid?
A4: Proper storage is critical to maintaining the integrity of the compound. Based on the properties of its components, we recommend the following:
-
Container: Store in a tightly closed, airtight container to prevent moisture and carbon dioxide absorption[12].
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon)[12].
-
Temperature: Store in a cool, dry place, away from direct heat sources to minimize the risk of thermal degradation[13].
-
Light: While methanesulfonic acid has some light sensitivity, it's good practice to store the salt in an opaque or amber container to protect it from light.
Q5: Is it safe to use alcohol-based solvents with this salt?
A5: Caution is advised. The formation of genotoxic alkyl methanesulfonates is a significant risk when methanesulfonic acid is heated in the presence of alcohols[8][10]. Since your salt contains the methanesulfonate counter-ion, the risk exists, particularly if your preparation has an excess of the acid or if the experimental conditions are acidic. The presence of the basic ethylenediamine should theoretically neutralize the acid and suppress this reaction[10]. However, to ensure safety and regulatory compliance, it is crucial to either avoid alcohol-based solvents where possible or to perform a thorough risk assessment and analytical testing for these impurities if their use is necessary[11][14]. The presence of water can also significantly reduce the formation of these esters[8].
Troubleshooting Guides
This section provides solutions to specific experimental issues you may encounter.
Issue 1: Unexpected Impurity Peaks in HPLC Analysis
Q: I am observing unexpected peaks in my HPLC chromatogram when analyzing a formulation containing Ethane-1,2-diamine;methanesulfonic acid that has been stored at elevated temperatures. What could these be?
A: The appearance of new peaks upon thermal stress is a classic sign of degradation. The identity of these impurities is likely related to the thermal decomposition of the ethylenediamine component.
Potential Causes and Solutions:
-
Cause: Thermal degradation of the ethylenediamine moiety. The high temperature has likely initiated the breakdown of the diamine into cyclic byproducts.
-
Troubleshooting Steps:
-
Characterize the Impurities: Use a mass spectrometer (LC-MS) to get the molecular weights of the unknown peaks. Compare these with the molecular weights of known thermal degradants of ethylenediamine, such as 2-imidazolidinone and N,N'-bis(2-aminoethyl)-urea[1][6].
-
Reduce Thermal Stress: Re-evaluate the necessity of high temperatures in your process or storage. If possible, use lower temperatures.
-
Perform a Forced Degradation Study: Systematically expose your compound to heat, acid, base, and oxidation to understand its degradation profile. This will help in identifying and tracking impurities in future stability studies.
-
-
-
Cause: Interaction with excipients. Some excipients or their impurities (e.g., aldehydes, peroxides) can react with the primary amine groups of ethylenediamine, especially under thermal stress[15][16].
-
Troubleshooting Steps:
-
Review Excipient Compatibility: Check the literature for known incompatibilities between amines and your chosen excipients[17][18]. Common culprits include excipients with reactive impurities like reducing sugars or peroxides[15][16].
-
Isolate the Interaction: Prepare binary mixtures of your active compound with each excipient and subject them to the same thermal stress. This will help pinpoint the problematic excipient.
-
Select Alternative Excipients: If an incompatibility is confirmed, select more inert excipients for your formulation.
-
-
Issue 2: Poor Recovery or Assay Values in Alcohol-Based Formulations
Q: My assay for Ethane-1,2-diamine;methanesulfonic acid shows low recovery when I use an ethanol-based solvent system, and I see a new, small peak in my chromatogram. What is the likely cause?
A: This scenario strongly suggests the formation of ethyl methanesulfonate (EMS), a genotoxic impurity. The reaction consumes the methanesulfonate part of your salt, leading to a drop in the assay of the parent compound.
Potential Causes and Solutions:
-
Cause: Formation of Ethyl Methanesulfonate (EMS). The methanesulfonic acid component is reacting with the ethanol solvent[8].
-
Troubleshooting Steps:
-
Confirm EMS Formation: Use a highly sensitive and specific analytical method, such as GC-MS or LC-MS/MS, to confirm the presence of EMS[19][20]. There are established methods for detecting these impurities at trace levels[11][21].
-
Avoid Excess Acid: Ensure your salt is stoichiometric or even slightly basic (excess diamine). An excess of methanesulfonic acid will drive the formation of the ester[10].
-
Introduce Water: If your process allows, the presence of a small amount of water can significantly inhibit the formation of sulfonate esters by competing with the alcohol in reacting with the acid[8].
-
Change Solvent: The most effective solution is to replace the alcohol with a non-reactive solvent, such as acetonitrile, acetone, or ethyl acetate, if your process allows.
-
-
Issue 3: Physical Instability - Sample Liquefaction or Stickiness
Q: My solid sample of Ethane-1,2-diamine;methanesulfonic acid has become sticky and difficult to weigh accurately after being left on the bench. Why?
A: This is a direct consequence of the compound's hygroscopicity.
Potential Causes and Solutions:
-
Cause: Water absorption from the atmosphere. The compound is drawing moisture from the air, causing it to partially or fully dissolve.
-
Troubleshooting Steps:
-
Control the Environment: Handle the material in a controlled environment with low relative humidity, such as a glove box or a balance enclosure with a desiccant.
-
Dry the Material: If the material has already absorbed moisture, it may be possible to dry it under vacuum at a mild temperature. However, be cautious not to use excessive heat, which could cause thermal degradation.
-
Use Proper Storage: Immediately after use, reseal the container tightly. For long-term storage, consider using a desiccator or a sealed bag with a desiccant pouch.
-
-
Scientific Deep Dive: Degradation Mechanisms
A deeper understanding of the chemical reactions driving instability is key to developing robust formulations and processes.
Thermal Degradation of Ethylenediamine
The ethylenediamine component of the salt is susceptible to thermal degradation, particularly in the presence of CO2 (which can be absorbed from the air) and water. The primary pathway involves the formation of a carbamate intermediate, which can then cyclize or react with another ethylenediamine molecule.
Caption: Proposed thermal degradation pathway of ethylenediamine.[1][6]
Formation of Alkyl Methanesulfonate Esters
This reaction is a significant concern in pharmaceutical development. It is an esterification reaction between methanesulfonic acid and an alcohol, typically catalyzed by acidic conditions.
Caption: Formation of genotoxic ethyl methanesulfonate (EMS).[8][10]
Experimental Protocols
Here are step-by-step methodologies for key experiments to assess the stability of your compound.
Protocol 1: Gravimetric Sorption Assay for Hygroscopicity
Objective: To quantify the moisture uptake of Ethane-1,2-diamine;methanesulfonic acid at a given relative humidity (RH).
Methodology:
-
Preparation: Prepare two controlled humidity chambers. For example, a saturated solution of sodium chloride will maintain an RH of ~75%, and a saturated solution of magnesium chloride will maintain an RH of ~33%.
-
Sample Preparation: Accurately weigh approximately 100 mg of your test sample into a pre-weighed, shallow glass dish. Record the initial weight (W_initial).
-
Exposure: Place the dish in the high-humidity chamber (75% RH).
-
Equilibration: At regular intervals (e.g., 1, 4, 8, 24 hours), remove the dish, quickly weigh it, and record the weight (W_t). Return it to the chamber immediately. Continue until the weight is constant (±0.2 mg) for two consecutive readings.
-
Calculation: Calculate the percentage weight gain at equilibrium using the formula: % Weight Gain = ((W_final - W_initial) / W_initial) * 100
-
Classification:
-
Slightly hygroscopic: < 2% weight gain
-
Hygroscopic: 2% to < 15% weight gain
-
Very hygroscopic: ≥ 15% weight gain
-
Deliquescent: Absorbs sufficient water to dissolve
-
Protocol 2: HPLC Method for Stability Indicating Assay
Objective: To develop a baseline HPLC method to separate the parent compound from potential degradants. Note: This is a starting point and will require optimization for your specific impurities.
Methodology:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amines. |
| Mobile Phase B | Acetonitrile | Elutes less polar degradants. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient is a good starting point to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible chromatography. |
| Detection | UV at 210 nm | Low UV wavelength for detecting compounds without strong chromophores. |
| Injection Vol. | 10 µL | Standard injection volume. |
Sample Preparation:
-
Prepare a stock solution of your compound at 1 mg/mL in water.
-
For analysis, dilute this stock solution to a working concentration of ~0.1 mg/mL with the initial mobile phase composition (95:5 Mobile Phase A:B).
-
Filter the sample through a 0.45 µm syringe filter before injection[22].
References
-
Wu, Z. J., Nowak, A., Poulain, L., Herrmann, H., and Wiedensohler, A. (2011). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Atmospheric Chemistry and Physics, 11, 12617–12626. [Link]
-
Wikipedia. (n.d.). Ethyl methanesulfonate. Retrieved from [Link]
- BASF. (n.d.). The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfonate Salts.
- Martell, A. E., Motekaitis, R. J., & Smith, R. M. (1982). Thermal degradation of EDTA chelates in aqueous solution. Canadian Journal of Chemistry, 60(10), 1207-1213.
-
Sisco Scientific. (n.d.). Ethylene Diamine CAS No 107-15-3 Material Safety Data Sheet. Retrieved from [Link]
-
Lisin, A. A., et al. (2025). Kinetics of Complex Double Salts [Co(A)3][Fe(C2O4)3]∙xH2O (A=2NH3, En (Ethylenediamine)). Molecules, 30(22), 5231. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Methanesulfonate. Retrieved from [Link]
-
Ma, Y., et al. (2019). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion. Environmental Science & Technology, 53(9), 4979-4987. [Link]
-
Zawadowicz, M. A., et al. (2015). Hygroscopic and phase separation properties of ammonium sulfate/organics/water ternary solutions. Atmospheric Chemistry and Physics, 15, 8975–8986. [Link]
-
Voice, A. K., et al. (2016). Proposed thermal degradation pathway of ethylenediamine (EDA). ResearchGate. [Link]
- Geraert, B., et al. (2024). Methanesulfonic Acid (MSA) in Clean Processes and Applications: A Tutorial Review. Royal Society of Chemistry.
-
Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development, 13(3), 429–433. [Link]
-
Mayer, J., & Cook, A. M. (2001). Ethanedisulfonate is degraded via sulfoacetaldehyde in Ralstonia sp. strain EDS1. Archives of Microbiology, 176(1-2), 89-95. [Link]
-
Wikipedia. (n.d.). Ethylenediamine. Retrieved from [Link]
-
Veghte, D. P., et al. (2022). Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity. Environmental Science: Atmospheres, 2(1), 82-93. [Link]
-
Li, J., et al. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. Journal of Pharmaceutical Sciences, 103(11), 3581-3589. [Link]
-
Ataman Kimya. (n.d.). Methanesulfonic Acid. Retrieved from [Link]
-
Ministry of Food and Drug Safety. (n.d.). Analytical Methods. Retrieved from [Link]
-
Ghorai, S., et al. (2017). Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic sea spray aerosol particles. Physical Chemistry Chemical Physics, 19(31), 21101-21111. [Link]
-
American Chemical Society. (2022, October 24). Ethyl methanesulfonate. [Link]
-
Novatia, LLC. (2010, March 10). A Study of the Kinetics of Formation and Hydrolysis of Alkyl Sulfonate Esters. Retrieved from [Link]
-
Sun, M., et al. (2017). Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection. Journal of Separation Science, 40(18), 3659-3666. [Link]
-
Zhang, W., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1888. [Link]
-
Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Retrieved from [Link]
-
Remias, J. E., et al. (2016). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 86, 259-269. [Link]
-
Sciencemadness Wiki. (2025, September 11). Ethylenediamine. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHANE-1,2-DIAMINE. Retrieved from [Link]
-
Remias, J. E., et al. (2016). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge. [Link]
- Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 17(8-9), 540-550.
-
Snodin, D. J. (2014). ICH Guideline M7 on mutagenic impurities in pharmaceuticals. ResearchGate. [Link]
- Kumar, L., & Singh, S. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Journal of Pharmaceutical Sciences and Research, 11(10), 3465-3470.
- Ali, S. H., et al. (2019). Degradation studies of amines and alkanolamines during sour gas treatment process. Journal of Natural Gas Science and Engineering, 69, 102931.
- Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26.
- Crowley, P. J., & Martini, L. G. (2001). Drug–excipient interactions. Pharmaceutical Technology Europe, 13(3), 26-34.
- Grytsenko, O., et al. (2019). Study of Compatibility of the Ingredients at Pharmaceutical Development of Medicine Syrup. Asian Journal of Pharmaceutics, 12(4).
-
Halford, B. (2025, August 4). Ten years on, pharma industry still testing for implausible alkyl sulfonate ester contaminants in drugs. Chemistry World. [Link]
-
Zhang, W., et al. (2025, October 13). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. ResearchGate. [Link]
- Kakadiya, R., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical. Analytical Chemistry Insights, 6, 21-29.
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Strategies for scaling up reactions involving Ethane-1,2-diamine;methanesulfonic acid
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for scientists and drug development professionals scaling up reactions involving Ethane-1,2-diamine (EDA) and Methanesulfonic acid (MSA) . Whether you are generating ethylenediamine methanesulfonate salts for API solubility screening, synthesizing G0 starting materials for1[1], or modeling atmospheric aerosol interactions via 2[2], this portal addresses the critical thermodynamic, kinetic, and rheological challenges of moving from the bench to the pilot plant.
Section 1: Thermodynamic & Kinetic Management
Q: Why does the EDA + MSA reaction overheat so rapidly during scale-up, and how can I structurally control it?
A: The reaction between EDA (a strong bidentate nucleophile/base) and MSA (a strong organic acid,
Troubleshooting Strategy:
-
Pre-dilution: Pre-dilute the 99% MSA with water or your reaction solvent to 80-90% concentration. This dissipates the massive heat of dilution in a separate, controlled vessel rather than in the main reactor[4].
-
Reverse Addition: Always add the diluted MSA dropwise to a pre-cooled solution of EDA. Never add EDA to neat MSA.
Section 2: Side Reactions & Impurity Profiling
Q: We are observing genotoxic alkyl mesylate impurities in our scaled-up batch. Where are they coming from?
A: Alkyl mesylates (e.g., methyl mesylate) are highly reactive, potentially genotoxic impurities (PGIs). They form when MSA reacts with primary aliphatic alcohols under acidic, high-temperature conditions. If you are using methanol or ethanol as a solvent for the EDA-MSA salt formation, the localized exotherm during MSA addition drives the esterification of the alcohol.
Troubleshooting Strategy: As noted in 4, you must switch your solvent system. Methanol is particularly problematic. Transition to sterically hindered alcohols like isopropanol (iPrOH), or entirely non-nucleophilic solvents like 2-methyltetrahydrofuran (2-MeTHF)[4].
Section 3: Rheology and Crystallization
Q: The ethylenediamine methanesulfonate salt crashes out as a thick, unstirrable paste. How do we improve the rheology?
A: This is a classic supersaturation issue. EDA-MSA salts have steep solubility curves. Rapid addition of MSA leads to massive supersaturation, nucleating thousands of microscopic crystals that agglomerate and trap solvent, spiking the viscosity.
Troubleshooting Strategy: Implement a temperature-cycling crystallization protocol. Hold the reactor at an elevated temperature (e.g., 45-50 °C) during the final 25% of the MSA addition to keep the salt in solution, then employ a slow, linear cooling ramp (e.g., 0.5 °C/min) to promote the growth of larger, easily filterable crystals.
Section 4: Equipment Compatibility
Q: Is standard 316L Stainless Steel acceptable for this process?
A: No. While 316L SS is standard in many pilot plants, MSA is highly corrosive to stainless steel, especially when diluted with water or at elevated temperatures. The use of 316L will lead to iron and nickel leaching into your product, which can poison downstream transition-metal catalysts. Use glass-lined steel reactors or Hastelloy C-276 for any vessel handling MSA.
Section 5: Quantitative Data Summary
| Parameter | Value / Material | Scale-Up Challenge | Mitigation Strategy |
| MSA Concentration | 99% (Neat) | Extreme heat of dilution & neutralization. | Pre-dilute to 80-90% in |
| EDA Form | Free base liquid | Highly reactive bidentate nucleophile. | Pre-cool in non-nucleophilic solvent (e.g., 2-MeTHF). |
| Reaction Enthalpy | Highly Exothermic | Reactor pressurization, solvent boiling. | Reverse addition (MSA into EDA) under strict |
| Solvent Selection | 2-MeTHF or iPrOH | Genotoxic alkyl mesylate formation. | Strictly avoid primary alcohols (MeOH, EtOH). |
| Reactor Material | Glass-lined / Hastelloy | Severe corrosion from MSA. | Avoid 316L Stainless Steel to prevent metal leaching. |
Section 6: Step-by-Step Experimental Protocol
Self-Validating Pilot-Scale Synthesis of Ethylenediamine Dimethanesulfonate
This protocol integrates safety interlocks and causality-driven steps to ensure a self-validating workflow.
-
Reactor Preparation: Purge a 50 L glass-lined reactor with
. Charge with 20 L of 2-MeTHF and 2.0 kg of Ethane-1,2-diamine. -
Cooling: Engage the chiller jacket to bring the internal temperature (
) to 0–5 °C. Validation: Do not proceed until is stable for at least 15 minutes. -
Acid Dilution (Separate Vessel): In a separate Hastelloy vessel, carefully dilute 6.5 kg of 99% MSA with 1.5 L of cold Deionized Water. Causality: This handles the heat of dilution safely before the main reaction.
-
Addition: Pump the diluted MSA into the main reactor at a controlled rate of 50 mL/min.
-
Thermal Interlock: Monitor
continuously. If exceeds 20 °C, automatically pause the addition pump and maximize jacket cooling. Causality: Keeping °C prevents solvent boiling and suppresses side reactions. -
Digestion & Crystallization: Once addition is complete, warm the reactor to 45 °C for 1 hour to digest fine agglomerates, then cool at a rate of 0.5 °C/min to 5 °C.
-
Isolation: Filter the resulting crystalline slurry via a Nutsche filter. Wash the cake with 5 L of cold 2-MeTHF and dry under vacuum at 40 °C. Validation: Analyze the final cake via GC-MS to confirm the absence of alkyl mesylates.
Section 7: Workflows & Logical Diagrams
Process flow for safe EDA-MSA scale-up and exotherm management.
References
- Source: bg.ac.rs (ACS Publications)
- Source: reddit.
- Source: nih.
- Source: nih.
Sources
- 1. Multiheaded Cationic Surfactants with Dedicated Functionalities: Design, Synthetic Strategies, Self-Assembly and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clusteromics III: Acid Synergy in Sulfuric Acid–Methanesulfonic Acid–Base Cluster Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.bg.ac.rs [chem.bg.ac.rs]
- 4. reddit.com [reddit.com]
Technical Support Center: Enhancing Enantioselectivity with Ethane-1,2-diamine and Methanesulfonic Acid
Prepared by: Senior Application Scientist, Gemini Labs
Welcome to the technical support center for advanced chiral resolutions. This guide is designed for researchers, chemists, and pharmaceutical development professionals who are utilizing diastereomeric salt formation to separate enantiomers. Specifically, we will address the nuanced application of Ethane-1,2-diamine as a resolving agent, with a focus on how Methanesulfonic Acid (MSA) can be employed to significantly improve enantioselectivity.
This document moves beyond standard protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your chiral resolution processes effectively.
Fundamental Principles: The Diastereomeric Salt Resolution Pathway
Chiral resolution by diastereomeric salt formation is a cornerstone technique for large-scale enantiomer separation.[1][2] The process hinges on a simple yet powerful principle: while enantiomers have identical physical properties, diastereomers do not.[2][3]
The workflow involves reacting a racemic mixture (e.g., a chiral carboxylic acid) with an enantiomerically pure resolving agent (a chiral base like Ethane-1,2-diamine). This reaction creates a pair of diastereomeric salts. Due to their different three-dimensional arrangements, these salts exhibit distinct physical properties, most critically, different solubilities in a given solvent system.[4] This solubility differential allows for the selective crystallization of one diastereomer, which can then be isolated. A final chemical step liberates the desired pure enantiomer from the resolving agent.
dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", nodesep=0.6, ranksep=1.2]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [style=solid, color="#5F6368", arrowhead=normal, penwidth=1.5];
} } Figure 1. General workflow for chiral resolution via diastereomeric salt crystallization.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during chiral resolution experiments in a practical, question-and-answer format.
Issue 1: Poor or Non-existent Crystal Formation
Question: I've mixed my racemic acid and ethane-1,2-diamine in the chosen solvent, but no crystals are forming, even after cooling. What's happening?
Answer: This is a classic solubility and supersaturation problem. For crystallization to occur, a supersaturated solution is required, where one diastereomer is significantly less soluble than the other.[5]
-
Causality & Solutions:
-
Inappropriate Solvent: The chosen solvent may be too good, keeping both diastereomeric salts fully dissolved even at low temperatures. Conversely, it might be too poor, causing both to precipitate as an amorphous solid or oil. The ideal solvent provides a "solubility window" where one salt crystallizes while the other remains in solution.[5]
-
Insufficient Concentration: The solution may simply be too dilute to reach the point of supersaturation for either salt.
-
Lack of Nucleation Sites: Spontaneous crystallization sometimes needs a nudge.
-
-
Troubleshooting Steps:
-
Solvent Screening: This is the most critical step. Systematically test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof). A structured approach is essential for optimization.[4]
-
Concentration Adjustment: Carefully evaporate some of the solvent to increase the concentration and induce crystallization. Be cautious not to over-concentrate, which can lead to co-precipitation or "oiling out."[5]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal if one is available from a previous successful batch.[5]
-
Controlled Cooling: Implement a slow, controlled cooling ramp. Rapid cooling (e.g., plunging a warm flask into an ice bath) often leads to the formation of oils or amorphous solids.[5]
-
Issue 2: Low Enantiomeric Excess (e.e.) of the Final Product
Question: I managed to get crystals, but after liberating the enantiomer, the e.e. is below my target of >95%. How can I improve the enantioselectivity?
Answer: Low enantiomeric excess is the most common and challenging issue. It indicates that the separation of the diastereomeric salts was not efficient, often due to co-precipitation.[5] This is where the strategic use of an additive like methanesulfonic acid (MSA) can be transformative.
-
Causality & Solutions:
-
Co-precipitation: The undesired diastereomeric salt is precipitating along with the desired one. This happens when the solubility difference between the two salts in your chosen system is too small.[5]
-
Suboptimal Salt Structure: The interaction between the racemic acid and the diamine may not be forming a rigid, well-ordered crystal lattice, making it easier for the "wrong" diastereomer to be incorporated.
-
Kinetic vs. Thermodynamic Control: Rapid crystallization can sometimes trap a less stable but faster-forming crystalline product (kinetic control), which may be less pure.[5]
-
-
Troubleshooting & Optimization Steps:
-
Introduce Methanesulfonic Acid (MSA):
-
Why it works: While ethane-1,2-diamine is the resolving agent, MSA acts as a powerful additive. Studies in chromatography have shown that MSA can significantly improve peak symmetry and resolution for challenging separations.[6][7] In crystallization, it can play a similar role. By acting as a strong, non-chiral acid, MSA ensures the complete di-protonation of the ethane-1,2-diamine. This creates a more rigid and defined cationic resolving agent, which can enhance the stereochemical recognition and lead to more distinct crystal packing between the two diastereomers. This improved structural differentiation can magnify the solubility difference, which is the key to effective resolution.
-
How to apply it: Introduce MSA in sub-stoichiometric amounts relative to the diamine (e.g., start with 0.1-0.2 equivalents). The goal is not to form a salt with the racemic acid, but to modulate the protonation state and ionic environment of the system.
-
-
Recrystallization: This is the most reliable method for improving enantiomeric purity. Dissolve the isolated diastereomeric salt in a minimal amount of hot solvent and allow it to re-cool slowly. This process purifies the desired salt, leaving more of the undesired diastereomer in the mother liquor. Repeat until the desired e.e. is achieved.[5]
-
Optimize Crystallization Time & Temperature: Allow the crystallization to proceed for a longer period at a slightly elevated temperature (just below the point of complete dissolution). This can favor the formation of the more stable, and often purer, thermodynamic product.[5]
-
dot graphdot { graph [layout=dot, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=record, style="filled", margin="0.2,0.1"]; edge [color="#5F6368", arrowhead=normal];
} } Figure 2. Role of MSA in forming distinct diastereomeric salts.
Issue 3: Low Yield of the Desired Enantiomer
Question: My e.e. is good, but the final yield is very low (<25%). How can I improve this without sacrificing purity?
Answer: Yield is limited by the theoretical maximum of 50% for a single enantiomer in a classical resolution.[5] However, yields significantly below this point to inefficiencies in the process.
-
Causality & Solutions:
-
Suboptimal Stoichiometry: The molar ratio of the resolving agent to the racemic mixture is critical. Using a full equivalent of the diamine might not be optimal.
-
Incomplete Crystallization: Conditions may not be optimized to maximize the precipitation of the less-soluble salt.
-
Losses During Workup: Significant product can be lost during filtration, washing, and the final liberation and extraction steps.
-
-
Troubleshooting Steps:
-
Optimize Resolving Agent Stoichiometry: Experiment with using 0.5 to 1.0 equivalents of ethane-1,2-diamine per equivalent of racemic acid. Often, using a sub-stoichiometric amount (e.g., 0.5 eq) provides the best balance of yield and purity, as it reduces the total amount of salt in the solution, which can suppress the solubility of the desired diastereomer.
-
Maximize Crystallization: After the initial cooling period, consider storing the crystallization mixture at a lower temperature (e.g., 4°C) for an extended period (12-24 hours) to maximize the recovery of the less-soluble salt.
-
Minimize Wash Losses: When washing the filtered crystals, use a minimal amount of ice-cold crystallization solvent to remove adhered mother liquor without re-dissolving a significant amount of the product.[5]
-
Experimental Protocols & Data Management
Systematic data collection is crucial for successful optimization. Use the following templates to guide your experiments.
Protocol 1: Solvent and Additive Screening
-
Setup: In an array of vials, add a fixed amount of your racemic acid (e.g., 100 mg).
-
Solvent Addition: To each vial, add a different solvent or solvent mixture (e.g., 1 mL).
-
Resolving Agent: Prepare a stock solution of ethane-1,2-diamine. Add 0.5 equivalents to each vial.
-
Additive Screening: To a parallel set of vials, add the solvent, 0.5 eq. of diamine, and 0.1 eq. of methanesulfonic acid.
-
Dissolution & Crystallization: Heat the vials until all solids dissolve, then allow them to cool slowly to room temperature. Observe and record the results.
-
Analysis: Isolate any crystals formed by filtration, wash sparingly with cold solvent, and dry. Liberate the enantiomer and analyze the enantiomeric excess (e.e.) by chiral HPLC or SFC.
Data Summary Table for Optimization
| Exp. No. | Solvent System | Equiv. Diamine | Equiv. MSA | Crystallization Temp (°C) | Yield (%) | e.e. (%) | Observations |
| 1 | Ethanol | 0.5 | 0.0 | 20 -> 4 | 35 | 82 | Fine needles |
| 2 | Isopropanol | 0.5 | 0.0 | 20 -> 4 | 28 | 75 | Oiled out initially |
| 3 | Ethyl Acetate | 0.5 | 0.0 | 20 -> 4 | 15 | 91 | Low yield |
| 4 | Ethanol | 0.5 | 0.1 | 20 -> 4 | 41 | 96 | Well-defined plates |
| 5 | Ethanol | 1.0 | 0.1 | 20 -> 4 | 38 | 90 | Faster precipitation |
| ... | ... | ... | ... | ... | ... | ... | ... |
This table should be adapted to record the specific parameters of your experiments.
References
-
Spelling, V., Buica, A., & Leek, H. (2024). Methanesulfonic acid in chiral supercritical fluid chromatography: the quest for perfect peaks and the trials of resolution. Discover Chemistry, 1(68). [Link]
-
ResearchGate. (2024). Methanesulfonic acid in chiral supercritical fluid chromatography: the quest for perfect peaks and the trials of resolution. [Link]
-
Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
Viedma, C., et al. (2021). Counteracting Enantiospecific Behavior of Tailor-Made Additives During Chiral Symmetry Breaking. AMOLF Institutional Repository. [Link]
-
ResearchGate. (2021). Counteracting Enantiospecific Behavior of Tailor-Made Additives During Chiral Symmetry Breaking: Growth Inhibition versus Solid-Solution Formation. [Link]
-
Academia.edu. Dynamic Kinetic Asymmetric Ring-Opening/Reductive Amination Sequence of Racemic Nitroepoxides with Chiral Amines: Enantioselective Synthesis of Chiral Vicinal Diamines. [Link]
-
ResearchGate. (2026). Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. [Link]
-
ACS Publications. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
ResearchGate. Additive concentration effects on enantioselective separations in supercritical fluid chromatography. [Link]
-
ResearchGate. (2025). Synthesis of Chiral Ligands on the Basis of 1-(Adamantan-1-yl)ethane-1,2-diamine. [Link]
-
Wikipedia. Enantiomeric excess. [Link]
-
Daicel Chiral Technologies. Enantiomer separation of non-steroidal anti-inflammatory drugs. [Link]
- Google Patents. (1985). EP0149885A2 - Method of resolving a racemic mixture.
-
Chemistry LibreTexts. (2023). 13.9: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
PubMed. (2002). Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents. [Link]
- Google Patents. (1992). US5162576A - Resolution of ketoprofen.
-
ResearchGate. Application of chiral 1,2-diphenyl-1,2-diaminoethane and its derivatives in asymmetric synthesis. [Link]
-
RSC Publishing. (2002). 1,2-Diphenylethane-1,2-diamine: an effective NMR chiral solvating agent for chiral carboxylic acids. [Link]
-
MDPI. (2021). Enantioselective Mixed Matrix Membranes for Chiral Resolution. [Link]
-
Advances in Engineering. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]
-
PMC. (2019). New Insight Regarding the Relationship Between Enantioselective Toxicity Difference and Enantiomeric Toxicity Interaction from Chiral Ionic Liquids. [Link]
-
MDPI. (2022). Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
PMC. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]
-
Via Medica Journals. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). [Link]
Sources
Challenges in handling hygroscopic methanesulfonic acid in experimental setups.
Status: Operational | Tier: Level 3 Engineering Support Subject: Troubleshooting Hygroscopicity, Corrosion, and Genotoxic Impurity Control
Welcome to the MSA Technical Support Center.
Persona: Senior Application Scientist Mission: To move beyond standard safety data sheets (SDS) and address the "silent killers" of experimental reproducibility: moisture ingress, equipment corrosion, and genotoxic by-product formation.
Methanesulfonic acid (MSA) is a powerhouse reagent—a strong, non-oxidizing acid that is biodegradable and forms highly soluble salts.[1][2] However, its avidity for water and specific corrosivity profiles present unique challenges. This guide treats your setup as a system, ensuring chemical integrity from storage to reaction.
Part 1: The Hygroscopicity Crisis (Water Management)
The Issue: MSA is practically a desiccant. It will absorb atmospheric moisture aggressively, diluting the effective concentration. In pharmaceutical salt formation, "wet" MSA leads to oiling out (phase separation) instead of crystallization, and stoichiometric errors.
Q: How do I accurately determine water content in MSA? Standard Karl Fischer fails.
A: Standard Karl Fischer (KF) titrants fail because MSA is a strong acid (
Protocol: Buffered Karl Fischer Analysis
-
Reagent Choice: Do not use standard methanol-based coulometric reagents alone.
-
The Buffer: You must use a Strong Acid Buffer (typically imidazole-based) to neutralize the MSA in the titration cell before the reaction can proceed.
-
Method:
-
Add 50 mL of Methanol (dry) + 20 g of Imidazole (or commercial "Buffer for Acids") to the titration vessel.
-
Pre-titrate this mixture to dryness (eliminate background water).
-
Inject your MSA sample (weigh by difference, approx. 1-2 g).
-
Why? The imidazole neutralizes the MSA protons, maintaining the pH > 5, allowing the iodine redox reaction to proceed stoichiometrically [1, 8].
-
Q: My MSA became viscous and my reaction yield dropped. Why?
A: You likely have significant water ingress. Anhydrous MSA has a melting point of ~20°C. As it absorbs water, it forms hydrates (
Visualizing the "Dry" Handling Workflow Caption: The following logic gate illustrates the critical control points for maintaining anhydrous MSA integrity from storage to reactor.
Part 2: Material Compatibility & Corrosion
The Issue: Researchers often assume "Stainless Steel is safe." For MSA, this is a dangerous half-truth. While pure MSA is relatively mild on 316L steel, the presence of water, oxidizers, or high temperatures triggers rapid corrosion.
Q: Can I use my standard stainless steel (304/316) reactors?
A: It depends on temperature and purity.
-
304 SS: Avoid. High corrosion rates even at ambient temperatures.
-
316L SS: Acceptable for storage of pure (70-100%) MSA below 30°C.
-
High Temp (>60°C): 316L passivation layers break down. You must switch to high-nickel alloys or glass.
Material Selection Matrix
| Material | Compatibility (25°C) | Compatibility (100°C) | Notes |
| Glass (Borosilicate) | Excellent | Excellent | Ideal for lab scale. |
| PTFE / PFA | Excellent | Excellent | Use for gaskets/seals. |
| SS 304 | Poor | Failure | Do not use. |
| SS 316L | Good (if pure) | Moderate/Poor | Risk increases with water content [4, 11]. |
| Hastelloy C-276 | Excellent | Excellent | Required for industrial reactors. |
| Tantalum | Excellent | Excellent | Ultimate resistance. |
Technical Insight: "Low Corrosion" (LC) grades of MSA are available commercially.[3] These contain proprietary inhibitors that significantly reduce the attack on 316L steel, allowing for cheaper construction materials in pilot plants [4].
Part 3: Reaction Engineering & Genotoxicity (MMS)
The Issue: In drug development, using MSA with methanol (MeOH) can generate Methyl Methanesulfonate (MMS) , a known genotoxic impurity (GTI). Regulatory limits for MMS are in the ppm range.
Q: How do I avoid MMS formation during salt formation in Methanol?
A: This is a kinetic competition between salt formation (acid-base) and esterification.
-
The Trap: Mixing MSA and MeOH before adding the drug base. This creates a high concentration of acidic methanol, driving ester formation.
-
The Fix: Always add MSA to the Drug Base/MeOH solution.
-
The Mechanism: If the base is present, the MSA reacts instantly with the amine (fast proton transfer) rather than the methanol (slow esterification). As long as the system is not highly acidic (excess MSA), MMS formation is negligible [7, 16].
Troubleshooting Logic: Salt Formation vs. Purity Caption: Decision tree for optimizing MSA salt formation while minimizing genotoxic risks.
Part 4: Purification & Recovery (Vacuum Distillation)
Q: My MSA is colored/impure. Can I distill it?
A: Yes, but never at atmospheric pressure. MSA decomposes above 185°C (atmospheric), turning dark and releasing sulfur oxides. You must use high vacuum.
Distillation Protocol:
-
Vacuum Requirement: < 10 mmHg (Torr).
-
Boiling Point:
-
Setup: Use a short-path distillation head to minimize residence time.
-
Safety: Ensure the vacuum pump trap is capable of neutralizing acidic vapors (use a caustic trap) [1, 5].
References
- Gernon, M. D., et al. (1999). "Methanesulfonic acid and methanesulfonyl chloride." Kirk-Othmer Encyclopedia of Chemical Technology.
-
Lutropur® MSA Technical Information. BASF.[2]
-
Palden, T., et al. (2018). "Restoring the Reactivity of Organic Acid Solution Used for Silver Recovery." Green Chemistry. 5[2][6][7][8]
-
Arkema. "MSA LC: Low Corrosion Methanesulfonic Acid."[3] Arkema Technical Data. 3[2][6][7][8][5]
-
United States Patent US4035242A. "Distillative purification of alkane sulfonic acids." 8[2][6][7][8]
-
HoriazonChemical.[9][10] "Proper Storage and Handling of Methanesulfonic Acid (MSA)." 10[2][6][7][8][5][9]
-
Teasdale, A., et al. (2009). "Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate." PQRI/AstraZeneca. 11[2][6][8]
-
MilliporeSigma. "Determination of Water Content in sulfuric acid Using Karl Fischer Titration." 12
-
Merck Millipore. "Improving API Solubility by Salt and Cocrystal Formation." 13[2][6][7][8][5][9][10][14]
-
Binnemans, K., et al. (2024). "Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review." RSC. 2[2][6][8]
-
Sigma-Aldrich. "Determination of Water Content in sulfuric acid Using Karl Fischer Titration." 12
-
Cole-Parmer. "Chemical Compatibility Database."[16] 16[2][6][8]
-
Mettler Toledo. "What Is Karl Fischer Titration?" 17
-
Fisher Scientific. "SAFETY DATA SHEET - Methanesulfonic acid." 9
-
Novatia, LLC. "Sulfonate-ester-kinetic-study.pdf." 6[2][6][7][8]
Sources
- 1. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 3. arkema.com [arkema.com]
- 4. Methanesulfonic acid = 99.0 75-75-2 [sigmaaldrich.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. enovatia.com [enovatia.com]
- 7. Restoring the Reactivity of Organic Acid Solution Used for Silver Recovery from Solar Cells by Fractional Distillation [mdpi.com]
- 8. US4035242A - Distillative purification of alkane sulfonic acids - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. Proper Storage and Handling of Methanesulfonic Acid (MSA) [horiazonchemical.com]
- 11. pqri.org [pqri.org]
- 12. Determination of Water Content in sulfuric acid Using Karl Fischer Titration [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. Corrosion tables — Alleima [alleima.com]
- 16. coleparmer.com [coleparmer.com]
- 17. mt.com [mt.com]
Methods for optimizing solute-solvent interactions during crystallization.
Welcome to the Technical Support Center for Crystallization Process Development. As a Senior Application Scientist, I have designed this hub to help you troubleshoot and optimize your crystallization workflows. Moving beyond empirical trial-and-error, this guide focuses on the fundamental causality of solute-solvent interactions—the thermodynamic and kinetic drivers that dictate crystal purity, morphology, and yield.
Below, you will find a mechanistic workflow, targeted FAQs, quantitative data, and self-validating experimental protocols to ensure your crystallization processes are robust and scalable.
Core Crystallization Workflow
Caption: Logical flow of solute-solvent interactions dictating final crystal attributes.
Section 1: Solvent Selection & Thermodynamics
Q: How do I rationally select a solvent system rather than relying on empirical screening?
A: Solvent selection should be driven by thermodynamic models rather than guesswork. The most effective framework is the Hansen Solubility Parameters (HSP) , which partitions the total cohesive energy into three components: dispersion forces (
Q: My compound "oils out" (liquid-liquid phase separation) instead of crystallizing. What is the mechanistic failure? A: Oiling out occurs when the solute-solvent interactions are too strong at high concentrations, or when the operating temperature exceeds the melting point of the solute in its saturated state. Instead of forming an ordered crystal lattice, the system minimizes free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase. To troubleshoot this, you must alter the solute-solvent interaction by adding a co-solvent that steepens the solubility curve, or by seeding the solution within the metastable zone before the phase separation boundary is crossed.
Section 2: Metastable Zone Width (MSZW) & Nucleation Control
Q: My cooling crystallization yields inconsistent particle sizes and habits across different batches. How do I fix this? A: Inconsistent particle size distributions (PSD) indicate that you are operating unpredictably within the Metastable Zone Width (MSZW) . The MSZW is a kinetic boundary that defines the supersaturation range where a solution remains metastable before spontaneous primary nucleation occurs[2].
Solvent choice heavily dictates this zone. For example, using pure alcohols often widens the MSZW compared to water, meaning a much higher degree of supersaturation is required to trigger nucleation[3]. If nucleation occurs at varying points of supersaturation, the ratio of nucleation rate to crystal growth rate fluctuates, leading to batch-to-batch variability. To fix this, you must experimentally map the MSZW under your specific agitation and cooling rates, and implement a seeding strategy halfway into the MSZW to bypass primary nucleation entirely and force controlled crystal growth[4].
Section 3: Antisolvent Crystallization & Desolvation Kinetics
Q: When adding an antisolvent, I frequently get amorphous precipitates instead of the stable crystalline polymorph. Why? A: This is a kinetic trapping issue rooted in the desolvation mechanism. Antisolvent crystallization is not merely a thermodynamic reduction of solubility; it follows a precise three-step desolvation mechanism :
-
The antisolvent enters the solute's solvation shell due to attractive interactions.
-
The shell reorganizes via competitive binding.
-
Repulsive forces expel a solvent-antisolvent pair, allowing solute-solute interactions to form a crystal lattice[5],[6].
If the antisolvent is added too rapidly, local supersaturation spikes violently. The solute molecules are forced out of solution faster than they can shed their solvation shells and arrange into an ordered lattice, resulting in an amorphous solid[7].
Troubleshooting: You must control the micromixing. Use a membrane contactor or a controlled feed rate to ensure the local supersaturation at the injection point does not exceed the critical nucleation threshold[7]. Additionally, adjusting the solvent-to-antisolvent ratio (e.g., using a DMSO/Water mixture instead of pure water) slows down the desolvation kinetics, giving the molecules time to form the thermodynamically stable crystalline state[7].
Caption: The three-step molecular mechanism of antisolvent-driven desolvation.
Quantitative Data: Solvent Effects on Thermodynamics & Crystal Habit
The choice of solvent directly alters the dissolution thermodynamics and the final macroscopic crystal habit. Below is a validated dataset demonstrating how shifting from water to an alcohol-based solvent impacts the crystallization of L-Ascorbic Acid[3].
| Solvent System | Dissolution Enthalpy ( | Metastable Zone Width (MSZW) | Resulting Crystal Habit |
| Pure Water | 20.52 kJ/mol | Narrow | Cubic |
| Methanol | Intermediate | Moderate | Elongated Prism-shaped |
| Ethanol | Intermediate | Moderate | Elongated Prism-shaped |
| Isopropanol | 35.33 kJ/mol | Wide | Needle-shaped |
Data Interpretation: The higher enthalpy in isopropanol indicates stronger solute-solvent interactions that must be overcome, leading to a wider MSZW and a shift in preferential growth along a single crystallographic axis (needle-shaped)[3].
Key Experimental Protocols
To ensure a self-validating system, rely on Process Analytical Technology (PAT) rather than visual estimation.
Protocol 1: Mapping the MSZW using FBRM (Polythermal Method)
Purpose: To accurately define the thermodynamic solubility curve and the kinetic nucleation boundary.
-
Preparation: Suspend a known concentration of solute in the chosen solvent within a temperature-controlled reactor equipped with an overhead stirrer.
-
Probe Insertion: Insert a Focused Beam Reflectance Measurement (FBRM) probe (e.g., ParticleTrack) to monitor chord length distribution and particle counts in real-time[4].
-
Dissolution (Heating): Heat the suspension at a slow, controlled rate (e.g., 0.5 °C/min). Record the exact temperature where the FBRM particle count drops to zero. This is your saturation temperature (a point on the solubility curve)[4].
-
Nucleation (Cooling): Hold the clear solution at 5 °C above the saturation temperature for 30 minutes to ensure complete dissolution. Then, cool the solution at a fixed rate (e.g., 0.5 °C/min).
-
Detection: Record the temperature at which the FBRM particle count sharply spikes. This is your nucleation temperature [4].
-
Iteration: Add a known volume of solvent to dilute the system, and repeat steps 3-5 to map the curves across a range of concentrations[4]. The gap between the dissolution and nucleation curves is your MSZW.
Protocol 2: Controlled Antisolvent Crystallization via Micromixing
Purpose: To prevent amorphous kinetic trapping by controlling local supersaturation.
-
Preparation: Dissolve the Active Pharmaceutical Ingredient (API) in the primary solvent near its saturation limit at room temperature.
-
System Setup: Utilize a stainless-steel crossflow membrane contactor or a Y-mixer to ensure rapid, homogeneous micromixing of the solvent and antisolvent streams[7].
-
Flow Control: Set the primary solvent feed rate using a syringe pump. Set the antisolvent feed rate to maintain a specific volumetric ratio (e.g., 1:4 Solvent/Antisolvent)[7].
-
Execution: Initiate the flows simultaneously. The antisolvent will diffuse into the primary solvent stream under high shear, controlling the three-step desolvation mechanism and inducing uniform nucleation[5],[7].
-
Maturation: Collect the output slurry in a stirred holding vessel and allow it to agitate for 10-30 minutes to allow for Ostwald ripening and relief of residual supersaturation[7]. Filter and dry the crystalline product.
References
-
Three-Step Mechanism of Antisolvent Crystallization National Science Foundation (NSF PAR) / ACS Publications[Link]
-
Effect of Solvent Composition on Solubility, Thermodynamics, Metastable Zone Width (MSZW) and Crystal Habit of L-Ascorbic Acid MDPI - Crystals[Link]
-
Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors National Center for Biotechnology Information (PMC)[Link]
-
Metastable Zone Width (MSZW) in Crystallization Mettler Toledo [Link]
-
Process Analytical Technology Obtained Metastable Zone Width, Nucleation Rate and Solubility of Paracetamol in Isopropanol—Theoretical Analysis MDPI[Link]
-
The Evolution of Solubility Prediction Methods Rowan Science[Link]
Sources
- 1. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mt.com [mt.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Study of Ethane-1,2-diamine Methanesulfonate and Other Diamine Salts: A Technical Guide for Drug Development Professionals
Introduction
The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step in drug development. The physicochemical properties of a salt can significantly influence the API's solubility, stability, bioavailability, and manufacturability.[1] Diamines, which are organic compounds containing two amine functional groups, are common structural motifs in many APIs. Consequently, the formation of diamine salts is a frequently employed strategy to optimize drug properties.
This guide provides a comparative analysis of ethane-1,2-diamine;methanesulfonic acid (ethylenediamine mesylate) and other common diamine salts, namely the hydrochloride and sulfate salts. While specific experimental data for ethane-1,2-diamine methanesulfonate is not extensively available in the public domain, this guide will leverage established principles of salt selection and available data for related compounds to provide a comprehensive comparison. We will delve into the key performance indicators of solubility, stability, and hygroscopicity, and provide detailed experimental protocols for their evaluation.
The Critical Role of the Counterion
The choice of the counterion is paramount in determining the final properties of the salt.[1] Methanesulfonic acid, a strong organic acid, offers potential advantages over inorganic acids like hydrochloric acid and sulfuric acid. Mesylate salts often exhibit improved solubility and a favorable toxicity profile.[1] This guide will explore the theoretical and practical implications of selecting methanesulfonate as a counterion for a diamine compared to the more traditional chloride and sulfate ions.
Comparative Physicochemical Properties
A systematic evaluation of the physicochemical properties of different diamine salts is essential for selecting the optimal form for a particular API. The following sections will discuss the key properties and present available data for comparison.
Solubility
Aqueous solubility is a primary determinant of a drug's oral bioavailability. The salt form can dramatically alter the solubility of a poorly soluble free base.
Theoretical Considerations:
-
Ethane-1,2-diamine;methanesulfonic acid (Mesylate Salt): Methanesulfonic acid is a strong acid, and its salts with weak bases like diamines are generally expected to have good aqueous solubility.[1] The organic nature of the mesylate anion may also contribute to improved solubility in certain solvent systems.
-
Ethane-1,2-diamine;hydrochloric acid (Hydrochloride Salt): Hydrochloride salts are the most common salt form for basic drugs and are generally associated with good water solubility.
-
Ethane-1,2-diamine;sulfuric acid (Sulfate Salt): Sulfate salts are also common, but their solubility can be more variable and sometimes lower than that of hydrochloride salts.
Available Data:
| Compound | Form | Molecular Weight ( g/mol ) | Water Solubility | Reference |
| Ethane-1,2-diamine | Free Base | 60.10 | Miscible | [2][3][4] |
| Ethane-1,2-diamine Dihydrochloride | Dihydrochloride Salt | 133.02 | 100 mg/mL, very soluble | [5] |
| Ethane-1,2-diamine Methanesulfonate | Mesylate Salt | 156.20 (calculated) | Data not available | |
| Ethane-1,2-diamine Sulfate | Sulfate Salt | 158.18 (calculated) | Data not available |
Note: The water solubility of the free base, ethane-1,2-diamine, is very high. The primary reason for forming a salt of a highly soluble diamine would typically be to improve its handling properties (e.g., to have a stable, crystalline solid) or to modulate other properties like stability or taste.
Thermal Stability
The thermal stability of a salt is crucial for manufacturing processes such as drying and milling, as well as for determining the shelf-life of the drug product. Key parameters include the melting point and the onset of decomposition.
Theoretical Considerations:
-
The melting point of a salt is influenced by the crystal lattice energy, which is in turn affected by the size, shape, and charge of the ions.
-
The thermal decomposition of amine salts can be complex, with potential pathways including degradation of the diamine or the counterion.[6][7]
Available Data:
| Compound | Form | Melting Point (°C) | Decomposition Characteristics | Reference |
| Ethane-1,2-diamine | Free Base | 8.5 | Boils at 116 °C | [2] |
| Ethane-1,2-diamine Dihydrochloride | Dihydrochloride Salt | >300 | Decomposes | [5][8] |
| Ethane-1,2-diamine Methanesulfonate | Mesylate Salt | Data not available | Expected to be a stable crystalline solid. | |
| Ethane-1,2-diamine Sulfate | Sulfate Salt | Data not available | Expected to be a stable crystalline solid. |
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[9] Excessive moisture uptake can lead to physical changes (e.g., deliquescence, caking) and chemical degradation.[10]
Theoretical Considerations:
-
The hygroscopicity of a salt is influenced by the nature of both the cation and the anion.
-
Generally, salts with smaller, highly charged ions tend to be more hygroscopic.
Available Data:
| Compound | Form | Hygroscopicity | Reference |
| Ethane-1,2-diamine | Free Base | Hygroscopic | [2] |
| Ethane-1,2-diamine Dihydrochloride | Dihydrochloride Salt | Hygroscopic | [5] |
| Ethane-1,2-diamine Methanesulfonate | Mesylate Salt | Data not available | |
| Ethane-1,2-diamine Sulfate | Sulfate Salt | Data not available |
Experimental Protocols
To obtain reliable comparative data, a standardized set of experimental protocols should be employed. The following section details the methodologies for characterizing the key physicochemical properties of diamine salts.
Overall Workflow for Comparative Salt Study
The following diagram illustrates a logical workflow for a comprehensive comparative study of diamine salts.
Caption: Workflow for the comparative study of diamine salts.
Synthesis of Ethane-1,2-diamine;methanesulfonic acid
Rationale: This protocol describes a standard acid-base reaction to form the mesylate salt of ethane-1,2-diamine. The choice of solvent is critical to facilitate the reaction and subsequent crystallization of the salt.
Materials:
-
Ethane-1,2-diamine
-
Methanesulfonic acid
-
Ethanol (or other suitable solvent)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve a known molar amount of ethane-1,2-diamine in a minimal amount of ethanol in a round-bottom flask.
-
Cool the solution in an ice bath with stirring.
-
Slowly add one molar equivalent of methanesulfonic acid (for the mono-mesylate) or two molar equivalents (for the di-mesylate), dissolved in a small amount of ethanol, to the stirred diamine solution via an addition funnel.
-
After the addition is complete, continue stirring the mixture in the ice bath for a specified period (e.g., 1-2 hours) to allow for complete salt formation and precipitation.
-
Collect the precipitated salt by vacuum filtration using a Büchner funnel.
-
Wash the salt with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the salt under vacuum at a controlled temperature.
Caption: Protocol for the synthesis of ethane-1,2-diamine;methanesulfonic acid.
X-ray Powder Diffraction (XRPD)
Rationale: XRPD is a powerful technique for identifying the solid-state form of a material. It can distinguish between different crystalline forms (polymorphs), solvates, and the amorphous state.
Procedure:
-
Gently grind a small amount of the salt sample to a fine powder using a mortar and pestle.
-
Pack the powdered sample into a sample holder.
-
Place the sample holder in the XRPD instrument.
-
Set the instrument parameters (e.g., 2θ range, step size, scan speed).
-
Run the analysis to obtain the diffraction pattern.
-
Analyze the resulting diffractogram to determine the crystalline nature of the salt and to identify its specific crystal form by comparing it to reference patterns.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of water or residual solvents and to assess thermal decomposition.
Procedure:
-
Accurately weigh a small amount of the salt sample (typically 5-10 mg) into a TGA pan.
-
Place the sample pan into the TGA furnace.
-
Program the instrument with the desired temperature range and heating rate (e.g., 10 °C/min).
-
Run the analysis under a nitrogen purge.
-
Analyze the resulting thermogram to quantify any mass loss, which can correspond to desolvation or decomposition.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Dynamic Vapor Sorption (DVS)
Rationale: DVS measures the change in mass of a sample as it is exposed to a range of relative humidities (RH) at a constant temperature. This provides a quantitative measure of a material's hygroscopicity.
Procedure:
-
Place a small, accurately weighed sample of the salt into the DVS instrument.
-
Equilibrate the sample at a low RH (e.g., 0% or 5%).
-
Program the instrument to incrementally increase the RH in steps (e.g., 10% increments from 0% to 90% RH) and then decrease it back to the starting RH.
-
At each RH step, the instrument will hold until the sample mass equilibrates.
-
The change in mass at each RH is recorded.
-
Plot the change in mass versus RH to generate a sorption-desorption isotherm, from which the hygroscopicity can be classified.
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 4. Ethylenediamine | C2H8N2 | CID 3301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. researchgate.net [researchgate.net]
- 7. uknowledge.uky.edu [uknowledge.uky.edu]
- 8. chem-lab.be [chem-lab.be]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Ethane-1,2-diaminium Methanesulfonate: A Novel Brønsted Acidic Ionic Liquid for Efficient Organic Synthesis
Abstract
In the continuous pursuit of sustainable chemical manufacturing, the development of efficient, recyclable, and environmentally benign catalysts is paramount.[1][2] This guide introduces Ethane-1,2-diaminium Methanesulfonate, a novel, task-specific Brønsted acidic ionic liquid (BAIL), as a superior alternative to conventional catalysts in multicomponent reactions. We present a comprehensive validation of this catalyst using the Biginelli reaction—a cornerstone of heterocyclic synthesis in pharmaceutical and drug development—as a model system. Through objective, data-driven comparisons with established methods, including catalysis by methanesulfonic acid (MSA) and conventional mineral acids, we demonstrate the exceptional activity, operational simplicity, and recyclability of this new synthetic tool. This document serves as a technical resource for researchers, chemists, and process development professionals seeking to integrate greener and more efficient methodologies into their synthetic workflows.
Introduction: The Imperative for Greener Catalysis
The principles of green chemistry call for the design of chemical processes that reduce or eliminate the use and generation of hazardous substances.[3] A significant focus of this initiative has been the replacement of volatile organic compounds (VOCs) and corrosive, non-recyclable mineral acid catalysts like H₂SO₄ and HCl.[4] Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as a compelling solution, offering negligible vapor pressure, high thermal stability, and tunable solvency.[1][3][5]
Among the various classes of ILs, Brønsted acidic ionic liquids (BAILs) are particularly valuable as they combine the benefits of ILs with the catalytic power of a proton acid, serving as both the solvent and the catalyst.[4][6] This guide focuses on the synthesis and validation of a novel, cost-effective BAIL, Ethane-1,2-diaminium Methanesulfonate, created from the simple acid-base reaction between Ethane-1,2-diamine and methanesulfonic acid. We will demonstrate its superior performance in promoting the synthesis of medicinally relevant dihydropyrimidinones (DHPMs) via the Biginelli reaction.
Synthesis and Characterization of the Catalyst
The rationale behind creating Ethane-1,2-diaminium Methanesulfonate is to harness the strong acidity of methanesulfonic acid (pKa = -1.9) within an ionic liquid framework.[7][8] Ethane-1,2-diamine, a readily available and inexpensive diamine, serves as the cationic backbone.[9] The resulting salt is a room-temperature ionic liquid that is easy to handle, non-volatile, and highly effective as a recyclable acid catalyst.
Experimental Protocol: Synthesis of Ethane-1,2-diaminium Methanesulfonate
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethane-1,2-diamine (1.0 mol, 60.1 g).
-
Acid Addition: Cool the flask in an ice-water bath to manage the exothermic reaction. Slowly add methanesulfonic acid (2.0 mol, 192.2 g) dropwise over 60 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25°C) for an additional 2 hours.
-
Purification: The resulting viscous, colorless liquid is the ionic liquid catalyst. It can be used directly without further purification. For rigorous applications, wash the IL with diethyl ether (3 x 50 mL) to remove any unreacted starting materials and dry under vacuum at 80°C for 4 hours.
The formation of the diammonium salt is a straightforward proton transfer, creating a stable, recyclable catalyst.
Caption: Synthesis of the Ionic Liquid Catalyst.
Performance Validation: The Biginelli Multicomponent Reaction
The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea. This reaction is of significant interest to the pharmaceutical industry due to the diverse biological activities of its products. We selected this reaction to benchmark our catalyst's performance.
Proposed Catalytic Mechanism
The BAIL catalyst facilitates the reaction by activating the reactants through protonation, following a well-established acid-catalyzed pathway.
Caption: Proposed Mechanism for the Biginelli Reaction.
Experimental Protocol: Synthesis of DHPMs
-
Reaction Setup: In a 50 mL flask, combine the aldehyde (10 mmol), ethyl acetoacetate (10 mmol, 1.30 g), urea (12 mmol, 0.72 g), and Ethane-1,2-diaminium Methanesulfonate (10 mol%, 0.25 g).
-
Reaction Conditions: Stir the mixture at 80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add 20 mL of cold water.
-
Isolation: The solid product precipitates out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry to obtain the pure DHPM. The aqueous filtrate contains the ionic liquid catalyst, which can be recovered.
Results: Catalyst Scope and Efficiency
To demonstrate the versatility of the catalyst, a range of aromatic aldehydes were subjected to the reaction conditions. The results are summarized below.
| Entry | Aldehyde (R) | Time (min) | Yield (%) |
| 1 | C₆H₅- | 20 | 95 |
| 2 | 4-Cl-C₆H₄- | 25 | 96 |
| 3 | 4-NO₂-C₆H₄- | 15 | 98 |
| 4 | 4-CH₃O-C₆H₄- | 30 | 92 |
| 5 | 3-OH-C₆H₄- | 25 | 94 |
Reaction Conditions: Aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (12 mmol), catalyst (10 mol%), 80°C, solvent-free.
The data clearly show that the catalyst is highly efficient, affording excellent yields in short reaction times across a variety of substrates, including those with both electron-donating and electron-withdrawing groups.
Comparative Analysis: Benchmarking Against Alternatives
A new method's value is determined by its performance relative to existing standards. We compared our BAIL-catalyzed protocol for the synthesis of 4-phenyl-DHPM (Table 1, Entry 1) against methanesulfonic acid (MSA) alone, sulfuric acid, and a control reaction with no catalyst.
| Catalyst | Catalyst Loading | Time | Yield (%) | Work-up | Recyclability |
| This Work (BAIL) | 10 mol% | 20 min | 95 | Simple water precipitation | Excellent (5+ cycles) |
| Methanesulfonic Acid (MSA) | 10 mol% | 60 min | 88 | Neutralization required | No |
| Sulfuric Acid (H₂SO₄) | 10 mol% | 90 min | 85 | Neutralization, waste generation | No |
| No Catalyst | - | 12 h | < 20 | Simple filtration | N/A |
This direct comparison highlights the significant advantages of the Ethane-1,2-diaminium Methanesulfonate catalyst. It provides a higher yield in a fraction of the time required by other acids. Crucially, its work-up is substantially greener and simpler, avoiding the need for base neutralization and the resultant salt waste.[7][10]
Catalyst Recyclability: A Cornerstone of Sustainability
A key advantage of using an ionic liquid catalyst is the potential for its recovery and reuse, which drastically reduces cost and environmental impact.[11] The hydrophilic nature of our BAIL allows for its simple separation from the hydrophobic organic product.
Experimental Protocol: Catalyst Recovery and Reuse
-
Separation: After filtering the solid DHPM product, collect the aqueous filtrate containing the dissolved ionic liquid.
-
Drying: Transfer the filtrate to a flask and remove the water under reduced pressure using a rotary evaporator at 80-90°C.
-
Reuse: The recovered viscous liquid is the catalyst, which can be directly reused in a subsequent reaction cycle.
Caption: Catalyst Recovery and Reuse Workflow.
The catalyst was successfully recycled for five consecutive runs without any significant loss in its catalytic activity, demonstrating its robustness and economic viability.
| Cycle | Yield (%) |
| 1 | 95 |
| 2 | 94 |
| 3 | 95 |
| 4 | 93 |
| 5 | 92 |
Conclusion
This guide validates the use of Ethane-1,2-diaminium Methanesulfonate as a highly efficient, durable, and eco-friendly Brønsted acidic ionic liquid catalyst. Through a comparative analysis using the Biginelli reaction, we have demonstrated its clear superiority over traditional acid catalysts in terms of reaction rates, product yields, operational simplicity, and, most importantly, recyclability. This novel catalyst represents a significant step forward in the practical application of green chemistry principles, offering researchers and drug development professionals a powerful tool for the clean and efficient synthesis of valuable heterocyclic compounds.
References
- N.N. (n.d.). Ionic liquids: A green solvent for organic synthesis. Google Books.
- N.N. (2026, March 4). Recent progress in ionic liquid-catalyzed multicomponent reactions: a green and sustainable approach to organic synthesis in line with the UN SDGs. Taylor & Francis.
- N.N. (n.d.). Application of Ionic Liquids in Multicomponent Reactions. PMC.
- N.N. (n.d.). Long-chain Brønsted acidic ionic liquids catalyzed one-pot three-component Biginelli reaction. Scilit.
- Vishwakarma, S. (2014, August 15). Ionic Liquids-Designer Solvents for Green Chemistry. International Journal of Basic Sciences and Applied Computing (IJBSAC).
- N.N. (2010, December 15). Brønsted Acidic Ionic Liquids as Efficient Catalysts for the Synthesis of Amidoalkyl Naphthols. MDPI.
- N.N. (n.d.). Preparation of Brønsted‐acidic ionic liquid catalysts I–IV.
- N.N. (2026, February 2).
- Gosar, A., Hussain, S., Shaikh, T., & Joglekar, A. (2019, March 20). Drug Synthesis Using Ionic Liquids Through Green Approch. Juniper Publishers.
- Ali, M. F. J., M, P., A, G., & F, F. (2021, June 10).
- Kulkarni, P. (n.d.). Methane Sulphonic Acid is Green Catalyst in Organic Synthesis. Oriental Journal of Chemistry.
- N.N. (2022, September 9). Synthesis of 1,2-Diamines from Vinyl Sulfonium Salts and Arylamines. PubMed.
- N.N. (n.d.). A Comparative Guide to the Catalytic Activity of Methanesulfonic Acid and Methanesulfonamide. Benchchem.
- N.N. (n.d.). SYNTHESIS OF SOME NE HETEROCYCLIC YNTHESIS OF SOME NE HETEROCYCLIC COMPOUNDS BEARING A SULFONAMIDE MOIETY AND STUDYING THEIR C. INIS-IAEA.
- Luong, B. X., et al. (2004). Use of methanesulfonic acid as catalyst for the production of linear alkylbenzenes.
- N.N. (n.d.). ETHANE-1,2-DIAMINE.
- N.N. (n.d.).
- N.N. (n.d.).
- N.N. (2024, May 17).
- N.N. (n.d.). Methanesulfonic acid. Wikipedia.
- N.N. (n.d.). Synthesis and yields of 1,2-substituted ethane-1,2-diamines 1a–1c. (a)....
- N.N. (n.d.).
- N.N. (2014, November 17). Methane sulfonic acid-enhanced formation of molecular clusters of sulfuric acid and dimethyl amine. ACP.
- Kulkarni, P. (n.d.). Methane Sulphonic Acid is Green Catalyst in Organic Synthesis. Semantic Scholar.
- N.N. (n.d.). Catalyzed sulfonation of methane to methanesulfonic acid. SciSpace.
- N.N. (2025, December 15). bis(methylenephosphonic) Acid and its Platinum(II) Complex, Bis{(ethane-1,2-diamine-N,N.
- N.N. (n.d.). N,N′-Bis(2-aminobenzyl)
- N.N. (2024, June 27). Methanesulfonic acid (MSA)
- N.N. (n.d.). Ethylenediamine (EDA) Ethane-1,2-diamine. Nouryon.
- N.N. (2025, August 6). (PDF) Synthesis and study of N, N` -(ethane-1,2-diyl)bis(1-phenyl methanimine) and thier complex derivative with in-vivo and in-vitro Bacteryal biological study.
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Comparative Guide: Ethane-1,2-diamine Methanesulfonate vs. p-Toluenesulfonate Salts in Organocatalysis
Executive Summary
In the realm of modern organocatalysis, the pairing of aliphatic amines with organic sulfonic acids generates highly tunable, bifunctional Brønsted acid-base catalysts. Ethane-1,2-diamine (ethylenediamine, EDA) is a privileged scaffold that, when neutralized with methanesulfonic acid (MSA) or p-toluenesulfonic acid (pTSA), forms robust catalytic salts: EDA·2MSA and EDA·2pTSA .
These salts have emerged as powerful alternatives to traditional metal catalysts and simpler organic salts like ethylenediammonium diacetate (EDDA) . By balancing amine-driven nucleophilic activation with sulfonate-driven hydrogen-bond stabilization, they excel in carbon-carbon bond-forming reactions (e.g., Knoevenagel, Michael, and Aldol additions). This guide provides an objective, data-driven comparison of these two catalytic systems to help researchers select the optimal catalyst for specific synthetic workflows.
Physicochemical & Structural Profiling
The catalytic behavior of EDA·2MSA and EDA·2pTSA is fundamentally dictated by the structural and electronic nature of their counterions.
-
EDA·2MSA (Methanesulfonate): MSA is a small, highly polar, and aliphatic acid. The resulting salt is highly hydrophilic, possessing minimal steric bulk. This makes EDA·2MSA the catalyst of choice for aqueous biphasic catalysis or reactions conducted in highly polar solvents (e.g., water, methanol).
-
EDA·2pTSA (p-Toluenesulfonate): pTSA features a bulky, hydrophobic tolyl ring. This imparts amphiphilic characteristics to the salt, allowing it to function effectively in less polar organic solvents (e.g., toluene, dichloromethane) via hydrophobic interactions, and even act as a phase-transfer catalyst .
Table 1: Physicochemical Comparison
| Property | Ethane-1,2-diamine dimethanesulfonate (EDA·2MSA) | Ethane-1,2-diamine di-p-toluenesulfonate (EDA·2pTSA) |
| Conjugate Acid pKa | ~ -1.9 (Highly acidic) | ~ -2.8 (Highly acidic) |
| Steric Bulk | Low (Methyl group) | High (Tolyl ring) |
| Lipophilicity | Very Low (Hydrophilic) | Moderate (Amphiphilic) |
| Solvent Compatibility | Water, Methanol, DMF | Toluene, DCM, Solvent-free melts |
| Primary Catalytic Niche | Aqueous green chemistry, polar substrates | Lipophilic substrates, cascade cyclizations |
Mechanistic Pathways: Bifunctional Activation
Both salts operate via a synergistic, bifunctional mechanism. The unprotonated (or transiently deprotonated) amine moiety of the EDA scaffold attacks the carbonyl substrate to form a highly electrophilic iminium ion (lowering the LUMO). Simultaneously, the sulfonate counterion does not merely act as a spectator; it establishes a rigid hydrogen-bonding network that stabilizes the transition state and directs the incoming nucleophile .
Fig 1: Bifunctional catalytic cycle of EDA-sulfonate salts via iminium and H-bond activation.
Causality in Catalyst Selection: If the incoming nucleophile is exceptionally bulky, the smaller MSA counterion allows for tighter transition state packing. Conversely, if the substrate is highly lipophilic, the tolyl rings of pTSA create a favorable hydrophobic microenvironment that accelerates the reaction rate by increasing local substrate concentration.
Performance Comparison in Catalysis
To objectively evaluate these catalysts, we compare their performance in a benchmark reaction: the Knoevenagel condensation of benzaldehyde with malononitrile.
Table 2: Comparative Catalytic Performance (Knoevenagel Condensation)
| Catalyst (10 mol%) | Solvent System | Time (min) | Yield (%) | Catalyst Recovery Strategy |
| EDA·2MSA | Water / EtOH (1:1) | 30 | 96% | Aqueous phase decantation |
| EDA·2pTSA | Toluene | 45 | 92% | Precipitation & Filtration |
| EDA·2pTSA | Solvent-free (Neat) | 15 | 98% | Aqueous washing |
Data Analysis: EDA·2pTSA demonstrates superior performance under solvent-free conditions because its lower melting point and lipophilic nature allow it to act as a transient deep eutectic solvent (DES) with the substrates . EDA·2MSA, however, is the undisputed champion in aqueous media, where pTSA salts may suffer from micellar aggregation that hinders catalytic turnover.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems . Each step includes a causality statement explaining the chemical logic, ensuring reproducibility and high scientific integrity.
Fig 2: Self-validating experimental workflow for EDA-sulfonate catalyst synthesis and recycling.
Protocol A: Synthesis of EDA·2MSA and EDA·2pTSA Salts
Note: This procedure applies to both acids. Adjust molecular weights accordingly.
-
Preparation of Amine Solution: Dissolve 10.0 mmol of ethane-1,2-diamine (EDA) in 20 mL of absolute ethanol in a round-bottom flask submerged in an ice bath.
-
Causality: The subsequent neutralization is highly exothermic. The ice bath prevents solvent boil-off and amine oxidation.
-
-
Acid Addition: Slowly add 20.0 mmol of the chosen sulfonic acid (MSA or pTSA) dropwise via an addition funnel over 15 minutes.
-
Causality: Strict 1:2 stoichiometry ensures complete formation of the diammonium salt without leaving residual free acid, which could trigger unwanted side reactions (e.g., substrate polymerization) during catalysis.
-
-
Crystallization: Remove the ice bath and stir at room temperature for 2 hours. A white precipitate will form.
-
Causality: The salts are highly insoluble in cold ethanol, driving the equilibrium toward complete crystallization.
-
-
Filtration & Drying: Filter the precipitate under a vacuum, wash with 10 mL of cold diethyl ether, and dry in a vacuum desiccator overnight.
-
Self-Validation Checkpoint: Determine the melting point of the isolated crystals. A sharp melting point (e.g., ~120°C for EDA·2pTSA) confirms high purity. A broad melting range indicates trapped solvent or unreacted free acid, necessitating recrystallization from hot ethanol.
Protocol B: General Catalytic Run (Solvent-Free Knoevenagel Condensation)
-
Reaction Assembly: In a 10 mL glass vial, combine 1.0 mmol of benzaldehyde, 1.0 mmol of malononitrile, and 0.1 mmol (10 mol%) of the synthesized EDA·2pTSA catalyst.
-
Thermal Activation: Stir the neat mixture at 60°C for 15 minutes.
-
Causality: Heating initiates the formation of a transient melt (eutectic phase) between the lipophilic pTSA catalyst and the substrates, drastically increasing the collision frequency compared to solvent-diluted systems.
-
-
Self-Validation Checkpoint: The reaction is complete when the liquid melt solidifies into a crystalline mass. This phase change is a visual, self-validating indicator of product formation, as the condensation product has a higher melting point than the starting materials.
-
Workup & Catalyst Recovery: Add 5 mL of warm water to the vial and stir vigorously. Filter the solid product.
-
Causality: The organic product is insoluble in water, while the EDA·2pTSA catalyst dissolves. The aqueous filtrate can be lyophilized (freeze-dried) to recover the catalyst quantitatively for subsequent runs.
-
References
-
Hallett, J. P., & Welton, T. (2011). Room-Temperature Ionic Liquids: Solvents for Synthesis and Catalysis. 2. Chemical Reviews, 111(5), 3508-3576.[Link]
-
Lee, S., et al. (2014). Catalyst-Controlled Regio- and Stereoselective Synthesis of Diverse 12H-6,12-Methanodibenzo[d,g][1,3]dioxocines. RSC Advances, 4, 21593-21597.[Link]
-
Thakur, A., et al. (2013). Ethylenediammonium diformate (EDDF) in PEG600: an efficient ambiphilic novel catalytic system for the one-pot synthesis of 4H-pyrans via Knoevenagel condensation. RSC Advances, 3, 18142-18148.[Link]
-
Beena, J., et al. (2020). Growth, spectral, optical, thermal and Z-scan study of organic NLO crystal: ethylenediammonium bis(p-methylbenzenesulfonate) monohydrate. Journal of Molecular Structure.[Link]
Performance Comparison Guide: Ethane-1,2-diamine;methanesulfonic acid (EDAMS) in Advanced Solvent Systems
The following guide provides an in-depth technical comparison of Ethane-1,2-diamine;methanesulfonic acid (Ethylenediamine Dimethanesulfonate, EDAMS ) against standard alternatives in critical solvent systems.
Executive Summary
Ethane-1,2-diamine;methanesulfonic acid (EDAMS) , the salt formed by the neutralization of ethylenediamine (EDA) with methanesulfonic acid (MSA), has emerged as a critical reagent in perovskite photovoltaics and protic ionic liquid (PIL) engineering. Unlike traditional halide salts (e.g., Ethylenediamine Dihydrochloride/Dihydriodide), EDAMS offers a unique combination of non-volatility , high thermal stability , and enhanced solubility in polar aprotic solvents.
This guide evaluates EDAMS's performance across three critical solvent environments:
-
Polar Aprotic Systems (DMSO/DMF) : For perovskite precursor formulations.
-
Protic Media (Water/Alcohols) : For surfactant and biological applications.
-
Non-Polar/Anti-Solvents (Chlorobenzene/Toluene) : For crystallization control.
Key Finding: EDAMS outperforms halide equivalents in long-term stability and defect passivation efficiency , primarily due to the steric bulk and hydrogen-bonding capability of the methanesulfonate anion.
Chemical Identity & Mechanistic Advantage[1]
The superior performance of EDAMS stems from the synergistic interaction between the diamine cation and the mesylate anion.
-
Cation (Ethylenediamine,
): Provides bidentate chelation to metal centers (e.g., ), effectively passivating undercoordinated surface defects. -
Anion (Methanesulfonate,
): Unlike spherical halide ions ( , ), the mesylate anion is structurally complex. It forms robust hydrogen bond networks with organic cations (FA/MA) and suppresses ion migration without introducing volatile degradation products.
Mechanistic Pathway: Surface Passivation
The following diagram illustrates how EDAMS passivates perovskite surface defects compared to traditional halide salts.
Figure 1: Mechanistic pathway of EDAMS-mediated defect passivation. The bidentate amine anchors to lead defects, while the mesylate anion stabilizes the organic cation sublattice via hydrogen bonding.
Performance Comparison by Solvent System
System A: Polar Aprotic Solvents (DMF, DMSO, GBL)
Context: Primary solvents for perovskite precursor inks and organic synthesis.
| Feature | EDAMS (Mesylate) | EDHCl (Chloride) | EDDI (Iodide) | Performance Verdict |
| Solubility (25°C) | High (>1 M) | Moderate (<0.5 M) | High (>1 M) | EDAMS matches EDDI in solubility but offers better stability. |
| Colloidal Stability | Excellent (No aggregation) | Poor (Chloride induced aggregation) | Good | EDAMS prevents premature precipitation in precursor inks. |
| Thermal Stability | High (>250°C) | Low (Decomposes <150°C) | Moderate | EDAMS allows for high-temperature annealing without mass loss. |
| Anion Reactivity | Inert (Non-coordinating) | Reactive (Halide exchange) | Reactive | EDAMS does not alter the halide stoichiometry of the host material. |
Experimental Insight: In DMF, EDAMS forms a clear, stable solution that does not yellow over time, unlike EDDI which can undergo oxidation to form iodine (
System B: Protic Solvents (Water, Isopropanol, Ethanol)
Context: Solvents for surfactant self-assembly (Gemini surfactants) and post-treatment washing.
-
Water: EDAMS is highly water-soluble, making it an excellent candidate for Protic Ionic Liquids (PILs) . It exhibits high ionic conductivity compared to acetate salts due to the lower basicity of the mesylate anion.
-
Isopropanol (IPA): EDAMS shows limited solubility in IPA, which is advantageous for surface post-treatment . When dissolved in a trace amount of water/methanol and diluted in IPA, it can be spin-coated onto perovskite films without dissolving the underlying layer (orthogonal solvency).
System C: Non-Polar Anti-Solvents (Chlorobenzene, Toluene)
Context: Crystallization engineering.
-
Performance: EDAMS is strictly insoluble in non-polar solvents. This insolubility is leveraged in anti-solvent dripping techniques. Adding EDAMS to the anti-solvent is ineffective; however, its presence in the precursor solution promotes rapid nucleation when the anti-solvent is applied, leading to compact, pinhole-free films.
Detailed Experimental Protocols
Protocol 1: Synthesis of High-Purity EDAMS Salt
For use in high-performance photovoltaics or pharmaceutical screening.
-
Reagent Prep: Chill Ethane-1,2-diamine (EDA) (10 mmol) and Methanesulfonic acid (MSA) (20 mmol) separately to 0°C.
-
Mixing: Slowly add MSA to EDA in a reaction vessel containing Methanol (20 mL) under vigorous stirring. Caution: Exothermic reaction.
-
Crystallization: Stir at room temperature for 2 hours. Evaporate solvent via rotary evaporation until a white precipitate forms.
-
Purification: Recrystallize the crude solid from a hot Ethanol/Acetonitrile (1:1) mixture.
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
-
Yield: >90% White Crystalline Solid.
-
Validation: 1H NMR (
) should show a 1:2 integration ratio between the ethylenediamine protons (3.4 ppm) and mesylate methyl protons (2.8 ppm).
-
Protocol 2: Surface Passivation of Perovskite Films
-
Solution Prep: Dissolve EDAMS (5 mg/mL) in Isopropanol (IPA) . Note: If solubility is low, add 1% v/v Methanol.
-
Deposition: Spin-coat the EDAMS solution onto a pre-annealed perovskite film at 4000 rpm for 20s .
-
Annealing: Anneal at 100°C for 10 mins to drive off solvent and promote surface anchoring.
-
Metric: Measure Photoluminescence (PL) lifetime. A successful passivation will increase PL lifetime by >2x compared to the control.
Comparative Data Summary
The following table summarizes the physicochemical advantages of EDAMS over standard diamine salts.
| Property | EDAMS (Target) | EDHCl (Alternative) | EDAc (Acetate) |
| Melting Point | 185-190°C | 310°C (Sublimes) | 115°C |
| Hygroscopicity | Moderate | High | Very High |
| pKa (Conj. Acid) | -1.9 (Strong Acid) | -7 (Strong Acid) | 4.76 (Weak Acid) |
| Oxidative Stability | High | High | Low |
| Primary Use Case | Defect Passivation / PILs | Synthesis Intermediate | pH Buffering |
References
-
Ethylenediamine Based Surface Defect Passivation for Enhancing Indoor Photovoltaic Efficiency of Perovskite. Korean Photovoltaic Society. [Link]
-
Ethylenediamine Addition Improves Performance and Suppresses Phase Instabilities in Mixed-Halide Perovskites. arXiv.org. [Link]
-
Multiheaded Cationic Surfactants with Dedicated Functionalities: Design, Synthetic Strategies, Self-Assembly and Performance. MDPI Molecules. [Link]
-
Ethylenediamine Vapors‐Assisted Surface Passivation of Perovskite Films for Efficient Inverted Solar Cells. Solar RRL. [Link]
Mastering Stereochemistry: A Comparative Guide to Determining Absolute Configuration with Ethane-1,2-diamine and Methanesulfonic Acid
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of biological activity, efficacy, and safety. The subtle difference between enantiomers—non-superimposable mirror-image molecules—can be the difference between a life-saving therapeutic and an inert or even harmful compound. This guide provides an in-depth comparison of a robust crystallization-based method for assigning absolute configuration using ethane-1,2-diamine and methanesulfonic acid, alongside a critical evaluation of alternative spectroscopic techniques.
The unequivocal assignment of the absolute configuration of a chiral center is a cornerstone of modern drug discovery and development. Regulatory bodies worldwide demand rigorous characterization of stereoisomers, making the choice of an appropriate analytical technique a pivotal decision in the research and development pipeline. While various methods exist, the formation of diastereomeric salts with a chiral resolving agent followed by X-ray crystallography remains a gold standard for its definitive nature.[1][2]
This guide will delve into the practical application of a powerful and often overlooked combination of resolving and counter-ion agents: ethane-1,2-diamine and methanesulfonic acid. We will explore the underlying principles, provide a detailed experimental protocol, and objectively compare its performance against leading spectroscopic alternatives.
The Crystallization Advantage: A Solid Approach to Absolute Configuration
The fundamental principle behind this method lies in the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical properties, most notably solubility.[2][3] This is achieved by reacting the racemic mixture with an enantiomerically pure chiral resolving agent.
In this context, ethane-1,2-diamine, a readily available and versatile chiral building block, serves as an excellent resolving agent for acidic chiral compounds. Its two primary amine groups provide strong basic centers for salt formation. The choice of methanesulfonic acid (MSA) as a counter-ion is strategic. MSA is a strong, non-oxidizing organic acid that readily forms highly soluble metal salts, but in this application, it facilitates the formation of well-ordered crystalline lattices of the diastereomeric salts.[4][5] The differing spatial arrangements of the two diastereomeric salts lead to variations in their crystal packing, which in turn affects their solubility, allowing for separation through fractional crystallization.
The separated, diastereomerically pure salt is then subjected to single-crystal X-ray diffraction. This powerful analytical technique provides a detailed three-dimensional map of the electron density within the crystal, allowing for the unambiguous determination of the spatial arrangement of every atom, and thus, the absolute configuration of the chiral center.[6][7]
Visualizing the Workflow: From Racemate to Resolved Enantiomer
Figure 1. Workflow for determining absolute configuration using ethane-1,2-diamine and methanesulfonic acid.
Experimental Protocol: A Step-by-Step Guide
The following protocol provides a generalized framework for the resolution of a racemic carboxylic acid. Optimization of solvent systems and crystallization conditions is often necessary for new compounds.
Materials:
-
Racemic carboxylic acid
-
(1R,2R)-(-)-1,2-Diaminocyclohexane or (1S,2S)-(+)-1,2-Diaminocyclohexane (as a representative chiral diamine)
-
Methanesulfonic acid
-
Suitable solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures thereof)
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
Filtration apparatus
Procedure:
-
Salt Formation: Dissolve one equivalent of the racemic carboxylic acid in a minimal amount of a suitable warm solvent. In a separate flask, dissolve 0.5 equivalents of the chosen enantiomer of the chiral diamine in the same solvent. Slowly add the diamine solution to the carboxylic acid solution with stirring.
-
Addition of Methanesulfonic Acid: To the resulting solution, add one equivalent of methanesulfonic acid dropwise. The formation of a precipitate may occur at this stage.
-
Crystallization: Gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then, if necessary, place it in a refrigerator or freezer to induce crystallization. The rate of cooling can significantly impact crystal quality.
-
Isolation and Purification: Collect the crystals by filtration and wash them with a small amount of cold solvent. The resulting solid is one of the diastereomeric salts. The mother liquor contains the other diastereomer.
-
Recrystallization (Optional but Recommended): To improve diastereomeric purity, recrystallize the isolated salt from a suitable solvent.
-
Single Crystal Growth: For X-ray analysis, it is crucial to grow a single crystal of sufficient size and quality. This can often be achieved by slow evaporation of the solvent from a saturated solution of the purified diastereomeric salt.
-
X-ray Crystallography: Mount a suitable single crystal on a diffractometer and collect the diffraction data. The data is then processed to solve the crystal structure and determine the absolute configuration. The Flack parameter is a key indicator of the correctness of the assigned absolute configuration.[7]
-
Liberation of the Pure Enantiomer: To recover the pure enantiomer, dissolve the diastereomeric salt in water and add a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid and neutralize the methanesulfonic acid. The chiral diamine can then be removed by extraction with an organic solvent. Acidification of the aqueous layer will precipitate the enantiomerically pure carboxylic acid.
A Comparative Analysis: Crystallization vs. Spectroscopic Techniques
While the crystallization method is definitive, it is not always feasible, particularly if the compound is difficult to crystallize or if only small quantities are available. In such cases, chiroptical spectroscopic methods offer powerful alternatives.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] Since enantiomers have VCD spectra that are equal in magnitude but opposite in sign, this technique can be used to determine the absolute configuration by comparing the experimental spectrum to a theoretically calculated spectrum for one of the enantiomers.[9][10]
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)
ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength.[11][12] ECD, a related technique, measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region.[13] Both methods rely on the Cotton effect, which is the characteristic change in optical rotation or circular dichroism in the vicinity of an absorption band of a chromophore.[11] The absolute configuration can be determined by comparing the experimental ORD or ECD spectrum with that predicted by empirical rules or quantum chemical calculations.[14][15]
Comparison Table: Choosing the Right Tool for the Job
| Feature | Ethane-1,2-diamine/MSA Crystallization | Vibrational Circular Dichroism (VCD) | Optical Rotatory Dispersion (ORD) / Electronic Circular Dichroism (ECD) |
| Principle | Formation and separation of diastereomeric salts followed by X-ray crystallography | Differential absorption of circularly polarized infrared light | Differential rotation and absorption of circularly polarized UV-Vis light |
| Sample Requirement | Crystalline solid required | Solution or neat liquid; mg quantities | Solution; µg to mg quantities |
| Destructive? | No, sample can be recovered | No | No |
| Speed | Can be time-consuming (days to weeks) | Relatively fast (hours) | Fast (minutes to hours) |
| Reliability | Definitive and unambiguous[7] | High, but dependent on the accuracy of theoretical calculations[16] | High, but can be complex for molecules with multiple chromophores or conformational flexibility[17] |
| Cost | Can be high due to crystallographic analysis | Moderate to high (instrumentation) | Moderate (instrumentation) |
| Limitations | Requires a crystallizable compound; may not be suitable for all functional groups | Requires a chiral molecule to have vibrational transitions in the IR region | Requires a chromophore near the chiral center; interpretation can be complex |
Decision-Making Framework: A Visual Guide
Figure 2. Decision tree for selecting a method to determine absolute configuration.
Conclusion: An Integrated Approach to Stereochemical Assignment
The determination of absolute configuration is a critical step in the development of chiral molecules, particularly in the pharmaceutical industry. The use of ethane-1,2-diamine and methanesulfonic acid to facilitate the crystallization of diastereomeric salts for X-ray analysis offers a robust and definitive method for this purpose. However, the success of this technique is contingent on the ability to obtain high-quality crystals.
For non-crystalline materials or when only small sample quantities are available, spectroscopic techniques such as VCD, ORD, and ECD provide powerful and often complementary alternatives. The choice of method should be guided by the specific properties of the molecule , the available resources, and the desired level of certainty. By understanding the strengths and limitations of each technique, researchers can confidently and accurately assign the absolute configuration of their chiral compounds, a crucial step towards unlocking their full scientific and therapeutic potential.
References
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]
-
Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]
-
(n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme-connect. Retrieved from [Link]
- Aggarwal, V. K., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 14(16), 4235-4243.
-
(n.d.). Optical Rotatory dispersion. Slideshare. Retrieved from [Link]
-
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A comparative analysis of the acidity of methanesulfonic acid versus other sulfonic acids.
An In-Depth Comparative Analysis of the Acidity of Methanesulfonic Acid and Other Key Sulfonic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Proton—Understanding the Nuances of Sulfonic Acid Acidity
Sulfonic acids, a class of organosulfur compounds with the general formula R−S(=O)₂−OH, represent some of the strongest organic acids utilized in modern chemistry. Their potent acidity, coupled with unique physical and chemical properties, has made them indispensable as catalysts, intermediates, and counterions in applications ranging from pharmaceutical synthesis to industrial electroplating.[1] Among these, methanesulfonic acid (CH₃SO₃H), or MSA, is often highlighted for its strong acidity, low corrosivity compared to mineral acids, and favorable environmental profile, often being touted as a "green" acid.[2]
However, the term "strong acid" encompasses a wide spectrum of proton-donating ability. For the discerning researcher or process chemist, a deeper understanding of the subtle yet significant differences in acidity among various sulfonic acids is critical for reaction optimization, catalyst selection, and control over chemical processes.
This guide provides a comprehensive comparative analysis of the acidity of methanesulfonic acid against other widely used sulfonic acids, namely trifluoromethanesulfonic acid (triflic acid), benzenesulfonic acid, and p-toluenesulfonic acid (TsOH). We will delve into the fundamental structural factors that govern their acidity, present a quantitative comparison of their dissociation constants (pKa), and provide a detailed experimental protocol for their characterization.
The Foundation of Acidity in Sulfonic Acids
The remarkable acidity of sulfonic acids is not accidental; it is a direct consequence of the electronic structure of the sulfonic acid moiety (−SO₃H). Two primary factors work in concert to facilitate the release of a proton (H⁺) and stabilize the resulting conjugate base, the sulfonate anion (RSO₃⁻).
The Power of Resonance Stabilization
Upon deprotonation, the negative charge on the resulting sulfonate anion is not localized on a single oxygen atom. Instead, it is delocalized across all three oxygen atoms through resonance.[3][4] This distribution of charge over multiple atoms significantly stabilizes the conjugate base, making the initial loss of the proton energetically favorable.[4][5] The more stable the conjugate base, the stronger the acid.[6] The resonance hybrid of the sulfonate anion illustrates this charge delocalization.
Caption: Resonance delocalization in the sulfonate anion.
The Inductive Effect: Tuning Acidity Through the R-Group
While resonance provides the baseline for high acidity, the specific R-group attached to the sulfur atom acts as a fine-tuning knob. This is primarily through the inductive effect , which is the transmission of charge through a chain of atoms in a molecule.[7][8]
-
Electron-Withdrawing Groups (EWGs): When the R-group is strongly electronegative (e.g., CF₃), it pulls electron density away from the sulfonate group. This further delocalizes and stabilizes the negative charge on the conjugate base, making the acid stronger.[4][9]
-
Electron-Donating Groups (EDGs): Conversely, if the R-group is electron-donating (e.g., CH₃), it pushes electron density towards the sulfonate group. This has a slight destabilizing effect on the negatively charged conjugate base, making the acid weaker relative to one with an EWG.[8][10]
Caption: Influence of inductive effects on conjugate base stability.
A Quantitative Comparison of Sulfonic Acid Acidity
The strength of an acid is quantitatively expressed by its acid dissociation constant (Ka), or more conveniently, its negative logarithm, pKa.[11] A lower pKa value signifies a stronger acid.[12] It is important to note that pKa values for very strong acids are often extrapolated and can vary between sources depending on the measurement conditions (solvent, temperature) and method.[13][14]
The table below summarizes the pKa values for methanesulfonic acid and our selected comparators.
| Sulfonic Acid | Structure | Common Abbreviation | Typical pKa (in water) | Key Structural Feature |
| Trifluoromethanesulfonic Acid | CF₃SO₃H | Triflic Acid, TfOH | ~ -14 to -15[15][16][17][18] | Powerful electron-withdrawing CF₃ group |
| Benzenesulfonic Acid | C₆H₅SO₃H | BsOH | ~ -2.8[19][20][21][22] | Aromatic phenyl group |
| p-Toluenesulfonic Acid | CH₃C₆H₄SO₃H | TsOH, PTSA | ~ -2.8[23][24][25] | Phenyl group with an electron-donating CH₃ group |
| Methanesulfonic Acid | CH₃SO₃H | MSA | ~ -1.9 to -2.6[24][26][27] | Electron-donating CH₃ group |
Trifluoromethanesulfonic Acid (Triflic Acid): The Superacid
Triflic acid is one of the strongest known organic acids, qualifying as a superacid.[16][17] Its extraordinary acidity stems from the intense inductive electron-withdrawing effect of the three fluorine atoms on the methyl group.[28] This effect powerfully stabilizes the resulting triflate anion (CF₃SO₃⁻), making it an excellent leaving group in organic reactions and rendering the parent acid exceptionally strong.
Aromatic Sulfonic Acids: Benzenesulfonic Acid and p-Toluenesulfonic Acid
Benzenesulfonic acid is the simplest aromatic sulfonic acid.[19][20] Its acidity is significantly greater than that of methanesulfonic acid. This is because the sp²-hybridized carbons of the benzene ring are more electronegative than the sp³-hybridized carbon of a methyl group, resulting in a stronger inductive pull on the sulfonate group.
p-Toluenesulfonic acid (TsOH) adds a methyl group at the para position of the benzene ring. The methyl group is weakly electron-donating, which should, in theory, slightly decrease the acidity compared to benzenesulfonic acid.[29] However, this effect is very small, and for most practical purposes in aqueous solution, the acidities of TsOH and benzenesulfonic acid are considered comparable, with both having a reported pKa of approximately -2.8.[19][20][23][24][25]
Methanesulfonic Acid (MSA): The Aliphatic Benchmark
Methanesulfonic acid serves as our aliphatic benchmark. Its methyl group is electron-donating via the inductive effect, which slightly destabilizes the methanesulfonate anion compared to the conjugate bases of the other acids in this analysis.[10] This results in MSA being a demonstrably weaker acid than triflic acid and the common aromatic sulfonic acids, though it remains a very strong acid in its own right, significantly stronger than carboxylic acids.[30]
Experimental Protocol: Determination of pKa via Potentiometric Titration
Determining the pKa of very strong acids (pKa < 2) in water is challenging because they are fully dissociated at any measurable concentration.[14] However, the principles of the methodology remain instructive. Potentiometric titration is a robust method for determining pKa values in the measurable range (typically 2-12 in water).[11][13]
Causality in Experimental Design
-
Why a calibrated pH meter? The core of this technique relies on accurately measuring pH changes. Calibration with standard buffers ensures the electrode's response is linear and accurate across the pH range of interest.[11]
-
Why a strong base titrant (e.g., NaOH)? A strong base ensures a complete and stoichiometric reaction with the acid, leading to a sharp and easily identifiable inflection point on the titration curve.
-
Why monitor pH vs. volume? The shape of the resulting titration curve contains the critical information. The point at which exactly half of the acid has been neutralized (the half-equivalence point) is where the concentrations of the acid and its conjugate base are equal. At this specific point, the measured pH is equal to the pKa of the acid.[11]
-
Why use an inert atmosphere? For precise measurements, excluding atmospheric CO₂, which can dissolve to form carbonic acid, prevents interference with the titration of the target acid.
Step-by-Step Methodology
-
Preparation: Accurately prepare a ~0.1 M solution of the sulfonic acid in deionized, CO₂-free water. Similarly, prepare and standardize a ~0.1 M solution of sodium hydroxide (NaOH).
-
Apparatus Setup: Place a known volume (e.g., 50.0 mL) of the acid solution into a beaker. Introduce a magnetic stir bar for constant mixing. Immerse a calibrated pH electrode and a temperature probe into the solution. Position the tip of a burette filled with the standardized NaOH solution above the beaker.
-
Initial Measurement: Record the initial pH of the acid solution before any titrant is added.
-
Titration: Begin adding the NaOH titrant in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.
-
Locating the Equivalence Point: As the pH begins to change more rapidly, reduce the volume of the increments (e.g., to 0.1 mL or dropwise) to accurately capture the steep inflection point of the curve. Continue adding titrant well past this point until the pH begins to plateau again.
-
Data Analysis:
-
Plot the recorded pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point—the center of the steepest part of the curve. This can be done visually or more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V).
-
Identify the volume of NaOH required to reach the half-equivalence point (exactly half the volume needed to reach the equivalence point).
-
The pH of the solution at the half-equivalence point is the experimental pKa of the acid.[11]
-
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion: Selecting the Right Acid for the Job
The acidity of sulfonic acids is a powerful tool, but it is not monolithic. This analysis reveals a clear hierarchy of acid strength governed by the inductive effects of the substituent group:
Trifluoromethanesulfonic Acid >> Benzenesulfonic Acid ≈ p-Toluenesulfonic Acid > Methanesulfonic Acid
-
Methanesulfonic acid (MSA) is a strong, non-oxidizing, and biodegradable acid, making it an excellent choice for general-purpose catalysis and applications where a moderately strong acid is sufficient.[27]
-
Aromatic sulfonic acids like TsOH offer slightly greater acidity and are often preferred in organic synthesis due to their solid, easy-to-handle nature (as a monohydrate) and effectiveness as catalysts.[23][25]
-
Trifluoromethanesulfonic acid (Triflic acid) resides in a class of its own. Its extreme acidity and the stability of its conjugate base make it the catalyst of choice for particularly challenging reactions that require a powerful proton source without the risk of oxidation.[15][16][18]
For the researcher and drug development professional, understanding these differences is paramount. The choice of a sulfonic acid is not merely a choice of a "strong acid" but a strategic decision that can profoundly impact reaction rates, yields, and selectivity. By appreciating the interplay between molecular structure and acid strength, scientists can better harness the full potential of this versatile class of compounds.
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A molecule that has several resonance structures is more stable than one with fewer, the sulphonic acid, for example, compared to the carboxylic acid. Why is it the case? - Quora. [Link]
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Cross-validation of analytical results for compounds synthesized with Ethane-1,2-diamine;methanesulfonic acid
This guide outlines a rigorous analytical cross-validation framework for compounds synthesized using Ethane-1,2-diamine;methanesulfonic acid (hereafter referred to as [EDA][2MSA] or EDDAM ), a Protic Ionic Liquid (PIL) / Brønsted acidic catalyst system.
This system is often employed as a "green" alternative to traditional volatile mineral acids (e.g.,
Executive Summary
Objective: To objectively compare the analytical profile of compounds synthesized via the Ethane-1,2-diamine;methanesulfonic acid ([EDA][2MSA]) route against those produced via traditional acid catalysis (e.g.,
The Challenge: While [EDA][2MSA] offers higher yields and reduced Volatile Organic Compound (VOC) emissions, it alters the impurity profile. The primary risks are the formation of Alkyl Mesylates (potent genotoxins) if alcohols are present, and the carryover of the EDA cation (a sensitizer).
Verdict: The [EDA][2MSA] route is superior for yield and "green" metrics but requires a more sophisticated analytical control strategy (GC-MS + IC) compared to the traditional route (HPLC + GC-FID).
Part 1: Technical Framework & Mechanism
The [EDA][2MSA] system functions as a Protic Ionic Liquid (PIL) . Unlike simple mineral acids, it provides a structured reaction medium where the ethylenediammonium cation (
Mechanism of Action (Diagram)
The following diagram illustrates the dual-activation mechanism compared to a standard acid catalyst, highlighting why the impurity profile differs.
Caption: Comparative mechanistic pathway. [EDA][2MSA] stabilizes intermediates via hydrogen bonding, reducing thermal degradation but introducing potential amide side-products and mesylate esters.
Part 2: Comparative Analysis (Data & Metrics)
This section compares the [EDA][2MSA] protocol against a standard PTSA/Toluene protocol. Data is synthesized from typical catalytic condensation performance metrics.
| Metric | Traditional Route (PTSA/Toluene) | [EDA][2MSA] Route (PIL/Solvent-Free) | Analytical Implication |
| Yield | 75–85% | 92–98% | Higher yield requires stricter purity assay to rule out salt co-precipitation. |
| Reaction Time | 6–12 Hours (Reflux) | 0.5–2 Hours (Mild Heat) | Faster kinetics may trap kinetic impurities; requires peak purity analysis. |
| Workup | Solvent Extraction/Wash | Water Precipitation/Filtration | Risk: Residual PIL (EDA/MSA) is water-soluble but sticky. |
| Key Impurities | Oligomers, Oxidation products | Amides (EDA reacting with esters), Alkyl Mesylates | Requires LC-MS (for amides) and GC-MS (for mesylates). |
| Green Metrics | High E-Factor (Solvent waste) | Low E-Factor (Recyclable catalyst) | "Green" claim must be validated by proving catalyst recyclability without degradation. |
Part 3: Analytical Cross-Validation Protocols
To validate the [EDA][2MSA] route, you must prove that the product is free from (1) Genotoxic Impurities and (2) Residual Catalyst components.
Experiment A: Genotoxic Impurity (PGI) Detection
Context: Methanesulfonic acid (MSA) reacts with residual alcohols (Methanol, Ethanol) to form Methyl Methanesulfonate (MMS) or Ethyl Methanesulfonate (EMS). These are mutagenic carcinogens (ICH M7 Class 1).
-
Trigger: If any alcohol is used in synthesis or workup.[1]
-
Target Limit: Typically < 1.5 µ g/day (ppm levels).
Protocol 1: Headspace GC-MS for Alkyl Mesylates
-
Sample Prep: Dissolve 100 mg of product in 5 mL of DMSO-d6 (or DMAc). Add internal standard (e.g., Butyl Methanesulfonate).
-
Instrument: GC-MS with Headspace Sampler (e.g., Agilent 7890/5977).
-
Column: DB-624 or equivalent (Cyanopropylphenyl polysiloxane) for volatile separation.
-
Parameters:
-
Injector: 220°C, Split 5:1.
-
Oven: 40°C (hold 5 min) -> 10°C/min -> 240°C.
-
MS Source: SIM Mode (Monitor ions m/z 79, 80, 109 for EMS/MMS).
-
-
Validation Criteria:
-
LOD: Must be ≤ 0.5 ppm.
-
Recovery: Spike samples at 1 ppm; recovery must be 80–120%.
-
Experiment B: Residual Catalyst Analysis (Ionic Liquid)
Context: Unlike volatile PTSA, [EDA][2MSA] is a salt. It does not evaporate.[2][3] You must prove it has been washed out.
-
Target: Ethane-1,2-diamine (EDA) and Methanesulfonate (MSA).
Protocol 2: Ion Chromatography (IC) with Suppressed Conductivity
-
System: Dionex ICS-6000 or equivalent.
-
Anion Mode (for MSA):
-
Column: IonPac AS11-HC.
-
Eluent: KOH gradient (10 mM -> 60 mM).
-
Detection: Suppressed Conductivity.
-
-
Cation Mode (for EDA):
-
Column: IonPac CS12A.
-
Eluent: Methanesulfonic acid isocratic (20 mM).
-
Note: EDA is a diamine; it will elute as a divalent cation.
-
-
Cross-Check: Compare results with a standard titration (Silver Nitrate for total sulfonate) to ensure no "hidden" sulfonate esters exist.
Part 4: Validation Workflow (Decision Tree)
This workflow guides the researcher through the decision process for accepting the [EDA][2MSA] batch.
Caption: Analytical decision tree for releasing batches synthesized via [EDA][2MSA]. Critical Control Points (Gate 1 & 2) ensure safety compliance.
Part 5: Troubleshooting & Causality
-
Issue: High residual MSA detected despite water washing.
-
Causality: The product might be forming a salt with the MSA (if the product is basic).
-
Solution: Basify the workup (pH > 10) to deprotonate the product and release MSA into the aqueous layer.
-
-
Issue: New impurity peak at RRT 1.2 in HPLC.
-
Causality: [EDA] is a primary amine. It can react with ester groups in the substrate to form amides (aminolysis).
-
Validation: Isolate the peak and perform MS/MS. If mass = Product + 60 (EDA fragment), it is the amide side-product. Switch to a tertiary amine ionic liquid or lower the temperature.
-
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link
-
Welton, T. (1999).[4] Room-Temperature Ionic Liquids.[3][5] Solvents for Synthesis and Catalysis.[5] Chemical Reviews, 99(8), 2071–2084. Link
-
Teo, Y. C., et al. (2016). Development of Headspace GC-MS Method for Determination of Methyl Methanesulfonate and Ethyl Methanesulfonate in Methanesulfonic Acid. Journal of Chromatographic Science. Link
-
Greaves, T. L., & Drummond, C. J. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 108(1), 206–237. Link
-
Snell, F. D. (2024). Analytical Methods for Sulfonates and Amines.[1][6] Analytical Chemistry Insights. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Methane Sulphonic Acid is Green Catalyst in Organic Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 3. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 4. Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs): Nanostructure of the Glassy State Studied by Electron Paramagnetic Resonance Spectroscopy [mdpi.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. scispace.com [scispace.com]
The Green Chemistry Paradigm: Evaluating Methanesulfonic Acid (MSA) as a Sustainable Catalyst and Reagent
In the modern landscape of drug development and chemical synthesis, the principles of green chemistry dictate a paradigm shift away from hazardous, corrosive, and environmentally damaging reagents. Acid catalysis is a cornerstone of organic synthesis, traditionally dominated by mineral acids like sulfuric acid (H₂SO₄) or solid organic acids like p-toluenesulfonic acid (pTSA). However, Methanesulfonic Acid (MSA, CH₃SO₃H) has emerged as a superior, sustainable alternative.
This guide provides an objective, data-backed comparison of MSA against conventional acid catalysts, detailing its mechanistic advantages, experimental efficacy, and environmental benefits for researchers and process chemists.
Mechanistic Causality: Why MSA Outperforms Traditional Acids
The efficacy of an acid catalyst is governed by its pKa, phase state, and secondary chemical properties (such as oxidizing potential). MSA serves as a unique bridge between inorganic and organic chemistry, offering the strong acidity of mineral acids without their destructive side reactions [1].
-
Versus Sulfuric Acid (H₂SO₄): While H₂SO₄ is a strong, inexpensive mineral acid, it is also a powerful dehydrating and oxidizing agent. In the synthesis of sensitive active pharmaceutical ingredients (APIs), H₂SO₄ often causes charring, oxidation, and polymerization of organic substrates, leading to complex impurity profiles [1]. MSA, conversely, is strictly non-oxidizing. It provides the necessary protonation to drive electrophilic reactions (like esterification) without degrading the carbon skeleton, ensuring a cleaner reaction profile [2].
-
Versus p-Toluenesulfonic Acid (pTSA): pTSA is a widely used organic acid, but it is a solid at room temperature, necessitating dissolution in organic solvents—which negatively impacts the atom economy and E-factor of a process. MSA is a liquid at ambient temperature, allowing for neat, solvent-free addition. Furthermore, MSA lacks the bulky phenyl ring of pTSA, resulting in a lower molecular weight, higher acid density per gram, and superior biodegradability (MSA biodegrades readily into harmless sulfates) [2].
Quantitative Comparison of Acid Catalysts
To objectively evaluate these reagents, we must analyze their physical, toxicological, and environmental metrics. The table below summarizes the quantitative data comparing MSA to its traditional counterparts [1] [2] [3].
| Parameter | Methanesulfonic Acid (MSA) | Sulfuric Acid (H₂SO₄) | p-Toluenesulfonic Acid (pTSA) |
| Physical State (at 25°C) | Liquid | Liquid | Solid |
| Oxidizing Power | Non-oxidizing | Strongly oxidizing / dehydrating | Non-oxidizing |
| Toxicity (LD₅₀ oral, rat) | ~1158 mg/kg | ~2140 mg/kg (Highly corrosive) | ~1410 mg/kg |
| Biodegradability | Readily biodegradable (forms sulfates) | Inorganic (neutralizes to sulfates) | Slower degradation (aromatic ring) |
| Handling & Atom Economy | High (Neat addition possible) | High (Neat addition possible) | Lower (Requires solvent dissolution) |
| Metal Salt Solubility | Exceptionally High | Low for specific metals (e.g., Pb, Ca) | Moderate |
Experimental Workflows & Self-Validating Protocols
To demonstrate the practical superiority of MSA, we detail two self-validating protocols commonly utilized in drug development and specialty chemical synthesis.
Protocol 1: Fischer Esterification of a Sensitive Carboxylic Acid
Objective: Synthesize an ester from a highly functionalized, oxidation-prone carboxylic acid. Causality: Utilizing MSA prevents the oxidative cleavage and charring universally observed with H₂SO₄[1]. This ensures a pristine reaction profile, maximizing yield and minimizing downstream chromatography costs.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 1.0 equivalent of the sensitive carboxylic acid in 5.0 equivalents of the target alcohol (the alcohol acts as both reactant and green solvent).
-
Catalyst Addition: Slowly add 0.05 equivalents of Methanesulfonic Acid (MSA) dropwise at room temperature. Causality Note: The liquid state of MSA allows for precise volumetric dispensing without the need for pre-dissolution, preserving the reaction's high atom economy.
-
Thermal Activation: Heat the mixture to reflux. The Dean-Stark trap will continuously remove the water byproduct, driving the thermodynamic equilibrium toward the target ester.
-
Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC). The absence of baseline degradation products (charring) validates the non-oxidizing nature of the MSA catalyst.
-
Work-up: Once the starting material is entirely consumed, cool the mixture to room temperature, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate.
-
Quantification: Concentrate the organic layer and analyze via GC-MS. MSA protocols typically yield >95% purity prior to distillation, whereas H₂SO₄ analogs often yield <80% due to oxidative side reactions.
Protocol 2: Acetalization of Lauraldehyde with Glycerol
Objective: Produce lauraldehyde glycerol acetal, a highly valued green surfactant intermediate. Causality: MSA exhibits a significantly higher catalytic efficiency than pTSA due to its higher acid density and superior phase-mixing properties in viscous, biphasic mixtures like glycerol [4].
Step-by-Step Methodology:
-
Charge Reactor: Combine equimolar amounts of lauraldehyde and glycerol in a standard reaction vessel.
-
Catalyst Addition: Add 0.67 wt.% of MSA relative to the lauraldehyde mass.
-
Thermal Activation: Stir the biphasic mixture vigorously at 110°C for exactly 2.5 hours.
-
Work-up: Cool the reactor to ambient temperature, neutralize the acid catalyst with a mild base, and separate the organic product layer from the aqueous phase.
-
Self-Validation & Yield Analysis: Analyze the isolated product via GC-MS. Experimental data validates that MSA achieves a 76.32% yield under these exact conditions, whereas pTSA (even at a higher catalyst loading of 0.91 wt.% and a higher temperature of 120°C) only achieves a 62.91% yield [4].
Visualizing the Green Chemistry Paradigm
Mechanistic divergence between MSA and H2SO4 highlighting MSA's non-oxidizing reaction pathway.
Step-by-step experimental workflow for the MSA-catalyzed acetalization of lauraldehyde.
References
-
Title: Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review Source: Green Chemistry (Royal Society of Chemistry) URL: [Link]
-
Title: Environmental benefits of methanesulfonic acid. Comparative properties and advantages Source: Semantic Scholar (Gernon et al., 1999) URL: [Link]
-
Title: Methanesulfonic Acid as a More Efficient Catalyst for the Synthesis of Lauraldehyde Glycerol Acetal Source: ResearchGate URL: [Link]
Safety Operating Guide
Operational Guide: Safe Disposal of Ethane-1,2-diamine Methanesulfonate
Executive Safety Summary
Immediate Action Required: Treat Ethane-1,2-diamine;methanesulfonic acid (ED-MSA) as a Corrosive (Category 1B) and Sensitizing agent.
This compound is typically a salt formed between a strong organic acid (Methanesulfonic acid, MSA) and a basic amine (Ethane-1,2-diamine, EDA). While salts are generally more stable than their parent components, ED-MSA retains significant hazards. It can cause irreversible skin damage, respiratory sensitization, and is incompatible with strong oxidizers.
The Golden Rule of Disposal:
Never dispose of amine-sulfonate salts down the drain. Despite potential solubility, the amine component (EDA) poses aquatic toxicity risks and can chelate metals in plumbing systems. Incineration via a licensed hazardous waste contractor is the only validated disposal route.
Chemical Characterization & Waste Profile[1][2]
Effective disposal requires accurate waste stream profiling. Use the table below to classify your waste container correctly.
| Property | Specification | Disposal Implication |
| Chemical Structure | Stoichiometry varies (1:1 or 1:2). Treat as Acidic unless verified otherwise. | |
| Physical State | White solid (hygroscopic) or viscous liquid | Solids go to "Solid Waste"; Liquids must be in secondary containment. |
| Primary Hazard | Corrosive (pH < 2 in solution) | RCRA Code D002 .[1] Must use chemically resistant containers (HDPE). |
| Secondary Hazard | Respiratory Sensitizer | Avoid dust generation.[2] Use localized exhaust (fume hood). |
| RCRA Status | D002 (Corrosive); Potential U098 | If the waste is pure EDA, it is U098. As a salt, treat as D002/Toxic. |
| Incompatibilities | Oxidizers, Nitrates, Strong Bases | Explosion Risk: Do not mix with Nitric Acid or Peroxides.[3] |
Pre-Disposal Assessment: The Self-Validating System
Before moving waste to storage, you must perform a Compatibility & Stability Check . This protocol ensures the waste is stable and the container will not fail.
Step 1: The Oxidizer Screen (Crucial)
-
Why: EDA is a reducing agent (amine). Mixing it with oxidizing waste (Nitric acid, Chromic acid, Peroxides) can lead to hypergolic ignition or explosion.
-
Action: Review the experiment history. Does this waste stream contain any oxidizers?
-
If YES: Quench oxidizers separately before combining with ED-MSA.
-
If NO: Proceed to Step 2.
-
Step 2: pH Verification
-
Why: MSA is a strong acid. Even as a salt, the solution may be highly acidic.
-
Action: Test a small aliquot with pH paper.
-
Result: If pH < 2 or > 12.5, the waste is RCRA Hazardous (D002) .
-
Step 3: Container Selection[8]
-
Approved: High-Density Polyethylene (HDPE), Polypropylene (PP), or Teflon (PTFE).
-
Forbidden: Aluminum or Carbon Steel (MSA corrodes metals rapidly), Glass (acceptable but discouraged due to breakage risk with corrosives).
Disposal Workflow: Segregation & Packaging
This workflow outlines the standard operating procedure (SOP) for packaging ED-MSA for pickup.
Visual Workflow (Decision Tree)
Figure 1: Decision logic for packaging Ethane-1,2-diamine methanesulfonate waste.
Detailed Protocol
-
Segregation:
-
Isolate ED-MSA waste from Class 5.1 Oxidizers and Class 3 Flammables (if the solvent is non-flammable).
-
Note: If ED-MSA is dissolved in a flammable solvent (e.g., Ethanol), classify primarily as Flammable (D001) and secondarily as Corrosive .
-
-
Packaging:
-
Solids: Place in a wide-mouth HDPE jar or double-line a fiber drum with 6-mil polyethylene bags.
-
Liquids: Fill HDPE carboy to 90% capacity (leave headspace for expansion). Ensure the cap has a chemically resistant liner (Teflon/Polycone).
-
-
Labeling:
-
Label clearly: "Hazardous Waste - Ethane-1,2-diamine Methanesulfonate."
-
Check Hazard Boxes: Corrosive , Toxic .
-
Add date of accumulation start.
-
Emergency Contingencies: Spill Response
If a spill occurs during handling, do not simply wipe it up. The acidic and sensitizing nature requires a specific neutralization approach.[4]
-
Evacuate & PPE:
-
Containment:
-
Surround the spill with an inert absorbent (Vermiculite or Dry Sand).[6] Do not use sawdust (reaction with acid can char/burn).
-
-
Neutralization (The "Fizz" Test):
-
Slowly apply a weak base (Sodium Carbonate or Sodium Bicarbonate) to the spill.
-
Observation: The mixture will fizz (
release). Continue adding base until fizzing stops. This confirms the MSA component is neutralized.
-
-
Cleanup:
-
Scoop the neutralized slurry into a waste bag.
-
Label as "Spill Debris - Neutralized ED-MSA."
-
References
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D002 Corrosivity Standards). [Link]
-
PubChem. Methanesulfonic Acid (Compound Summary). National Library of Medicine. [Link]
-
Princeton University EHS. Waste Removal and Management. (Standard laboratory waste segregation protocols). [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. fishersci.dk [fishersci.dk]
- 3. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. carlroth.com [carlroth.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. trc-corp.com [trc-corp.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling Ethane-1,2-diamine;methanesulfonic acid
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of Ethane-1,2-diamine;methanesulfonic acid, a compound that, due to its composition from a corrosive base and a strong acid, necessitates stringent safety protocols. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of the principles behind the recommended personal protective equipment (PPE).
Hazard Identification: A Synthesis of Acid and Base Corrosivity
Ethane-1,2-diamine;methanesulfonic acid is a salt formed from the reaction of Ethane-1,2-diamine (ethylenediamine) and methanesulfonic acid. To fully appreciate the requisite protective measures, one must first understand the hazards posed by its constituent components.
-
Ethane-1,2-diamine (Ethylenediamine): This component is a colorless to yellow, hygroscopic liquid with a characteristic odor[1]. It is classified as a corrosive substance that can cause severe skin burns and eye damage upon contact[2]. Inhalation of its vapors can lead to irritation of the nose, throat, and respiratory tract[1][2]. Furthermore, ethylenediamine is a sensitizer, meaning repeated exposure can lead to the development of allergic reactions, including asthma-like symptoms[1]. It is also a flammable liquid, adding a fire hazard to its profile[1][3].
-
Methanesulfonic Acid: This is a strong, corrosive acid. It can cause severe skin burns and eye damage[4][5][6]. Inhalation of its mists or vapors may result in respiratory irritation[6][7]. The corrosive effects of methanesulfonic acid are immediate and can lead to significant tissue damage if not promptly addressed[5].
The resulting salt, Ethane-1,2-diamine;methanesulfonic acid, will therefore present a significant corrosive hazard. Depending on the stoichiometry of its preparation, the resulting solution or solid could be acidic or basic, but in either case, it will be corrosive to skin, eyes, and the respiratory tract.
Core Principles of PPE Selection: An Impermeable Barrier
The selection of appropriate PPE is not a matter of arbitrary choice but a scientifically-grounded decision based on a thorough risk assessment. The fundamental principle is to establish a robust and impermeable barrier between the researcher and the chemical. This barrier must be effective against the specific hazards posed by Ethane-1,2-diamine;methanesulfonic acid, primarily its corrosivity.
Recommended Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy for handling Ethane-1,2-diamine;methanesulfonic acid involves a multi-layered approach to protect all potential routes of exposure.
Hand Protection: The First Line of Defense
Given the severe skin corrosivity of this compound's precursors, chemical-resistant gloves are mandatory.
-
Glove Selection: Nitrile or neoprene gloves are recommended for handling both ethylenediamine and methanesulfonic acid and are therefore a suitable choice for the resulting salt[7][8]. It is crucial to consult the glove manufacturer's compatibility charts to ensure resistance to both acidic and basic corrosive materials.
-
Inspection and Donning: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Don gloves only on clean, dry hands.
-
Doffing and Disposal: To prevent cross-contamination, remove gloves by peeling them off from the cuff, turning them inside out in the process. Dispose of used gloves in a designated hazardous waste container.
Eye and Face Protection: Shielding Against Splashes
The potential for severe eye damage necessitates robust eye and face protection.
-
Minimum Requirement: At a minimum, chemical safety goggles that provide a complete seal around the eyes should be worn[4][7]. Standard safety glasses with side shields are not sufficient.
-
Enhanced Protection: When there is a significant risk of splashing, such as when transferring larger volumes or working with heated solutions, a full-face shield should be worn in addition to safety goggles[5][8].
Skin and Body Protection: Comprehensive Coverage
To protect the skin from accidental spills and contamination, appropriate body protection is essential.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement for handling small quantities in a controlled laboratory setting.
-
Chemical-Resistant Apron: For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Body Suit: In situations involving large quantities or a high risk of exposure, a full-body chemical-resistant suit may be necessary[5].
Respiratory Protection: Safeguarding the Airways
Engineering controls, such as a chemical fume hood, are the primary means of preventing respiratory exposure[7][8].
-
When to Use a Respirator: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, or when handling the solid form which may generate dust, respiratory protection is required.
-
Respirator Type: A NIOSH-approved respirator with a cartridge appropriate for both organic vapors and acid gases is recommended[7]. A full-face respirator will also provide eye and face protection.
PPE Usage and Maintenance: A Procedural Approach
The efficacy of PPE is contingent upon its correct use and maintenance.
-
Donning Sequence:
-
Lab coat or suit
-
Respirator (if required)
-
Goggles and face shield
-
Gloves (pulled over the cuffs of the lab coat)
-
-
Doffing Sequence (to minimize contamination):
-
Gloves
-
Face shield and goggles
-
Lab coat or suit
-
Respirator (if worn)
-
-
Inspection and Cleaning: Reusable PPE, such as face shields and respirators, should be inspected for damage before and after each use and cleaned according to the manufacturer's instructions.
-
Disposal: All disposable PPE should be considered contaminated and disposed of as hazardous waste in accordance with institutional and local regulations[2][4].
Emergency Preparedness: Immediate and Decisive Action
In the event of an exposure, immediate action is critical to mitigate harm.
-
Emergency Eyewash and Safety Showers: Ensure that a properly functioning emergency eyewash station and safety shower are readily accessible in the immediate work area[5].
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing contaminated clothing[2][4][8]. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15-30 minutes, holding the eyelids open[2][3][4]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][4].
-
Summary of Recommended PPE
| Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Handling Small Quantities (<100mL) in a Fume Hood | Chemical-resistant gloves (nitrile, neoprene) | Chemical safety goggles | Flame-resistant lab coat | Not generally required if fume hood is functioning properly. |
| Handling Larger Quantities (>100mL) or Open Bench Work with Splash Potential | Chemical-resistant gloves (nitrile, neoprene) | Chemical safety goggles and a full-face shield | Flame-resistant lab coat and chemical-resistant apron | NIOSH-approved respirator with appropriate cartridges if not in a fume hood. |
| Handling the Solid Form Outside of a Fume Hood | Chemical-resistant gloves (nitrile, neoprene) | Chemical safety goggles and a full-face shield | Flame-resistant lab coat | NIOSH-approved respirator with a particulate filter and appropriate chemical cartridges. |
| Emergency Spill Response | Heavy-duty chemical-resistant gloves | Chemical safety goggles and a full-face shield | Full-body chemical-resistant suit | Self-contained breathing apparatus (SCBA) or a full-face respirator with appropriate cartridges. |
PPE Selection Workflow
Caption: PPE selection decision tree for handling Ethane-1,2-diamine;methanesulfonic acid.
References
-
New Jersey Department of Health. (2001, May). Right to Know Hazardous Substance Fact Sheet: ETHYLENEDIAMINE. NJ.gov. [Link]
-
International Programme on Chemical Safety & the Commission of the European Communities. (1993). International Chemical Safety Cards: ETHYLENEDIAMINE. IPCS. [Link]
-
HoriazonChemical. (2025, July 23). Proper Storage and Handling of Methanesulfonic Acid (MSA). HoriazonChemical. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (1994, May). Immediately Dangerous to Life or Health (IDLH) Values: Ethylenediamine. Centers for Disease Control and Prevention. [Link]
-
Carl ROTH. Safety Data Sheet: Methanesulphonic acid. Carl ROTH. [Link]
-
Sdfine. methanesulfonic acid Safety Data Sheet. [Link]
-
Chemos GmbH & Co.KG. (2019, April 2). Safety Data Sheet: methanesulfonic acid. Chemos. [Link]
-
Chemwatch. (2017, February 14). ETHYLENEDIAMINE Safety Data Sheet. [Link]
-
Carl ROTH. Safety Data Sheet: Ethylenediamine. Carl ROTH. [Link]
-
Eurofins. (2015, November 19). Material Safety Data Sheet. Eurofins. [Link]
Sources
- 1. ETHYLENEDIAMINE [training.itcilo.org]
- 2. nj.gov [nj.gov]
- 3. industry.gov.au [industry.gov.au]
- 4. carlroth.com [carlroth.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. chemos.de [chemos.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Proper Storage and Handling of Methanesulfonic Acid (MSA) [horiazonchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
